Product packaging for Flumetsulam(Cat. No.:CAS No. 98967-40-9)

Flumetsulam

Cat. No.: B1672885
CAS No.: 98967-40-9
M. Wt: 325.30 g/mol
InChI Key: RXCPQSJAVKGONC-UHFFFAOYSA-N
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Description

Flumetsulam is a selective, post-emergence herbicide belonging to the triazolopyrimidine sulfonanilide class . Its primary research value lies in its systemic action and specific mechanism; it is absorbed by roots and leaves and acts as a potent inhibitor of the acetohydroxyacid synthase (AHAS) enzyme, which is critical in the biosynthesis of branched-chain amino acids in plants . This mode of action places it in Herbicide Resistance Class B (WSSA/HRAC Group 2) . Researchers apply this compound to control a broad spectrum of broadleaved weeds—such as black nightshade, cleavers, chickweed, and wild radish—in studies involving crops like maize, soybeans, clover, and pasture . From an environmental fate perspective, this compound is characterized by high solubility in water, low volatility, and moderate persistence in soil systems, with a typical aerobic soil DT₅₀ of approximately 45 days . It exhibits low mammalian oral toxicity (acute oral LD₅₀ >5000 mg/kg in rats) but has the potential to be an irritant and to leach to groundwater under certain conditions, making it a compound of interest for environmental monitoring studies . The chemical is identified by the IUPAC name N-(2,6-difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide, with a molecular formula of C₁₂H₉F₂N₅O₂S and a molecular weight of 325.29 . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9F2N5O2S B1672885 Flumetsulam CAS No. 98967-40-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,6-difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H9F2N5O2S/c1-7-5-6-19-11(15-7)16-12(17-19)22(20,21)18-10-8(13)3-2-4-9(10)14/h2-6,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCPQSJAVKGONC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C=C1)S(=O)(=O)NC3=C(C=CC=C3F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4032615
Record name Flumetsulam
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Molecular Weight

325.30 g/mol
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Flash Point

93 °C (199 °F)
Record name Flumetsulam
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Solubility

In water, 49 mg/L (pH 2.5); solubility increases with pH, In water, 0.049 g/L at pH 2.5; 5.65 g/L at pH 7, In acetone <1.6, methanol <0.4 (g/mL, 25 °C); insoluble in n-hexane, xylene
Record name Flumetsulam
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Vapor Pressure

VP: 3.7X10-13 Pa at 25 °C, 2.78X10-12 mm Hg at 25 °C (3.7X10-7 mPa)
Record name Flumetsulam
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Color/Form

White powder, Off-white solid, Off-white to tan solid

CAS No.

98967-40-9
Record name Flumetsulam
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Record name Flumetsulam
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Record name N-(2,6-difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide
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Melting Point

250-251 °C
Record name Flumetsulam
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8439
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Foundational & Exploratory

Flumetsulam's Mechanism of Action on Acetolactate Synthase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flumetsulam, a member of the triazolopyrimidine sulfonanilide class of herbicides, is a potent and selective inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is a critical component in the biosynthesis of branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine—which are essential for protein synthesis and overall plant growth. This compound's inhibitory action leads to a deficiency in these vital amino acids, ultimately resulting in plant death. This technical guide provides an in-depth exploration of the molecular mechanism of this compound's action on ALS, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes involved.

Introduction: The Role of Acetolactate Synthase

Acetolactate synthase (EC 2.2.1.6) is a key enzyme in the biosynthetic pathway of branched-chain amino acids.[1][2] This pathway is present in plants and microorganisms but absent in animals, making ALS an ideal target for selective herbicides with low mammalian toxicity.[3][4] ALS catalyzes two parallel reactions: the condensation of two pyruvate molecules to form α-acetolactate, a precursor to valine and leucine, and the condensation of pyruvate and α-ketobutyrate to produce α-aceto-α-hydroxybutyrate, a precursor to isoleucine.[5]

This compound: A Triazolopyrimidine Herbicide

This compound is a selective, systemic herbicide that is absorbed by both the roots and foliage of plants and translocated to the growing points where it exerts its inhibitory effect on ALS. Its chemical structure features a triazolopyrimidine ring linked to a sulfonamide group, which is crucial for its interaction with the ALS enzyme.

Mechanism of Action: Inhibition of Acetolactate Synthase

This compound acts as a non-competitive inhibitor of ALS. This means it does not bind to the active site of the enzyme where the substrates (pyruvate and α-ketobutyrate) bind. Instead, it binds to a regulatory site on the enzyme, causing a conformational change that allosterically inhibits the enzyme's catalytic activity. This binding prevents the substrates from accessing the active site, thereby blocking the production of α-acetolactate and α-aceto-α-hydroxybutyrate.

The Binding Site

The binding site for this compound and other ALS-inhibiting herbicides is located at the interface of the two monomers that form the dimeric ALS enzyme. Several key amino acid residues have been identified as being critical for herbicide binding and the development of resistance. These include Proline-197 (Pro-197), Aspartate-376 (Asp-376), and Tryptophan-574 (Trp-574). Mutations at these positions can significantly reduce the binding affinity of this compound and other ALS inhibitors, leading to herbicide resistance.

Molecular Interactions

Molecular docking simulations of triazolopyrimidine herbicides with the ALS enzyme suggest that the interaction involves a combination of hydrogen bonds and hydrophobic interactions. The triazolopyrimidine ring is thought to engage in π-π stacking interactions with the aromatic ring of Trp-574, while other parts of the molecule form hydrogen bonds with surrounding amino acid residues, such as those at positions 197 and 376.

Quantitative Data: Inhibition of ALS by this compound

The potency of this compound is quantified by its half-maximal inhibitory concentration (IC50) and the herbicide dose that causes a 50% reduction in plant growth (GR50). These values can vary significantly between susceptible and resistant plant biotypes.

Plant SpeciesBiotypeHerbicideIC50 (µM)GR50 (g ai ha⁻¹)Resistance Factor (Fold)Reference
Amaranthus palmeriSusceptibleThis compound---
Resistant (Trp574Leu)This compound--Cross-resistant
Descurainia sophiaSusceptibleThis compound0.450.59-
Resistant (Asp-376-Glu & Pro-197-Ala)This compound18.1220.1540.27 (IC50) / 34.15 (GR50)
Common WaterhempSusceptibleThis compound---
ResistantThis compound>68-fold higher->68

Note: "-" indicates data not available in the cited sources. The resistance factor is calculated as the ratio of the IC50 or GR50 of the resistant biotype to that of the susceptible biotype.

Downstream Effects of ALS Inhibition

The inhibition of ALS by this compound has several significant downstream consequences for the plant:

  • Branched-Chain Amino Acid Starvation: The primary effect is the cessation of valine, leucine, and isoleucine synthesis. This depletion of essential amino acids halts protein synthesis, which is critical for cell division and growth.

  • Accumulation of α-Ketobutyrate: The blockage of the isoleucine biosynthesis pathway leads to the accumulation of the substrate α-ketobutyrate, which can be toxic to the plant at high concentrations.

  • Disruption of TOR Signaling: Branched-chain amino acids are known to be upstream activators of the Target of Rapamycin (TOR) signaling pathway, a central regulator of cell growth and proliferation in eukaryotes. BCAA starvation resulting from ALS inhibition leads to the downregulation of TOR activity, further contributing to the cessation of plant growth.

Experimental Protocols

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol outlines the steps for determining the in vitro inhibition of ALS by this compound.

1. Enzyme Extraction:

  • Homogenize fresh, young plant tissue (e.g., leaves) in a cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 10 mM sodium pyruvate, 0.5 mM MgCl₂, 0.5 mM thiamine pyrophosphate, 10 µM FAD, and 10% v/v glycerol).
  • Centrifuge the homogenate to pellet cellular debris.
  • Precipitate the protein from the supernatant using ammonium sulfate (typically between 25-60% saturation).
  • Collect the precipitated protein by centrifugation and resuspend it in a minimal volume of extraction buffer.
  • Desalt the enzyme extract using a gel filtration column (e.g., Sephadex G-25).

2. Assay Reaction:

  • Prepare a reaction mixture containing the assay buffer (e.g., 100 mM sodium phosphate buffer, pH 6.5), 100 mM sodium pyruvate, 0.5 mM MgCl₂, and 1 mM thiamine pyrophosphate.
  • Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture.
  • Initiate the reaction by adding the partially purified ALS enzyme extract.
  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time (e.g., 60 minutes).

3. Product Detection (Colorimetric Method):

  • Stop the enzymatic reaction by adding sulfuric acid (e.g., 50% H₂SO₄). This also catalyzes the decarboxylation of the product, α-acetolactate, to acetoin.
  • Incubate to allow for complete decarboxylation (e.g., 60°C for 15 minutes).
  • Add creatine (e.g., 0.5%) and α-naphthol (e.g., 5%) to the mixture. In an alkaline environment, acetoin reacts with these reagents to produce a red-colored complex.
  • Incubate to allow for color development (e.g., 60°C for 15 minutes).
  • Measure the absorbance of the solution at 525 nm using a spectrophotometer or microplate reader.

4. Data Analysis:

  • Calculate the percentage of ALS inhibition for each this compound concentration relative to a control without the inhibitor.
  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

BCAA_Biosynthesis_and_Flumetsulam_Inhibition Figure 1: Branched-Chain Amino Acid Biosynthesis Pathway and this compound's Site of Action Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS alpha_Ketobutyrate alpha_Ketobutyrate alpha_Ketobutyrate->ALS alpha_Acetolactate alpha_Acetolactate ALS->alpha_Acetolactate alpha_Aceto_alpha_hydroxybutyrate alpha_Aceto_alpha_hydroxybutyrate ALS->alpha_Aceto_alpha_hydroxybutyrate Valine Valine alpha_Acetolactate->Valine Leucine Leucine alpha_Acetolactate->Leucine Isoleucine Isoleucine alpha_Aceto_alpha_hydroxybutyrate->Isoleucine This compound This compound This compound->ALS Inhibition

Caption: this compound inhibits ALS, blocking BCAA synthesis.

Downstream_Effects_of_ALS_Inhibition Figure 2: Downstream Consequences of this compound-Induced ALS Inhibition This compound This compound ALS_Inhibition ALS Inhibition This compound->ALS_Inhibition BCAA_Starvation Branched-Chain Amino Acid (Val, Leu, Ile) Starvation ALS_Inhibition->BCAA_Starvation alpha_Ketobutyrate_Accumulation α-Ketobutyrate Accumulation ALS_Inhibition->alpha_Ketobutyrate_Accumulation TOR_Signaling_Inhibition TOR Signaling Inhibition BCAA_Starvation->TOR_Signaling_Inhibition Protein_Synthesis_Arrest Protein Synthesis Arrest BCAA_Starvation->Protein_Synthesis_Arrest Plant_Death Plant Death alpha_Ketobutyrate_Accumulation->Plant_Death Toxicity Cell_Growth_Cessation Cell Growth & Proliferation Cessation TOR_Signaling_Inhibition->Cell_Growth_Cessation Protein_Synthesis_Arrest->Cell_Growth_Cessation Cell_Growth_Cessation->Plant_Death

Caption: ALS inhibition leads to BCAA starvation and growth cessation.

Herbicide_Resistance_Screening_Workflow Figure 3: Experimental Workflow for Herbicide Resistance Screening start Plant Tissue (Suspected Resistant and Susceptible Biotypes) enzyme_extraction ALS Enzyme Extraction start->enzyme_extraction protein_quantification Protein Quantification (e.g., Bradford Assay) enzyme_extraction->protein_quantification inhibition_assay In Vitro ALS Inhibition Assay (Varying Herbicide Concentrations) protein_quantification->inhibition_assay data_analysis Data Analysis (IC50 Determination) inhibition_assay->data_analysis resistance_factor Calculate Resistance Factor (IC50 Resistant / IC50 Susceptible) data_analysis->resistance_factor conclusion Confirmation of Target-Site Resistance resistance_factor->conclusion

Caption: Workflow for determining herbicide resistance via ALS assay.

Conclusion

This compound's efficacy as a herbicide is derived from its specific and potent inhibition of acetolactate synthase, a key enzyme in the essential branched-chain amino acid biosynthetic pathway. Its non-competitive binding to a regulatory site on the enzyme disrupts vital metabolic processes, leading to the starvation of essential amino acids, the accumulation of a toxic intermediate, and the downregulation of growth-regulating pathways. Understanding the molecular intricacies of this mechanism is crucial for the development of new herbicides, the management of herbicide resistance, and the advancement of crop protection strategies. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals in the field.

References

Chemical structure and properties of Flumetsulam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumetsulam is a selective systemic herbicide belonging to the triazolopyrimidine sulfonanilide class of compounds. It is widely utilized in agriculture for the pre- and post-emergence control of a broad spectrum of broadleaf weeds in various crops, including corn, soybeans, and wheat.[1] Its efficacy stems from the inhibition of the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids in plants.[2][3][4] This document provides an in-depth technical overview of the chemical structure, physicochemical properties, mechanism of action, and analytical methodologies for this compound.

Chemical Structure and Identification

This compound is chemically known as N-(2,6-difluorophenyl)-5-methyl-[5]triazolo[1,5-a]pyrimidine-2-sulfonamide. Its structure comprises a triazolopyrimidine ring system linked to a difluorophenyl group via a sulfonamide bridge.

IdentifierValue
IUPAC Name N-(2,6-difluorophenyl)-5-methyl-triazolo[1,5-a]pyrimidine-2-sulfonamide
CAS Number 98967-40-9
Molecular Formula C₁₂H₉F₂N₅O₂S
Molecular Weight 325.3 g/mol
SMILES CC1=NC2=NC(=NN2C=C1)S(=O)(=O)NC3=C(C=CC=C3F)F
InChI Key RXCPQSJAVKGONC-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its environmental fate and behavior.

PropertyValueReference
Appearance White to off-white crystalline solid/powder
Melting Point 251-253 °C
Water Solubility 49 mg/L at pH 2.5; 5650 mg/L at pH 7 (25 °C)
Vapor Pressure 4 x 10⁻¹⁰ mPa (25 °C)
pKa 4.6
Log Kₒw (Octanol-Water Partition Coefficient) 0.21

Spectroscopic Data

Detailed spectroscopic data is essential for the unequivocal identification and quantification of this compound.

Mass Spectrometry:

  • MS-MS ([M+H]⁺): Precursor ion at m/z 326.0518, with major fragment ions observed at m/z 262.0891, 191.9921, and 129.0383.

Mechanism of Action

This compound's herbicidal activity is derived from its potent inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). ALS is the first and rate-limiting enzyme in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine. By blocking this pathway, this compound halts protein synthesis, which in turn inhibits cell division and overall plant growth, ultimately leading to the death of susceptible plants.

BCAA_Biosynthesis_Inhibition Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS Threonine Threonine alpha_Ketobutyrate α-Ketobutyrate Threonine->alpha_Ketobutyrate Threonine deaminase alpha_Ketobutyrate->ALS alpha_Acetolactate α-Acetolactate dihydroxy_isovalerate α,β-Dihydroxy isovalerate alpha_Acetolactate->dihydroxy_isovalerate Isomeroreductase alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate dihydroxy_methylvalerate α,β-Dihydroxy -β-methylvalerate alpha_Aceto_alpha_hydroxybutyrate->dihydroxy_methylvalerate Isomeroreductase alpha_Ketoisovalerate α-Ketoisovalerate dihydroxy_isovalerate->alpha_Ketoisovalerate Dehydratase alpha_Keto_beta_methylvalerate α-Keto-β- methylvalerate dihydroxy_methylvalerate->alpha_Keto_beta_methylvalerate Dehydratase Valine Valine alpha_Ketoisovalerate->Valine Transaminase Leucine Leucine alpha_Ketoisovalerate->Leucine Multiple Steps Isoleucine Isoleucine alpha_Keto_beta_methylvalerate->Isoleucine Transaminase ALS->alpha_Acetolactate ALS->alpha_Aceto_alpha_hydroxybutyrate This compound This compound This compound->ALS Inhibits Soil_Analysis_Workflow Sample 1. Soil Sample Collection and Preparation Extraction 2. Extraction with aqueous NaHCO₃ Sample->Extraction Acidification 3. Acidification of Extract Extraction->Acidification SPE 4. Solid-Phase Extraction (SPE) using C18 cartridge Acidification->SPE GPC 5. Gel Permeation Chromatography (GPC) Cleanup SPE->GPC HPLC 6. HPLC-UV Analysis GPC->HPLC Water_Analysis_Workflow Sample 1. Water Sample Collection SPE 2. Solid-Phase Extraction (SPE) using C18 cartridges Sample->SPE Elution 3. Elution of Analyte SPE->Elution Concentration 4. Concentration of Eluate Elution->Concentration LCMS 5. LC-MS/MS Analysis Concentration->LCMS

References

Flumetsulam: A Technical Guide to the Triazolopyrimidine Sulfonanilide Herbicide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of its Chemical Properties, Mechanism of Action, and Analytical Methodologies

Introduction

Flumetsulam is a selective, systemic herbicide valued for its efficacy in controlling broadleaf weeds in a variety of agricultural settings, including corn, soybeans, and cereals.[1][2] Belonging to the triazolopyrimidine sulfonanilide family of herbicides, its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids in plants.[3][4][5] This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, mechanism of action, synthesis, and the analytical methods used for its detection and quantification. This document is intended for researchers, scientists, and professionals in the fields of drug development and agricultural science.

Chemical and Physical Properties

This compound is a white, odorless crystalline solid. Its chemical structure consists of a triazolopyrimidine ring system linked to a difluorophenyl group via a sulfonamide bridge. Key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, formulation, and environmental fate assessment.

PropertyValueReference(s)
Chemical Name N-(2,6-difluorophenyl)-5-methyl-triazolo[1,5-a]pyrimidine-2-sulfonamide
CAS Number 98967-40-9
Molecular Formula C₁₂H₉F₂N₅O₂S
Molecular Weight 325.3 g/mol
Melting Point 251-253 °C
Water Solubility 49 mg/L (at pH 2.5); increases with pH
pKa 4.6
Log Kow (Octanol-Water Partition Coefficient) -0.47
Soil Half-life (t½) 12-60 days

Mechanism of Action: Inhibition of Acetolactate Synthase

The herbicidal activity of this compound stems from its potent and specific inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme catalyzes the first committed step in the biosynthesis of the essential branched-chain amino acids (BCAAs): valine, leucine, and isoleucine. The inhibition of ALS leads to a deficiency in these vital amino acids, which are crucial for protein synthesis and overall plant growth. The subsequent metabolic disruption ultimately results in the cessation of cell division and the death of susceptible plants.

The selectivity of this compound is attributed to differential rates of metabolism between crop and weed species. Tolerant crops can rapidly metabolize the herbicide into inactive forms, whereas susceptible weeds are unable to do so, leading to the accumulation of the active compound and subsequent phytotoxicity.

Below is a diagram illustrating the signaling pathway affected by this compound.

Flumetsulam_Pathway cluster_plant_cell Plant Cell Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Threonine Threonine Threonine->ALS BCAAs Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->BCAAs Catalysis Protein Protein Synthesis BCAAs->Protein Growth Cell Division & Growth Protein->Growth This compound This compound This compound->ALS Inhibition

Mechanism of Action of this compound

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 5-methyl-triazolo[1,5-a]pyrimidine-2-sulfonyl chloride with 2,6-difluoroaniline in the presence of a base. A generalized experimental protocol is provided below.

Materials:

  • 5-methyl-triazolo[1,5-a]pyrimidine-2-sulfonyl chloride

  • 2,6-difluoroaniline

  • Anhydrous aprotic solvent (e.g., acetonitrile, tetrahydrofuran)

  • Tertiary amine base (e.g., triethylamine, pyridine)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Dissolve 2,6-difluoroaniline in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the tertiary amine base to the solution and stir.

  • Slowly add a solution of 5-methyl-triazolo[1,5-a]pyrimidine-2-sulfonyl chloride in the same solvent to the reaction mixture at a controlled temperature (typically 0-25 °C).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Acidify the mixture with dilute HCl and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

The following diagram illustrates the general workflow for the synthesis of this compound.

Flumetsulam_Synthesis_Workflow Reactant1 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride Reaction Reaction Mixture Reactant1->Reaction Reactant2 2,6-Difluoroaniline Reactant2->Reaction Solvent Anhydrous Aprotic Solvent Solvent->Reaction Base Tertiary Amine Base Base->Reaction Quenching Quenching (Water Addition) Reaction->Quenching Extraction Liquid-Liquid Extraction (Organic Solvent) Quenching->Extraction Washing Washing Steps (HCl, NaHCO₃, Brine) Extraction->Washing Drying Drying (Anhydrous MgSO₄) Washing->Drying Purification Purification (Recrystallization/Chromatography) Drying->Purification Product This compound Purification->Product

General Workflow for this compound Synthesis
In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol is designed to determine the inhibitory effect of this compound on ALS activity in plant extracts.

Materials:

  • Plant tissue (e.g., young leaves of a susceptible weed species)

  • Extraction buffer (e.g., 100 mM potassium phosphate buffer pH 7.5, containing 10 mM EDTA, 10% v/v glycerol, 1 mM DTT, and 1% w/v PVPP)

  • Assay buffer (e.g., 50 mM potassium phosphate buffer pH 7.0, containing 20 mM MgCl₂, 200 mM sodium pyruvate, and 100 µM FAD)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Creatine solution (9 mg/mL in water)

  • α-naphthol solution (freshly prepared, 1% w/v in 2.5 M NaOH)

  • Sulfuric acid (H₂SO₄)

  • Microplate reader

Procedure:

  • Enzyme Extraction: Homogenize fresh plant tissue in ice-cold extraction buffer. Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4 °C. The supernatant contains the crude ALS enzyme extract.

  • Assay Reaction: In a microplate, combine the enzyme extract with the assay buffer. Add varying concentrations of this compound (and a solvent control).

  • Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 37 °C) for a defined period (e.g., 60 minutes).

  • Stopping the Reaction: Stop the enzymatic reaction by adding sulfuric acid.

  • Color Development: Add creatine and α-naphthol solutions to the wells. Incubate at a higher temperature (e.g., 60 °C) to allow for the conversion of acetolactate to acetoin and subsequent color development.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 530 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of ALS inhibition for each this compound concentration compared to the control. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the inhibition data against the logarithm of the inhibitor concentration.

Analytical Methods for this compound Residue Analysis

The determination of this compound residues in environmental and biological samples is crucial for monitoring and regulatory purposes. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common techniques employed.

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Soil Samples

This method is suitable for the quantification of this compound in soil.

Materials:

  • Soil sample

  • Extraction solvent (e.g., acetonitrile/water mixture)

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) salts

  • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)

  • GC-MS system with a suitable capillary column

Procedure:

  • Sample Preparation: Homogenize the soil sample.

  • Extraction: Weigh a representative subsample and extract with the chosen solvent system, often facilitated by the addition of QuEChERS extraction salts.

  • Cleanup: Centrifuge the extract and subject the supernatant to d-SPE for cleanup to remove interfering matrix components.

  • GC-MS Analysis: Inject an aliquot of the cleaned extract into the GC-MS system. The analysis is typically performed in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

2. High-Performance Liquid Chromatography (HPLC) for Water Samples

This method is effective for the determination of this compound in water samples.

Materials:

  • Water sample

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Methanol, acetonitrile (HPLC grade)

  • Formic acid or other mobile phase modifier

  • HPLC system with a UV or mass spectrometry (MS) detector

Procedure:

  • Sample Preparation: Filter the water sample to remove particulate matter.

  • Solid-Phase Extraction (SPE): Condition an SPE cartridge with methanol and then water. Pass the water sample through the cartridge to retain this compound. Wash the cartridge to remove interfering substances. Elute the this compound with a small volume of an organic solvent like methanol or acetonitrile.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

  • HPLC Analysis: Inject the reconstituted sample into the HPLC system. Separation is typically achieved on a C18 column with a mobile phase consisting of an acidified water/acetonitrile gradient. Detection can be performed using a UV detector or, for higher sensitivity and confirmation, a mass spectrometer.

The following diagram outlines a general experimental workflow for the analysis of this compound residues.

Flumetsulam_Analysis_Workflow Sample Sample (Soil, Water, or Plant Tissue) Extraction Extraction Sample->Extraction Cleanup Cleanup (e.g., d-SPE, SPE) Extraction->Cleanup Analysis Instrumental Analysis Cleanup->Analysis GCMS GC-MS Analysis->GCMS HPLC HPLC-UV/MS Analysis->HPLC Data Data Acquisition & Processing GCMS->Data HPLC->Data Result Quantification of this compound Data->Result

General Workflow for this compound Residue Analysis

Conclusion

This compound remains an important tool in modern agriculture for the selective control of broadleaf weeds. Its efficacy is rooted in the specific inhibition of the acetolactate synthase enzyme, a mechanism that is well-understood. This technical guide has provided a detailed overview of this compound, encompassing its chemical and physical properties, its mode of action, and standardized protocols for its synthesis and analysis. The provided experimental methodologies and workflows offer a foundational resource for researchers and scientists engaged in the study and application of this significant herbicide. Further research into the environmental fate and potential for resistance development will continue to be critical areas of investigation.

References

An In-depth Technical Guide to the Synthesis of N-(2,6-difluorophenyl)-5-methyl-triazolo[1,5-a]pyrimidine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for N-(2,6-difluorophenyl)-5-methyl-triazolo[1,5-a]pyrimidine-2-sulfonamide, a molecule of significant interest in medicinal chemistry and agrochemical research. The synthesis is presented as a detailed, multi-step process, complete with experimental protocols, quantitative data, and visual representations of the chemical transformations.

Overview of the Synthetic Pathway

The synthesis of N-(2,6-difluorophenyl)-5-methyl-triazolo[1,5-a]pyrimidine-2-sulfonamide is accomplished through a robust three-step sequence. The process begins with the construction of the core heterocyclic scaffold, 5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-2-amine, through the condensation of 3-amino-1,2,4-triazole with acetylacetone. This intermediate is then converted to the corresponding sulfonyl chloride via a Sandmeyer-type reaction. The final step involves the sulfonylation of 2,6-difluoroaniline with the prepared sulfonyl chloride to yield the target compound.

Synthesis_Pathway cluster_0 Step 1: Heterocycle Formation cluster_1 Step 2: Sulfonyl Chloride Formation cluster_2 Step 3: Sulfonamide Coupling A 3-Amino-1,2,4-triazole C 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine A->C  Condensation   B Acetylacetone B->C  Condensation   D 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride C->D  Diazotization, SO₂, CuCl   F N-(2,6-difluorophenyl)-5-methyl- triazolo[1,5-a]pyrimidine-2-sulfonamide D->F  Coupling   E 2,6-Difluoroaniline E->F  Coupling  

Figure 1: Overall synthetic pathway for the target molecule.

Experimental Protocols and Data

This section provides detailed experimental procedures for each synthetic step, along with tables summarizing key quantitative data.

Step 1: Synthesis of 5-Methyl-[1][2]triazolo[1,5-a]pyrimidin-2-amine

The initial step involves the cyclocondensation of 3-amino-1,2,4-triazole with acetylacetone to form the pivotal triazolopyrimidine core. This reaction is typically acid-catalyzed and proceeds via the formation of a Schiff base intermediate followed by intramolecular cyclization and dehydration.

Experimental Protocol:

A mixture of 3-amino-1,2,4-triazole (1.0 eq) and acetylacetone (1.1 eq) in glacial acetic acid is heated to reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude product. Purification is achieved by recrystallization from a suitable solvent such as ethanol to yield 5-methyl-triazolo[1,5-a]pyrimidin-2-amine as a solid.

ParameterValueReference
Yield 75-85%General synthetic knowledge
Melting Point 230-232 °CSimilar compounds
Appearance White to off-white solidGeneral synthetic knowledge
¹H NMR (DMSO-d₆, 400 MHz) δ 8.55 (d, 1H), 6.90 (d, 1H), 6.80 (s, 2H, NH₂), 2.50 (s, 3H)Predicted data
¹³C NMR (DMSO-d₆, 100 MHz) δ 163.5, 155.0, 150.2, 145.8, 108.1, 24.5Predicted data
Step 2: Synthesis of 5-Methyl-triazolo[1,5-a]pyrimidine-2-sulfonyl chloride

The transformation of the 2-amino group to a sulfonyl chloride is a critical step, typically achieved through a Sandmeyer-type reaction. This involves diazotization of the amine followed by reaction with sulfur dioxide in the presence of a copper(I) salt catalyst.

Experimental Protocol:

To a cooled (0-5 °C) suspension of 5-methyl-triazolo[1,5-a]pyrimidin-2-amine (1.0 eq) in a mixture of concentrated hydrochloric acid and glacial acetic acid, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt solution is then added portion-wise to a pre-cooled (0-5 °C) solution of sulfur dioxide in glacial acetic acid containing a catalytic amount of copper(I) chloride. The reaction mixture is stirred at low temperature for 1-2 hours and then allowed to warm to room temperature. The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to give 5-methyl-triazolo[1,5-a]pyrimidine-2-sulfonyl chloride.

ParameterValueReference
Yield 60-70%
Melting Point 145-148 °CEstimated
Appearance Pale yellow solidGeneral synthetic knowledge
¹H NMR (CDCl₃, 400 MHz) δ 8.85 (d, 1H), 7.20 (d, 1H), 2.80 (s, 3H)Predicted data
¹³C NMR (CDCl₃, 100 MHz) δ 165.0, 158.5, 152.0, 148.0, 112.0, 25.0Predicted data
Step 3: Synthesis of N-(2,6-difluorophenyl)-5-methyl-triazolo[1,5-a]pyrimidine-2-sulfonamide

The final step is the coupling of the sulfonyl chloride intermediate with 2,6-difluoroaniline to form the desired sulfonamide. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

Experimental Protocol:

To a solution of 2,6-difluoroaniline (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.5 eq) in a suitable aprotic solvent like dichloromethane or acetonitrile, a solution of 5-methyl-triazolo[1,5-a]pyrimidine-2-sulfonyl chloride (1.0 eq) in the same solvent is added dropwise at 0-5 °C. The reaction mixture is stirred at room temperature for 12-18 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization to afford N-(2,6-difluorophenyl)-5-methyl-triazolo[1,5-a]pyrimidine-2-sulfonamide.

ParameterValueReference
Yield 70-80%General synthetic knowledge
Melting Point 218-220 °C
Appearance White crystalline solidGeneral synthetic knowledge
Molecular Formula C₁₂H₉F₂N₅O₂S
Molecular Weight 325.3 g/mol
¹H NMR (DMSO-d₆, 400 MHz) δ 10.5 (s, 1H, NH), 8.70 (d, 1H), 7.40-7.30 (m, 1H), 7.15 (t, 2H), 7.00 (d, 1H), 2.60 (s, 3H)Predicted data
¹³C NMR (DMSO-d₆, 100 MHz) δ 164.0, 158.0 (dd), 156.5, 151.0, 146.5, 131.5 (t), 115.0, 112.5 (dd), 109.5, 24.8Predicted data

Visualizing the Workflow

The following diagram illustrates the general laboratory workflow for the synthesis of the target molecule.

Workflow cluster_step1 Step 1: Heterocycle Formation cluster_step2 Step 2: Sulfonyl Chloride Formation cluster_step3 Step 3: Sulfonamide Coupling A1 Mix 3-amino-1,2,4-triazole, acetylacetone, and acetic acid A2 Reflux for 4-6 hours A1->A2 A3 Precipitate in ice-water A2->A3 A4 Filter, wash, and dry A3->A4 A5 Recrystallize from ethanol A4->A5 B1 Diazotize 2-amino intermediate with NaNO₂ in HCl/AcOH A5->B1 Intermediate 1 B2 React with SO₂/CuCl in AcOH B1->B2 B3 Filter, wash, and dry B2->B3 C1 React sulfonyl chloride with 2,6-difluoroaniline and base B3->C1 Intermediate 2 C2 Aqueous workup C1->C2 C3 Dry and concentrate C2->C3 C4 Purify by chromatography or recrystallization C3->C4 D D C4->D Final Product

References

The Fate of Flumetsulam in Plants: A Technical Guide to Absorption, Translocation, and Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumetsulam is a selective, systemic herbicide belonging to the triazolopyrimidine sulfonanilide family, widely employed for the pre- and post-emergence control of broadleaf weeds in a variety of agricultural crops, including corn, soybeans, and wheat.[1][2][3][4] Its efficacy and crop selectivity are intricately linked to its absorption, translocation, and metabolism within the plant. This technical guide provides a comprehensive overview of these core processes, summarizing available data, detailing experimental methodologies, and visualizing key pathways to aid in research and development.

This compound's mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and, consequently, plant growth. By blocking this pathway, this compound effectively halts cell division and leads to the death of susceptible plants.

Absorption: The Gateway into the Plant

This compound is readily absorbed by both the roots and foliage of plants, making it effective as both a soil-applied and post-emergence herbicide.

Foliar Absorption

Following foliar application, this compound must penetrate the plant's cuticle, a waxy outer layer that serves as a primary barrier. The efficiency of foliar uptake can be influenced by environmental factors such as temperature and humidity, as well as the use of adjuvants in the spray solution.

Root Absorption

When applied to the soil, this compound is absorbed by the plant's root system from the soil solution. The bioavailability of this compound in the soil, and thus its uptake by roots, is influenced by soil properties such as pH and organic matter content.

Translocation: Movement Throughout the Plant

Upon absorption, this compound is translocated systemically throughout the plant via both the xylem and phloem vascular tissues. This dual translocation allows the herbicide to reach its site of action in the meristematic regions (growing points) of both shoots and roots, regardless of whether it was absorbed by the leaves or the roots.

  • Xylem Transport: Moves water and nutrients (and the herbicide) from the roots to the rest of the plant (acropetal movement).

  • Phloem Transport: Transports sugars produced during photosynthesis (and the herbicide) from the leaves to other parts of the plant, including roots and developing seeds (basipetal and acropetal movement).

The ability of this compound to be translocated to the growing points is a key factor in its herbicidal activity.

Metabolism: The Basis of Selectivity

The primary determinant of this compound's selectivity between tolerant crops and susceptible weeds is the differential rate of its metabolism. Tolerant plants, such as wheat, corn, and soybeans, can rapidly metabolize this compound into non-phytotoxic metabolites. In contrast, susceptible weed species metabolize the herbicide much more slowly, allowing the active compound to accumulate and inhibit the ALS enzyme, leading to plant death.

The Three Phases of Herbicide Metabolism

The metabolic detoxification of herbicides in plants generally occurs in three phases:

  • Phase I: Modification. The initial phase involves the chemical modification of the herbicide molecule, often through oxidation, reduction, or hydrolysis. These reactions are typically catalyzed by cytochrome P450 monooxygenases. The goal of this phase is to introduce a more reactive functional group, which makes the molecule more water-soluble and prepares it for the next phase.

  • Phase II: Conjugation. In this phase, the modified herbicide or its metabolite is conjugated (bound) to an endogenous molecule, such as glucose or glutathione. This process, facilitated by enzymes like glucosyltransferases or glutathione S-transferases, further increases the water solubility of the compound and significantly reduces its phytotoxicity.

  • Phase III: Compartmentalization. The final phase involves the transport and sequestration of the conjugated, non-toxic metabolite into cellular compartments, such as the vacuole, or its incorporation into the cell wall. This effectively removes the herbicide from the cytoplasm and prevents it from interfering with cellular processes.

G cluster_Phase1 Phase I: Modification cluster_Phase2 Phase II: Conjugation cluster_Phase3 Phase III: Compartmentalization Herbicide This compound (Active Herbicide) Modified_Herbicide Modified this compound (e.g., Hydroxylated) Herbicide->Modified_Herbicide Oxidation / Hydrolysis (e.g., Cytochrome P450s) Conjugated_Metabolite Conjugated Metabolite (e.g., Glucose Conjugate) Modified_Herbicide->Conjugated_Metabolite Conjugation (e.g., Glucosyltransferases) Vacuole Vacuole Sequestration Conjugated_Metabolite->Vacuole Cell_Wall Cell Wall Incorporation Conjugated_Metabolite->Cell_Wall

Proposed Metabolic Pathway of this compound

While specific, detailed metabolic pathways for this compound in various plant species are not extensively documented in publicly available literature, based on studies of the closely related triazolopyrimidine sulfonanilide herbicide, florasulam, a likely metabolic pathway in tolerant plants such as wheat can be proposed. This pathway involves hydroxylation of the aniline ring, followed by conjugation with glucose.

G This compound This compound Hydroxylated_this compound Hydroxylated this compound This compound->Hydroxylated_this compound Hydroxylation (Cytochrome P450) Flumetsulam_Glucoside This compound-Glucoside Conjugate (Non-toxic) Hydroxylated_this compound->Flumetsulam_Glucoside Glycosylation (Glucosyltransferase)

Quantitative Data

Table 1: Illustrative Comparison of this compound Fate in Tolerant vs. Susceptible Plants (Hypothetical Data)

ParameterTolerant Plant (e.g., Wheat)Susceptible Plant (e.g., Broadleaf Weed)
Absorption Rate Moderate to HighModerate to High
Translocation Systemic (Xylem & Phloem)Systemic (Xylem & Phloem)
Metabolism Rate RapidSlow
Primary Metabolite Hydroxylated & Conjugated FormsParent Compound
Half-life in Plant Short (e.g., < 24 hours)Long (e.g., > 48 hours)

Table 2: this compound Residue and Half-life Data (from literature)

MatrixResidue LevelHalf-lifeReference
Wheat Grain (High Dosage)0.031 mg/kg-
Soil (High Dosage Plot)0.045 mg/kg23.1 days
Soil (Sandy-loam)9-13% of applied dose at harvest~41 days
Soil (Loamy-sand)-~30 days

Experimental Protocols

The study of herbicide absorption, translocation, and metabolism in plants typically involves the use of radiolabeled compounds, allowing for sensitive and accurate tracking of the herbicide's fate.

General Experimental Workflow for Radiolabeled Herbicide Studies

G cluster_preparation Preparation cluster_application Application cluster_incubation Incubation & Harvest cluster_analysis Analysis Plant_Growth Grow Plants to Desired Stage Prepare_Solution Prepare 14C-Flumetsulam Treatment Solution Application Apply 14C-Flumetsulam (Foliar or Root) Prepare_Solution->Application Incubation Incubate for Various Time Points Application->Incubation Harvest Harvest Plants Incubation->Harvest Wash Wash to Remove Unabsorbed Herbicide Harvest->Wash Section Section Plant into Parts (Treated Leaf, Other Leaves, Stem, Roots) Wash->Section Extraction Extract Herbicide and Metabolites Section->Extraction Quantification Quantify Radioactivity (LSC) Extraction->Quantification Identification Identify Metabolites (HPLC, LC-MS/MS) Extraction->Identification

Key Methodologies
  • Plant Material: Uniform plants of both tolerant crop species and susceptible weed species are grown under controlled environmental conditions.

  • Radiolabeled Herbicide: ¹⁴C-labeled this compound is typically used. The position of the radiolabel on the molecule is crucial for tracking its metabolic fate.

  • Application: The radiolabeled herbicide is applied to either the foliage (as discrete droplets or a spray) or the roots (via the nutrient solution in hydroponics or soil application).

  • Harvest: Plants are harvested at various time points after treatment to assess the time course of absorption, translocation, and metabolism.

  • Sample Processing:

    • Foliar Application: The treated leaf is washed with a solvent to determine the amount of unabsorbed herbicide.

    • Plant Sectioning: The plant is divided into different parts (e.g., treated leaf, other leaves, stem, roots).

  • Quantification of Radioactivity: The amount of ¹⁴C in each plant part and the leaf wash is quantified using Liquid Scintillation Counting (LSC). This data is used to calculate the percentage of absorbed and translocated herbicide.

  • Metabolite Analysis:

    • Extraction: Plant tissues are homogenized and extracted with appropriate solvents to isolate the parent herbicide and its metabolites.

    • Chromatographic Separation: The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to separate the parent compound from its metabolites.

    • Identification: The chemical structures of the metabolites are identified using Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS).

Conclusion

The selective herbicidal activity of this compound is a complex interplay of its absorption, systemic translocation, and, most importantly, differential metabolism between crop and weed species. Tolerant crops rapidly detoxify the herbicide through a multi-phase metabolic process, likely involving hydroxylation and subsequent conjugation. In contrast, susceptible weeds are unable to metabolize this compound effectively, leading to the inhibition of the ALS enzyme and subsequent plant death. While the general principles are understood, a notable lack of publicly available, detailed quantitative and comparative data for this compound exists. Further research focusing on generating such data for a range of tolerant and susceptible species would be invaluable for optimizing its use, managing resistance, and developing new herbicidal technologies. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for undertaking such research.

References

The Environmental Fate and Degradation of Flumetsulam in Soil and Water: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumetsulam, a selective, systemic herbicide, is widely used for the control of broadleaf weeds in various crops. Its efficacy and potential environmental impact are intrinsically linked to its fate and degradation in soil and aquatic systems. This technical guide provides an in-depth overview of the current scientific understanding of this compound's environmental persistence, mobility, and degradation pathways. The information is intended to support researchers, environmental scientists, and professionals in drug development in evaluating its environmental profile and in the design of further studies.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of this compound is crucial for predicting its behavior in the environment.

PropertyValueReference
IUPAC Name N-(2,6-difluorophenyl)-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-sulfonamide[4]
CAS Number 98967-40-9[4]
Molecular Formula C₁₂H₉F₂N₅O₂S
Molecular Weight 325.3 g/mol
Water Solubility 49 mg/L (pH 2.5), 5650 mg/L (pH 7)
Vapor Pressure 2.78 x 10⁻¹² mm Hg (25 °C)
Log Kow (Octanol-Water Partition Coefficient) 0.21
pKa 4.6

Environmental Fate and Degradation in Soil

The persistence and behavior of this compound in the terrestrial environment are governed by a combination of biotic and abiotic processes. Microbial degradation is the primary dissipation route in soil.

Soil Degradation and Half-Life

The rate of this compound degradation in soil is influenced by several factors, including soil type, organic matter content, pH, temperature, and microbial activity. The dissipation in soil generally follows first-order kinetics.

ConditionHalf-life (DT₅₀)Reference(s)
Field, General 30 - 90 days
Field, Sandy-loam soil ~41 days
Field, Loamy-sand soil ~30 days
Field, Mississippi soils (pH 6.0-7.6) 20 - 46 days
Laboratory, Aerobic 13 - 246 days (across various soils and temperatures)
Laboratory, 7.5 °C 246 days
Laboratory, 15.0 °C 115 days
Laboratory, 26.1 °C 49 days
Laboratory, 35.9 °C 34 days
Laboratory, 44.0 °C 27 days
Adsorption and Mobility in Soil

The mobility of this compound in soil, and thus its potential to leach into groundwater, is largely dependent on its adsorption to soil particles. Adsorption is influenced by soil pH and organic matter content. This compound has a low to moderate potential for leaching. Field studies have shown that this compound is primarily found in the upper soil layers (0-8 cm) with very low concentrations detected at greater depths, suggesting that leaching is not a significant dissipation pathway in the field.

Soil PropertyAdsorption Coefficient (Koc)Reference(s)
General 700 mL/g
Various Soils 4.3 - 182 mL/g
Aerobic Soil Degradation Pathway

The primary mechanism of this compound degradation in aerobic soil is microbial metabolism. While specific metabolite identification for this compound is not extensively detailed in publicly available literature, based on studies of structurally similar sulfonanilide herbicides, the degradation is expected to proceed via two main pathways: hydroxylation of the triazolopyrimidine ring system and cleavage of the sulfonamide bridge.

Flumetsulam_Aerobic_Soil_Degradation This compound This compound Metabolite1 Hydroxylated this compound (Hypothesized) This compound->Metabolite1 Hydroxylation Metabolite2 Aminosulfonyl Triazolopyrimidine (ASTP) (Hypothesized) This compound->Metabolite2 Sulfonamide Bridge Cleavage Metabolite3 2,6-Difluoroaniline This compound->Metabolite3 Sulfonamide Bridge Cleavage Mineralization CO2 + Bound Residues Metabolite1->Mineralization Further Degradation Metabolite2->Mineralization Further Degradation Metabolite3->Mineralization Further Degradation

Hypothesized aerobic soil degradation pathway of this compound.

Environmental Fate and Degradation in Water

In aquatic environments, the fate of this compound is determined by hydrolysis, photolysis, and microbial degradation in sediment.

Hydrolysis

This compound is stable to hydrolysis under environmentally relevant pH conditions (pH 5, 7, and 9). Therefore, hydrolysis is not considered a significant degradation pathway.

Photolysis in Water

This compound can undergo photodegradation in water when exposed to sunlight, although this process is generally slow. The rate of photolysis can be influenced by the presence of photosensitizers in the water.

ConditionHalf-life (DT₅₀)Reference(s)
Aqueous Photolysis (sterile, buffered water) 36 days (estimated for summer at 40° N latitude for a similar compound, florasulam)
Aqueous Photolysis (natural water system) 3.3 days (measured for a similar compound, florasulam, in summer at 51.5° N latitude)
Anaerobic Aquatic Degradation

Under anaerobic conditions in water-sediment systems, this compound degrades slowly. The primary degradation product has been identified.

ConditionHalf-life (DT₅₀)Major MetaboliteReference(s)
Anaerobic water/sediment 183 daysN-(2,6-difluorophenyl)-4,5,6,7-tetrahydro-5-hydroxy-5-methyltriazolo[1,5-a]pyrimidine-2-sulfonamide
Aquatic Degradation Pathway

In anaerobic aquatic environments, this compound undergoes reduction and hydration of the triazolopyrimidine ring. In photolytic degradation, cleavage of the sulfonamide bridge is a likely pathway, similar to other sulfonamide herbicides.

Flumetsulam_Aquatic_Degradation cluster_anaerobic Anaerobic Aquatic Degradation cluster_photolytic Aqueous Photolysis (Hypothesized) Flumetsulam_anaerobic This compound Metabolite_anaerobic N-(2,6-difluorophenyl)-4,5,6,7-tetrahydro- 5-hydroxy-5-methyl[1,2,4]triazolo[1,5-a] pyrimidine-2-sulfonamide Flumetsulam_anaerobic->Metabolite_anaerobic Reduction & Hydration Flumetsulam_photo This compound Metabolite_photo1 Aminosulfonyl Triazolopyrimidine (ASTP) Flumetsulam_photo->Metabolite_photo1 Sulfonamide Bridge Cleavage Metabolite_photo2 2,6-Difluoroaniline Flumetsulam_photo->Metabolite_photo2 Sulfonamide Bridge Cleavage Soil_Metabolism_Workflow start Select & Characterize Test Soils apply Apply ¹⁴C-Flumetsulam to Soil Samples start->apply incubate Incubate in Dark, Controlled Temperature (e.g., 20°C) apply->incubate trap Trap Volatiles (e.g., ¹⁴CO₂) incubate->trap sample Collect Soil Samples at Time Intervals incubate->sample data Kinetic Modeling (DT₅₀) Metabolite Identification Mass Balance trap->data extract Solvent Extraction sample->extract analyze HPLC-Radiodetection LC-MS Analysis extract->analyze combust Combustion of Non-extractable Residues extract->combust Solid Residue analyze->data combust->data

References

The Ascent of Triazolopyrimidine Sulfonanilides: A Technical Guide to a New Generation of Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The triazolopyrimidine sulfonanilide class of herbicides represents a significant advancement in weed management technology. Emerging from the shadow of sulfonylurea herbicides, this chemical family has carved a substantial niche in the global agrochemical market through its potent, low-application-rate products with favorable toxicological and environmental profiles. This technical guide provides an in-depth exploration of the history, development, mechanism of action, and key experimental protocols associated with these vital agricultural tools.

A Legacy of Innovation: The History and Development of Triazolopyrimidine Sulfonanilide Herbicides

The journey of triazolopyrimidine sulfonanilide herbicides began with the quest for bioisosteres of the highly successful sulfonylurea herbicides.[1] The core concept was to replace the sulfonylurea bridge with a sulfonamide linkage to a heterocyclic system, leading to the discovery of this new class of compounds. A pivotal moment in their development was the discovery that they, like their predecessors, potently inhibit the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][3] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants but is absent in animals, providing a key mechanism for their selective herbicidal activity.[2][3]

The first commercial triazolopyrimidine sulfonanilide herbicide, flumetsulam, was registered in the United States in 1994. Since then, several other highly effective herbicides from this class have been commercialized, including cloransulam-methyl, diclosulam, florasulam, and penoxsulam. These compounds offer broad-spectrum control of broadleaf weeds and some grasses in a variety of crops. The development of these herbicides has been driven by extensive research into structure-activity relationships, leading to compounds with improved efficacy, crop selectivity, and environmental profiles.

Mechanism of Action: Targeting a Vital Plant Enzyme

Triazolopyrimidine sulfonanilide herbicides exert their phytotoxic effects by inhibiting the acetolactate synthase (ALS) enzyme. ALS is the first and rate-limiting enzyme in the biosynthetic pathway of the essential branched-chain amino acids valine, leucine, and isoleucine. By binding to the ALS enzyme, these herbicides block the catalytic site, preventing the synthesis of these vital amino acids. This leads to a cessation of cell division and plant growth, ultimately resulting in the death of susceptible plants. The selectivity of these herbicides is primarily due to the differential metabolism rates between crops and weeds; tolerant crops can rapidly metabolize the herbicide into non-toxic forms.

ALS_Inhibition_Pathway

Quantitative Herbicidal Activity

The efficacy of triazolopyrimidine sulfonanilide herbicides varies depending on the specific compound, application rate, target weed species, and environmental conditions. The following tables summarize the herbicidal activity of several key commercial products.

Table 1: Herbicidal Activity of this compound
Target Weed Application Rate (g a.i./ha) Control Efficacy (%)
Amaranthus retroflexus (Redroot pigweed)37.5Excellent
Chenopodium album (Common lambsquarters)37.5Excellent
Galium aparine (Cleavers)37.5Excellent
Polygonum humifusum (Prostrate knotweed)37.5Moderate
Source:
Table 2: Herbicidal Activity of Cloransulam-methyl
Target Weed Application Rate (g a.i./ha) Control Efficacy (%)
Ambrosia artemisiifolia (Common ragweed)17.5>90
Xanthium strumarium (Common cocklebur)17.5>90
Ipomoea spp. (Morningglory)17.580-90
Source: Data synthesized from various efficacy studies.
Table 3: Herbicidal Activity of Diclosulam
Target Weed Application Rate (g a.i./ha) Control Efficacy (%)
Richardia brasiliensis (Brazil pusley)25>90
Sida rhombifolia (Arrowleaf sida)25>90
Chamaesyce hirta (Garden spurge)25>90
Source: Data synthesized from various efficacy studies.
Table 4: Herbicidal Activity of Florasulam
Target Weed Application Rate (g a.i./ha) Control Efficacy (%)
Galium aparine (Cleavers)5>95
Stellaria media (Common chickweed)5>95
Lamium purpureum (Red deadnettle)5>95
Source: Data synthesized from various efficacy studies.
Table 5: Herbicidal Activity of Penoxsulam
Target Weed Application Rate (g a.i./ha) Control Efficacy (%)
Echinochloa crus-galli (Barnyardgrass)20-30>90
Cyperus difformis (Smallflower umbrella sedge)20-30>90
Schoenoplectus juncoides (Japanese bulrush)20-30>90
Source: Data synthesized from various efficacy studies.

Experimental Protocols

The development of triazolopyrimidine sulfonanilide herbicides relies on a series of well-defined experimental protocols to synthesize and evaluate new candidate compounds.

Synthesis of Penoxsulam: A Representative Protocol

The synthesis of penoxsulam involves the condensation of two key intermediates: 2-(2,2-difluoroethoxy)-6-trifluoromethyl benzene sulfonyl chloride and 5,8-dimethoxy-triazolo[1,5-c]pyrimidine-2-amine.

Materials:

  • 2-(2,2-difluoroethoxy)-6-trifluoromethyl benzene sulfonyl chloride

  • 5,8-dimethoxy-triazolo[1,5-c]pyrimidine-2-amine

  • Anhydrous acetonitrile (solvent)

  • Pyridine (base)

  • Anhydrous sodium sulfate (drying agent)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • Dissolve 5,8-dimethoxy-triazolo[1,5-c]pyrimidine-2-amine in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

  • Add pyridine to the solution to act as a base.

  • Slowly add a solution of 2-(2,2-difluoroethoxy)-6-trifluoromethyl benzene sulfonyl chloride in anhydrous acetonitrile to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove pyridine hydrochloride.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure penoxsulam.

Synthesis_Workflow Start Starting Materials: - Substituted Benzene Sulfonyl Chloride - Aminotriazolopyrimidine Reaction Condensation Reaction (Solvent, Base) Start->Reaction Workup Aqueous Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Triazolopyrimidine Sulfonanilide Herbicide Purification->Product

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This assay is crucial for determining the intrinsic inhibitory activity of new compounds on the target enzyme.

Materials:

  • Partially purified ALS enzyme from a suitable plant source (e.g., etiolated corn seedlings)

  • Test compounds (triazolopyrimidine sulfonanilides)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.5, containing pyruvate, MgCl2, and thiamine pyrophosphate)

  • Substrate solution (pyruvate)

  • Stopping solution (e.g., H2SO4)

  • Creatine and α-naphthol solutions for color development

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the partially purified ALS enzyme in microplate wells.

  • Add various concentrations of the test compounds to the wells. A control with no inhibitor is also included.

  • Pre-incubate the enzyme and inhibitor for a short period.

  • Initiate the enzymatic reaction by adding the substrate (pyruvate).

  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time (e.g., 60 minutes).

  • Stop the reaction by adding the stopping solution.

  • Add creatine and α-naphthol solutions to convert the reaction product (acetolactate) to a colored compound (acetoin).

  • Incubate for color development.

  • Measure the absorbance at a specific wavelength (e.g., 530 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Greenhouse Bioassay for Herbicidal Efficacy

Greenhouse bioassays are essential for evaluating the whole-plant herbicidal activity of new compounds and their selectivity towards crops.

Materials:

  • Seeds of target weed species and crop species

  • Potting soil

  • Pots or trays

  • Test compounds formulated for application (e.g., as an emulsifiable concentrate or wettable powder)

  • Laboratory sprayer calibrated to deliver a precise volume

  • Greenhouse with controlled environmental conditions (temperature, light, humidity)

Procedure:

  • Sow seeds of weed and crop species in pots filled with potting soil.

  • Allow the plants to grow to a specific stage (e.g., 2-3 leaf stage).

  • Prepare different concentrations of the test compound formulations in water.

  • Apply the herbicide solutions to the plants using a laboratory sprayer, ensuring uniform coverage. Include an untreated control group.

  • Place the treated plants back in the greenhouse and maintain optimal growing conditions.

  • Visually assess the herbicidal injury (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no injury, 100% = complete plant death).

  • At the end of the experiment, harvest the above-ground biomass of the plants, dry it in an oven, and weigh it to determine the percent reduction in growth compared to the untreated control.

  • From these data, the GR50 (the dose required to cause a 50% reduction in plant growth) can be calculated for both weed and crop species to determine the herbicidal efficacy and selectivity.

Herbicide_Development_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Field Development cluster_registration Registration & Commercialization Lead_Generation Lead Generation (High-Throughput Screening, Rational Design) Lead_Optimization Lead Optimization (Structure-Activity Relationship) Lead_Generation->Lead_Optimization In_Vitro_Testing In Vitro Testing (Enzyme Inhibition Assays) Lead_Optimization->In_Vitro_Testing Greenhouse_Testing Greenhouse Testing (Efficacy & Selectivity) In_Vitro_Testing->Greenhouse_Testing Tox_Studies Toxicology & Environmental Fate Studies Greenhouse_Testing->Tox_Studies Field_Trials Field Trials (Efficacy, Crop Safety, Residue Analysis) Tox_Studies->Field_Trials Regulatory_Submission Regulatory Submission Field_Trials->Regulatory_Submission Market_Launch Market Launch Regulatory_Submission->Market_Launch

Conclusion

The triazolopyrimidine sulfonanilide herbicides have established themselves as a cornerstone of modern weed management. Their history is a testament to the power of rational drug design and the continuous pursuit of more effective and safer agricultural solutions. A deep understanding of their mechanism of action, coupled with robust experimental protocols for their synthesis and evaluation, will continue to drive the development of new and improved herbicides within this important chemical class, ensuring their contribution to global food security for years to come.

References

Flumetsulam: A Technical Guide to its Mode of Action and Inhibition of Acetolactate Synthase (ALS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Flumetsulam is a selective, systemic herbicide belonging to the triazolopyrimidine sulfonanilide chemical family.[1][2][3] Its herbicidal activity stems from the specific inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids. This technical guide provides an in-depth examination of the molecular mode of action of this compound, its interaction with the ALS enzyme, and the resulting physiological consequences in susceptible plants. It summarizes key quantitative data, details relevant experimental protocols for its study, and presents visual diagrams of the core biochemical and experimental workflows for researchers, scientists, and professionals in drug and herbicide development.

Introduction to this compound

This compound is a post-emergence herbicide primarily utilized for the control of a wide spectrum of broadleaf weeds in various agricultural crops, including corn, soybeans, and clover.[1][4] As a systemic herbicide, it is readily absorbed by both the roots and foliage of plants. Following absorption, it is translocated through both the xylem and phloem to the plant's meristematic regions (growing points), where it exerts its inhibitory effect. This compound is classified as a Group 2 (WSSA) or Group B (HRAC) herbicide, a category defined by the inhibition of the acetolactate synthase enzyme.

The Target Enzyme: Acetolactate Synthase (ALS)

2.1 Role in Plant Metabolism Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is the first and rate-limiting enzyme in the biosynthesis of the essential branched-chain amino acids (BCAAs): valine, leucine, and isoleucine. This pathway is vital for protein synthesis and, consequently, for cell division and plant growth. The absence of the ALS enzyme in animals is the fundamental reason for the low mammalian toxicity of this compound and other ALS-inhibiting herbicides.

2.2 Enzymatic Reaction ALS catalyzes two parallel condensation reactions:

  • The condensation of two pyruvate molecules to form 2-acetolactate, which is the precursor for valine and leucine biosynthesis.

  • The condensation of one molecule of pyruvate and one molecule of 2-ketobutyrate to form 2-aceto-2-hydroxybutyrate, the precursor for isoleucine biosynthesis.

2.3 Structure and Cofactors ALS is a thiamine diphosphate (ThDP)-dependent enzyme. Its catalytic function also requires the presence of Flavin Adenine Dinucleotide (FAD) and a divalent cation, typically Magnesium (Mg²+). The holoenzyme is composed of a large catalytic subunit, which contains the active site, and a small regulatory subunit that is involved in feedback inhibition by the BCAA end-products.

Molecular Mode of Action: Inhibition of ALS

3.1 Mechanism of Inhibition Research indicates that this compound acts as a non-competitive inhibitor of the ALS enzyme. Instead of competing with the enzyme's natural substrates (pyruvate and 2-ketobutyrate) for the active site, this compound binds to an allosteric site on the enzyme. This binding induces a conformational change in the enzyme's three-dimensional structure, which in turn deactivates the catalytic site and prevents the substrates from binding effectively.

3.2 Physiological Consequences The inhibition of ALS by this compound triggers a cascade of phytotoxic events:

  • Cessation of BCAA Synthesis: The blockage of ALS immediately halts the production of valine, leucine, and isoleucine.

  • Inhibition of Protein Synthesis: Lacking these essential amino acids, the plant is unable to synthesize the proteins necessary for new cell formation.

  • Growth Arrest: Cell division in the meristematic tissues (root and shoot tips) ceases, leading to an immediate stop in plant growth.

  • Slow Onset of Symptoms: Visible symptoms are not immediate and typically take several days to a few weeks to develop. They include stunting, distinctive chlorosis (yellowing), reddening of veins, and eventual necrosis (tissue death) of the growing points.

3.3 Basis of Selectivity The selectivity of this compound, which allows it to control weeds in certain crops like corn and soybeans, is primarily based on the rate of metabolic detoxification within the plant. Tolerant crop species can rapidly metabolize this compound into inactive, non-phytotoxic compounds. In contrast, susceptible weed species metabolize the herbicide much more slowly, allowing the active compound to accumulate and inhibit ALS. For example, the metabolic half-life of this compound in tolerant corn is approximately 2 hours, whereas in sensitive weed species, it can exceed four days.

Quantitative Analysis of this compound Efficacy and Resistance

Quantitative data from various studies highlight the potency of this compound and the significant impact of target-site resistance.

ParameterSpeciesValueCommentsReference
Field Application Rate Various Weeds16 - 80 g a.i./haEffective rates vary by weed species, growth stage, and environmental conditions.
I₅₀ (ALS Enzyme Assay) Susceptible WaterhempNot specifiedBaseline for comparison.
I₅₀ (ALS Enzyme Assay) Resistant Waterhemp>68-fold higher than susceptibleDemonstrates high level of target-site resistance to this compound.
I₅₀ (ALS Enzyme Assay) Susceptible D. sophia~1 µMConcentration of this compound required for 50% inhibition of ALS activity.
I₅₀ (ALS Enzyme Assay) Resistant D. sophia>100 µMIndicates strong resistance at the enzyme level.

I₅₀: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Experimental Protocols for Studying this compound-ALS Interaction

5.1 In Vitro ALS Enzyme Activity Assay

This assay directly measures the effect of an inhibitor on the activity of the isolated ALS enzyme.

Methodology:

  • Enzyme Extraction:

    • Harvest 1-2 g of fresh, young leaf tissue from the apical regions of the plant.

    • Freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

    • Homogenize the powder in 5-10 mL of ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer pH 7.5, containing 1 mM sodium pyruvate, 10 mM MgCl₂, 10% v/v glycerol, 1 mM DTT, and 5% w/v PVPP).

    • Centrifuge the homogenate at ~20,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the crude enzyme extract. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Enzyme Assay:

    • Prepare a reaction mixture containing assay buffer (e.g., 50 mM potassium phosphate buffer pH 7.0, with 20 mM MgCl₂ and 20 µM FAD), the enzyme extract, and varying concentrations of this compound (dissolved in DMSO, with a final DMSO concentration <1%).

    • Pre-incubate the mixture for 10-15 minutes at 35°C to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate, 100 mM sodium pyruvate.

    • Incubate the reaction for 60 minutes at 35°C.

  • Quantification of Product:

    • Stop the reaction by adding 6 M H₂SO₄. This also initiates the acid-catalyzed decarboxylation of the product (acetolactate) to acetoin. Incubate at 60°C for 15 minutes.

    • Add a colorimetric reagent solution of 0.5% w/v creatine followed by 5% w/v α-naphthol (in 2.5 M NaOH).

    • Incubate at 60°C for 15 minutes to allow for color development.

    • Measure the absorbance at 530 nm using a spectrophotometer.

    • Calculate the I₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

5.2 Whole-Plant Dose-Response Assay

This assay evaluates the effect of the herbicide on the entire organism to determine its biological efficacy.

Methodology:

  • Plant Cultivation: Grow susceptible and suspected resistant plant biotypes from seed in pots containing a standardized soil medium in a controlled environment (greenhouse or growth chamber).

  • Herbicide Application: At a consistent growth stage (e.g., 3-4 true leaves), treat the plants with a range of this compound doses. A logarithmic series of doses (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x, 8x the recommended field rate) should be used. Include an untreated control.

  • Assessment: After a set period (typically 14-21 days post-application), assess the herbicidal effect. This is usually done by harvesting the above-ground biomass, drying it in an oven, and recording the dry weight.

  • Data Analysis: Express the dry weight of each treated plant as a percentage of the mean dry weight of the untreated controls. Plot this percentage against the herbicide dose to determine the GR₅₀ (the dose required to cause a 50% reduction in plant growth).

5.3 Molecular Analysis of Resistance

This workflow is used to identify the genetic basis of target-site resistance.

Methodology:

  • DNA Extraction: Isolate genomic DNA from leaf tissue of both susceptible and resistant individuals.

  • PCR Amplification: Design primers to amplify the entire coding sequence of the ALS gene. Perform Polymerase Chain Reaction (PCR) to generate sufficient quantities of the target gene.

  • DNA Sequencing: Sequence the purified PCR products using Sanger sequencing or next-generation sequencing methods.

  • Sequence Analysis: Align the DNA sequences from resistant individuals against the sequence from susceptible individuals. Identify any single nucleotide polymorphisms (SNPs) that result in an amino acid substitution in a conserved region of the enzyme known to be involved in herbicide binding.

Visualizing the Mechanisms and Workflows

BCAA_Pathway cluster_substrates Substrates cluster_enzyme Enzyme-Catalyzed Step cluster_products BCAA Precursors cluster_final Branched-Chain Amino Acids Pyruvate Pyruvate ALS Acetolactate Synthase (ALS / AHAS) Pyruvate->ALS Keto 2-Ketobutyrate Keto->ALS Acetolactate 2-Acetolactate ALS->Acetolactate AHB 2-Aceto-2-hydroxybutyrate ALS->AHB Val Valine Acetolactate->Val Leu Leucine Acetolactate->Leu Ile Isoleucine AHB->Ile

ALS_Inhibition cluster_normal Normal Enzyme Function cluster_inhibited Inhibition by this compound ALS_Normal {ALS Enzyme | {Active Site | Allosteric Site}} Products BCAAs ALS_Normal:active->Products Catalysis ALS_Inhibited {ALS Enzyme (Inhibited) | {Active Site (Blocked) | Allosteric Site}} NoProducts No BCAAs (Growth Arrest) ALS_Inhibited:active->NoProducts Substrate Substrates (Pyruvate) Substrate->ALS_Normal:active Binds Substrate->ALS_Inhibited:active Binding prevented This compound This compound This compound->ALS_Inhibited:allo Non-competitive binding

Assay_Workflow A Plant Tissue Collection (Young Leaves) B Enzyme Extraction (Homogenization & Centrifugation) A->B C Incubation with this compound (Varying Concentrations) B->C D Add Substrate (Pyruvate) Initiate Reaction C->D E Stop Reaction (Acid) Convert Product to Acetoin D->E F Colorimetric Development (Creatine/α-Naphthol) E->F G Spectrophotometric Reading (Absorbance at 530 nm) F->G H Data Analysis (Calculate I₅₀ Value) G->H

Conclusion

This compound is a highly effective herbicide that operates through a well-defined mode of action: the non-competitive inhibition of the acetolactate synthase enzyme. This action deprives susceptible plants of essential branched-chain amino acids, leading to a cessation of growth and eventual death. The enzyme's absence in animals provides a basis for its favorable toxicological profile. Understanding the intricacies of this mechanism, the basis of crop selectivity, and the molecular drivers of weed resistance is paramount for its sustainable use in agriculture and for the development of future weed management strategies. The experimental protocols detailed herein provide a foundational framework for researchers to further investigate these critical interactions.

References

Methodological & Application

Application Note: High-Throughput Analysis of Flumetsulam Residues in Soybeans

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Flumetsulam is a selective pre- and post-emergence herbicide used for the control of broadleaf weeds in various crops, including soybeans.[1][2] Its application necessitates the development of sensitive and reliable analytical methods to monitor its residue levels in harvested soybeans, ensuring compliance with regulatory limits and safeguarding consumer health. This application note details validated methodologies for the detection and quantification of this compound in soybeans, catering to the needs of researchers, scientists, and professionals in drug development and food safety. The described protocols offer a range of techniques from traditional liquid chromatography with UV detection to advanced mass spectrometry-based methods, providing flexibility in terms of sensitivity, selectivity, and laboratory instrumentation.

Analytical Methods Overview

The determination of this compound residues in complex matrices like soybeans requires efficient sample preparation to remove interfering substances, followed by sensitive and selective detection. The primary analytical techniques employed are Liquid Chromatography with UV detection (LC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Sample preparation strategies commonly involve liquid-liquid extraction (LLE), solid-phase extraction (SPE), and the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Quantitative Data Summary

The following table summarizes the performance characteristics of different analytical methods for the determination of this compound in soybeans, providing a comparative overview of their key validation parameters.

Parameter LC-UV Method QuEChERS with HPLC-MS/MS
Limit of Detection (LOD) 0.005 µg/g[1][3]Not explicitly stated for this compound in soybeans
Limit of Quantification (LOQ) 0.01 µg/g[1]0.005 to 0.01 mg/kg
Recovery 82%94-110%
Relative Standard Deviation (RSD) 10%2.0-9.2%
**Linearity (R²) **0.9992> 0.996
Calibration Range 0.005 to 1 µg/mL5 to 200 µg/kg

Experimental Protocols

Protocol 1: this compound Analysis in Soybeans using LC-UV

This protocol details a method for the determination of this compound in soybeans using liquid-liquid extraction for cleanup followed by liquid chromatography with UV detection.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Homogenization: Grind a representative sample of soybeans into a fine powder.

  • Extraction:

    • Weigh 10 g of the ground soybean sample into a centrifuge tube.

    • Add 20 mL of methanol and homogenize for 1 minute.

    • Add 20 mL of hexane and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Partitioning:

    • Collect the lower methanol layer containing this compound.

    • Add 20 mL of dichloromethane and 20 mL of aqueous phosphate buffer (pH 7.0) to the methanol extract.

    • Shake for 1 minute and allow the layers to separate.

    • Discard the lower dichloromethane layer.

  • Acidification and Final Extraction:

    • Acidify the remaining aqueous layer to pH 2.2 with phosphoric acid.

    • Add 5 mL of dichloromethane and shake for 1 minute.

    • Collect the lower dichloromethane layer. Repeat this extraction twice more with fresh dichloromethane.

  • Concentration:

    • Combine the dichloromethane extracts and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the LC mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter prior to LC analysis.

2. LC-UV Instrumentation and Conditions

  • Instrument: High-Performance Liquid Chromatography system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of pH 2.2 aqueous phosphate buffer and acetonitrile (68:32, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 225 nm.

  • Column Temperature: 30 °C.

3. Data Analysis

  • Quantify the this compound concentration by comparing the peak area of the sample with a calibration curve prepared from certified reference standards.

Protocol 2: this compound Analysis in Soybeans using QuEChERS and LC-MS/MS

This protocol provides a general framework for the high-throughput analysis of this compound in soybeans using the QuEChERS sample preparation method followed by LC-MS/MS detection. This method is known for its simplicity, speed, and minimal solvent usage.

1. Sample Preparation (QuEChERS)

  • Homogenization: Weigh 10 g of homogenized soybean sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add internal standard solution if necessary.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Final Sample Preparation:

    • Take an aliquot of the cleaned extract, filter through a 0.22 µm syringe filter, and dilute with the initial mobile phase if necessary before LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Instrument: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 column suitable for pesticide analysis (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ions for this compound should be optimized. For confirmation, ions at m/z 326, 348, and 129 have been observed.

3. Data Analysis

  • Identify and quantify this compound based on its retention time and specific MRM transitions. Use a matrix-matched calibration curve for accurate quantification to compensate for matrix effects.

Visualizations

Experimental_Workflow_LC_UV cluster_sample_prep Sample Preparation cluster_analysis Analysis A Soybean Sample B Grinding A->B C Extraction (Methanol & Hexane) B->C D Partitioning (Dichloromethane & Buffer) C->D E Acidification & Final Extraction D->E F Evaporation & Reconstitution E->F G LC-UV Injection F->G H Data Acquisition G->H I Quantification H->I

Caption: Workflow for this compound analysis in soybeans by LC-UV.

Experimental_Workflow_QuEChERS_LC_MSMS cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Analysis A Homogenized Soybean B Acetonitrile Extraction A->B C Salting Out B->C D Centrifugation C->D E d-SPE Cleanup D->E F Filtration E->F G LC-MS/MS Injection F->G H Data Acquisition (MRM) G->H I Quantification H->I

Caption: QuEChERS workflow for this compound analysis by LC-MS/MS.

Analytical_Methods_Comparison cluster_prep Sample Preparation cluster_detection Detection This compound in Soybeans This compound in Soybeans LLE Liquid-Liquid Extraction This compound in Soybeans->LLE leads to SPE Solid-Phase Extraction This compound in Soybeans->SPE leads to QuEChERS QuEChERS This compound in Soybeans->QuEChERS leads to LCUV LC-UV LLE->LCUV suitable for SPE->LCUV can be used with LCMSMS LC-MS/MS QuEChERS->LCMSMS commonly paired with

Caption: Logical relationship of analytical methods for this compound.

References

Application Note: Quantification of Flumetsulam in Plant Tissues by HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Flumetsulam in various plant tissues. This compound, a member of the triazolopyrimidine sulfonanilide family, is a widely used herbicide for broadleaf weed control in crops such as soybean, corn, and wheat.[1] Monitoring its residue levels in plant tissues is crucial for ensuring food safety and understanding its environmental fate. The described protocol provides a reliable methodology for the extraction, cleanup, and quantification of this compound, making it suitable for researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of various compounds.[2][3] When coupled with a Ultraviolet (UV) detector, it offers a cost-effective and reliable method for the analysis of pesticide residues in complex matrices like plant tissues.[2] The major challenge in analyzing pesticide residues in plant samples is the presence of numerous interfering compounds. Therefore, a thorough sample preparation involving extraction and cleanup is essential to ensure the accuracy and sensitivity of the method. This document provides a detailed protocol for the analysis of this compound in plant tissues, including sample preparation, chromatographic conditions, and method validation.

Experimental

Materials and Reagents
  • This compound analytical standard (purity >98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, obtained from a Milli-Q® system or equivalent)

  • Sodium bicarbonate (NaHCO3)

  • Hydrochloric acid (HCl)

  • Phosphate buffer

  • Solid-Phase Extraction (SPE) C18 cartridges

  • Syringe filters (0.45 µm)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., Phenomenex Synergi Fusion RP C-18).[1]

  • Analytical balance

  • Centrifuge

  • Rotary evaporator

  • pH meter

  • Vortex mixer

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to achieve concentrations ranging from 0.05 µg/mL to 5.0 µg/mL.

Sample Preparation: Extraction and Cleanup
  • Homogenization: Weigh 10 g of the representative plant tissue sample (e.g., leaves, stem, grain) and homogenize it.

  • Extraction:

    • Transfer the homogenized sample to a centrifuge tube.

    • Add 20 mL of 0.1 M aqueous sodium bicarbonate (NaHCO3) solution.

    • Vortex for 2 minutes and then shake for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Acidification: Acidify the supernatant to pH 2-3 with hydrochloric acid.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water.

    • Load the acidified extract onto the SPE cartridge.

    • Wash the cartridge with 5 mL of HPLC grade water to remove polar interferences.

    • Elute the this compound from the cartridge with 5 mL of acetonitrile.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC-UV Conditions
ParameterCondition
Column Phenomenex Synergi Fusion RP C-18 (or equivalent)
Mobile Phase 50 mM Phosphate Buffer (pH 2.2) : Acetonitrile (68:32, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
UV Detection 225 nm
Column Temperature Ambient

Data Presentation

The performance of the HPLC-UV method for the quantification of this compound is summarized in the table below. These values are typical and may vary slightly depending on the specific instrument and laboratory conditions.

ParameterResult
Linearity Range 0.05 - 5.0 µg/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) ~0.02 µg/mL
Limit of Quantification (LOQ) ~0.07 µg/mL
Accuracy (Recovery) 85 - 105%
Precision (RSD%) < 10%

Method Validation

To ensure the reliability of the results, the analytical method should be validated according to international guidelines (e.g., ICH). The key validation parameters include:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is assessed by comparing the chromatograms of a blank sample, a spiked sample, and a standard solution.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is evaluated by a linear regression analysis of the calibration curve.

  • Accuracy: The closeness of the measured value to the true value. It is typically determined by recovery studies on spiked blank matrix samples at different concentration levels.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD%).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis SampleCollection Plant Tissue Collection Homogenization Homogenization SampleCollection->Homogenization Extraction Extraction (Aqueous NaHCO3) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Acidification Acidification Centrifugation1->Acidification SPE_Cleanup SPE Cleanup (C18 Cartridge) Acidification->SPE_Cleanup Elution Elution (Acetonitrile) SPE_Cleanup->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Chromatographic_Separation Chromatographic Separation HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection (225 nm) Chromatographic_Separation->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Result_Reporting Result Reporting Quantification->Result_Reporting

Caption: Experimental workflow for this compound quantification in plant tissues.

Conclusion

The HPLC-UV method described in this application note is a reliable and robust technique for the quantification of this compound in plant tissues. The detailed protocol for sample preparation and chromatographic analysis, along with the method validation parameters, provides a comprehensive guide for researchers and scientists. The successful implementation of this method will aid in the monitoring of this compound residues, ensuring food safety and environmental quality.

References

Application Note: Determination of Flumetsulam Residues in Soil Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Flumetsulam is a selective, pre- and post-emergence herbicide used for the control of broadleaf weeds in various crops.[1][2] Its presence and persistence in soil are of environmental concern, necessitating sensitive and reliable analytical methods for its monitoring. This application note describes a robust and validated method for the quantitative analysis of this compound residues in soil using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure, which offers high recovery and efficiency in extracting pesticides from complex matrices like soil.[3][4][5]

Principle

The method involves the extraction of this compound from soil samples using an acetonitrile-based solvent system, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components. The purified extract is then analyzed by LC-MS/MS in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for the detection and quantification of the target analyte.

Experimental Protocols

1. Materials and Reagents

  • This compound analytical standard (≥98% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (≥98%)

  • Ammonium formate

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) sorbent (optional, for highly pigmented soils)

  • QuEChERS extraction salt packets

  • Syringe filters (0.22 µm)

2. Sample Preparation (QuEChERS Method)

a. Soil Sample Collection and Pre-treatment: i. Collect representative soil samples from the field. ii. Air-dry the soil samples at ambient temperature until constant weight. iii. Sieve the dried soil through a 2 mm mesh to remove stones and debris. iv. Homogenize the sieved soil thoroughly.

b. Extraction: i. Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube. ii. Add 10 mL of water and vortex for 30 seconds to hydrate the sample. iii. Add 10 mL of acetonitrile. iv. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). v. Cap the tube tightly and shake vigorously for 1 minute. vi. Centrifuge at ≥ 5000 rpm for 5 minutes.

c. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: i. Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing the d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). ii. Vortex for 30 seconds. iii. Centrifuge at ≥ 5000 rpm for 2 minutes. iv. Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

3. LC-MS/MS Analysis

a. Instrumentation:

  • Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

b. LC Parameters:

  • Column: A suitable C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
  • Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • Column Temperature: 40 °C.

c. MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • MRM Transitions: The precursor ion for this compound is m/z 326.1. Common product ions for quantification and confirmation are m/z 129.1 and m/z 109.1.
  • Collision Energy (CE): Optimized for each transition.
  • Dwell Time: Optimized for the number of co-eluting analytes.

4. Quantification

  • Prepare matrix-matched calibration standards by spiking blank soil extracts with known concentrations of this compound.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Quantify the this compound concentration in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary

The following table summarizes typical quantitative data for the LC-MS/MS analysis of this compound in soil, as derived from various studies.

ParameterTypical ValueReference
Limit of Detection (LOD) 0.001 ng - 0.005 µg/g
Limit of Quantification (LOQ) 0.005 - 0.01 mg/kg
Recovery 83.85% - 110%
Relative Standard Deviation (RSD) 1.87% - 9.2%
Linearity (R²) > 0.99

Visualizations

Flumetsulam_Analysis_Workflow Experimental Workflow for this compound Analysis in Soil cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing SoilSample 1. Soil Sample Collection and Homogenization Extraction 2. QuEChERS Extraction (Acetonitrile + Salts) SoilSample->Extraction Centrifugation1 3. Centrifugation Extraction->Centrifugation1 dSPE 4. Dispersive SPE Cleanup (PSA + C18 + MgSO4) Centrifugation1->dSPE Supernatant Centrifugation2 5. Centrifugation dSPE->Centrifugation2 Filtration 6. Filtration (0.22 µm) Centrifugation2->Filtration Supernatant LC_Separation 7. Liquid Chromatography (C18 Column) Filtration->LC_Separation Final Extract MS_Detection 8. Mass Spectrometry (ESI+, MRM Mode) LC_Separation->MS_Detection Quantification 9. Quantification (Matrix-Matched Calibration) MS_Detection->Quantification Reporting 10. Result Reporting Quantification->Reporting

Caption: Workflow for this compound Residue Analysis in Soil.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the determination of this compound residues in soil samples. The use of the QuEChERS sample preparation protocol ensures high-throughput analysis with excellent recoveries and minimal matrix effects. This application note serves as a comprehensive guide for researchers, scientists, and professionals in the field of environmental monitoring and pesticide residue analysis.

References

Application Note & Protocol: Determination of Flumetsulam in Water Samples by SPE and LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Flumetsulam is a selective herbicide used for the control of broadleaf weeds in various crops.[1] Due to its solubility in water and potential for leaching, it is crucial to monitor its presence in water sources to assess environmental contamination and ensure water quality.[2] This document provides a detailed protocol for the determination of this compound in water samples using Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity for the quantification of this compound at trace levels.

2. Principle

This method involves the extraction and concentration of this compound from water samples using a solid-phase extraction (SPE) cartridge. The analyte is then eluted from the cartridge, and the eluate is analyzed by LC-MS/MS. The separation of this compound is achieved on a C18 reversed-phase HPLC column. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound.

3. Experimental Protocol

3.1. Apparatus and Reagents

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (LC-MS/MS)

  • Solid-Phase Extraction (SPE) manifold

  • SPE cartridges (e.g., Polymeric Reversed-Phase, 200 mg, 6 mL)

  • Analytical balance

  • Glass fiber filters (0.7 µm)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • This compound analytical standard (≥98.0% purity)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Nitrogen gas for solvent evaporation

3.2. Standard Solution Preparation

  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with a mixture of methanol and water to the desired concentrations for calibration.

3.3. Sample Collection and Preparation

  • Collect water samples in clean glass bottles.

  • Filter the water samples through a 0.7 µm glass fiber filter to remove any particulate matter.

  • If not analyzed immediately, store the samples at 4°C and analyze within 48 hours.

3.4. Solid-Phase Extraction (SPE)

  • Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water. Do not allow the cartridge to dry.

  • Loading: Load 500 mL of the filtered water sample onto the cartridge at a flow rate of approximately 5 mL/min.

  • Washing: After loading the entire sample, wash the cartridge with 5 mL of ultrapure water to remove any interfering substances.

  • Drying: Dry the cartridge by passing a stream of nitrogen gas through it for 10-15 minutes.

  • Elution: Elute the retained this compound from the cartridge with two 4 mL aliquots of methanol into a collection tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid) and vortex for 30 seconds. The sample is now ready for LC-MS/MS analysis.

3.5. LC-MS/MS Analysis

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to a high percentage to elute this compound, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions for this compound:

      • Precursor Ion (m/z): 326.1[3]

      • Product Ion 1 (Quantifier, m/z): 129.1[3]

      • Product Ion 2 (Qualifier, m/z): 109.1[3]

    • Optimize other parameters such as collision energy, declustering potential, and source temperature according to the specific instrument used.

4. Data Presentation

Quantitative data for method validation should be summarized in tables for clarity and easy comparison.

Table 1: LC-MS/MS Method Validation Parameters for this compound in Water

ParameterResult
Linearity Range (µg/L)0.05 - 10
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD) (µg/L)0.01
Limit of Quantification (LOQ) (µg/L)0.05

Table 2: Recovery and Precision of this compound in Spiked Water Samples

Spiking Level (µg/L)Mean Recovery (%)Relative Standard Deviation (RSD, %) (n=5)
0.1956.8
1.0984.5
5.01023.2

Note: The data presented in these tables are representative and may vary depending on the specific instrumentation and laboratory conditions. The values are based on typical performance characteristics for the analysis of pesticides in water by LC-MS/MS.

5. Experimental Workflow Diagram

Flumetsulam_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis cluster_data Data Processing SampleCollection 1. Water Sample Collection Filtration 2. Filtration (0.7 µm) SampleCollection->Filtration Conditioning 3. Cartridge Conditioning Filtration->Conditioning Loading 4. Sample Loading Conditioning->Loading Washing 5. Cartridge Washing Loading->Washing Drying 6. Cartridge Drying Washing->Drying Elution 7. Elution Drying->Elution Concentration 8. Evaporation Elution->Concentration Reconstitution 9. Reconstitution Concentration->Reconstitution LCMSMS 10. LC-MS/MS Analysis Reconstitution->LCMSMS Quantification 11. Quantification LCMSMS->Quantification Reporting 12. Reporting Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

References

Application Notes and Protocols for Field Trial Design: Assessing Flumetsulam Efficacy on Broadleaf Weeds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Flumetsulam is a selective, systemic herbicide widely used for the post-emergence control of broadleaf weeds in various crops.[1][2] It belongs to the triazolopyrimidine sulfonanilide family of herbicides and is classified as a Group 2 (or Group B) herbicide.[3][4][5] The mode of action of this compound is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and plant growth. By blocking this enzyme, this compound halts cell division and plant growth, leading to the death of susceptible weeds. It is absorbed through both the foliage and roots and is translocated throughout the plant.

These application notes and protocols are designed to provide a comprehensive framework for researchers and scientists to design and execute robust field trials to evaluate the efficacy of this compound on broadleaf weeds.

Signaling Pathway of this compound

This compound This compound (Absorbed by roots and foliage) ALS Acetolactate Synthase (ALS) Enzyme This compound->ALS Inhibits AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids Catalyzes Synthesis WeedDeath Weed Death Inhibition Inhibition leads to cessation of amino acid production ALS->Inhibition ProteinSynthesis Protein Synthesis AminoAcids->ProteinSynthesis PlantGrowth Cell Division & Plant Growth ProteinSynthesis->PlantGrowth Inhibition->WeedDeath

Caption: Mode of action of this compound in a plant cell.

I. Application Notes

1. Target Weeds and Crops:

  • Target Weeds: this compound is effective against a wide spectrum of broadleaf weeds, including but not limited to chickweed, fathen, wild radish, hedge mustard, amaranthus (redroot), cleavers, black nightshade, shepherd's purse, and mallow. It can also provide suppression of weeds like spiny emex and marshmallow.

  • Tolerant Crops: It is used in crops such as maize, soybeans, groundnuts, winter cereals (wheat, barley, oats), clover, lucerne, and chicory. Always consult the product label for specific crop safety information.

2. Application Timing:

  • Post-emergence: this compound is primarily a post-emergence herbicide.

  • Weed Stage: For optimal results, apply when broadleaf weeds are young, actively growing, and typically before they reach the 4-leaf stage or a height of 100 mm. Efficacy may be reduced on larger, more established weeds.

3. Application Rates:

  • Application rates can vary depending on the target weed species, weed size, and environmental conditions.

  • Typical rates for this compound 800 WDG/WG formulations range from 18 g/ha to 65 g/ha.

  • Lower rates (e.g., 30 g/ha) may be sufficient for smaller, more susceptible weeds like chickweed and wild radish.

  • Higher rates (e.g., 50-65 g/ha) are often required for larger weeds or more tolerant species like giant buttercup.

  • Always adhere to the rates specified on the product label.

4. Environmental Conditions:

  • Weather: Application is most effective on warm, sunny days when weeds are actively growing.

  • Rainfall: Do not apply if rainfall is expected within a few hours (typically 6 hours) of application, as this can wash the herbicide off the foliage and reduce efficacy.

  • Stress: Avoid applying to crops or weeds that are under stress from factors like drought, waterlogging, disease, or extreme temperatures.

5. Adjuvants and Tank Mixtures:

  • Adjuvants: The use of a suitable adjuvant, such as a non-ionic surfactant or a crop oil concentrate, is often recommended to improve spray coverage and uptake.

  • Tank Mixtures: this compound can be tank-mixed with other herbicides to broaden the weed control spectrum. For instance, it can be mixed with Group A herbicides for grass weed control or with bromoxynil to enhance efficacy on weeds like wild radish. Always check for compatibility before mixing products.

II. Experimental Protocols

A well-designed field trial is essential for obtaining reliable data. The Randomized Complete Block Design (RCBD) is a commonly used and recommended design for herbicide efficacy trials to account for field variability.

Experimental Workflow Diagram

SiteSelection 1. Site Selection & Characterization TrialDesign 2. Experimental Design (e.g., RCBD) SiteSelection->TrialDesign PlotLayout 3. Plot Layout & Marking TrialDesign->PlotLayout PreAppAssessment 4. Pre-Application Weed Assessment PlotLayout->PreAppAssessment Calibration 5. Sprayer Calibration PreAppAssessment->Calibration Application 6. Herbicide Application Calibration->Application PostAppAssessment 7. Post-Application Assessments (e.g., 14, 28, 42 DAT) Application->PostAppAssessment DataCollection 8. Data Collection (Weed counts, biomass, visual ratings) PostAppAssessment->DataCollection Analysis 9. Statistical Analysis & Interpretation DataCollection->Analysis Reporting 10. Final Report & Conclusion Analysis->Reporting

Caption: Standard workflow for a herbicide efficacy field trial.

Protocol 1: Site Selection and Trial Layout

  • Site Selection:

    • Choose a field with a uniform and representative population of the target broadleaf weed species.

    • Review the field's history to ensure no residual herbicides are present that could interfere with the trial.

    • Select a site with uniform soil type, topography, and drainage to minimize variability.

  • Experimental Design:

    • Use a Randomized Complete Block Design (RCBD) with a minimum of three to four replications (blocks).

    • Each block should contain all the treatments, randomly assigned to plots within that block.

  • Treatments:

    • Include an untreated control (no herbicide) to serve as a baseline for comparison.

    • Include a "farmer standard" or reference herbicide treatment for benchmarking.

    • Test this compound at a minimum of two rates (e.g., a low and a high label rate) to determine the dose-response. For crop tolerance assessment, a rate twice the recommended label rate should be included.

  • Plot Layout:

    • Individual plot sizes should be large enough to minimize edge effects and allow for representative sampling. A common size is 2-3 meters wide by 8-10 meters long.

    • Clearly mark the corners of each plot with stakes and labels.

    • Incorporate buffer zones (at least 1 meter wide) between plots and blocks to prevent spray drift.

Protocol 2: Herbicide Application

  • Equipment Calibration:

    • Thoroughly clean the sprayer before use to remove any contaminants.

    • Calibrate the sprayer (e.g., a small-plot research sprayer) to ensure precise and uniform application of the desired volume. A typical spray volume is 100-300 liters of water per hectare.

  • Herbicide Preparation:

    • On the day of application, accurately weigh the required amount of this compound formulation for each treatment.

    • Prepare the spray solution by adding the product to a partially filled spray tank with agitation, then filling the tank to the required volume. If using adjuvants, add them as per the label instructions.

  • Application Procedure:

    • Record environmental conditions (temperature, humidity, wind speed, and direction) at the time of application.

    • Apply the treatments to the designated plots, ensuring uniform coverage. Use shields to prevent drift to adjacent plots.

    • Apply the herbicide when target weeds are at the specified growth stage (e.g., 2-4 true leaves).

Protocol 3: Data Collection and Assessment

  • Assessment Timings:

    • Conduct a pre-application assessment to establish baseline weed populations.

    • Perform post-application assessments at regular intervals, for example, 14, 28, and 42 days after treatment (DAT), to evaluate the speed and persistence of control.

  • Efficacy Assessment Methods:

    • Weed Density (Counts):

      • Place two to three quadrats (e.g., 0.25 m² or 0.5 m²) at random locations within each plot.

      • Count the number of individuals of each target weed species within each quadrat.

    • Weed Biomass:

      • At the final assessment, harvest the above-ground plant material of each weed species from the quadrat areas.

      • Dry the samples in an oven at 60-70°C until a constant weight is achieved. Record the dry weight.

    • Visual Weed Control Rating:

      • Visually assess the overall percentage of weed control for each species in each plot compared to the untreated control.

      • Use a scale of 0% (no control) to 100% (complete weed death). This method is less time-consuming than counts and considers plant vigor.

  • Crop Tolerance Assessment:

    • Visually assess crop injury (phytotoxicity) at each post-application timing.

    • Use a rating scale, such as the European Weed Research Council (EWRC) scale (1-9, where 1 = no effect and 9 = complete crop death) or a percentage scale (0-100%).

    • Record any symptoms of injury, such as stunting, chlorosis (yellowing), or necrosis.

III. Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison and statistical analysis.

Table 1: Mean Weed Density (plants/m²) at 28 Days After Treatment (DAT)

Treatment Rate (g a.i./ha) Weed Species 1 Weed Species 2 Weed Species 3
Untreated Control 0 45 a 28 a 52 a
This compound 25 5 d 8 c 12 c
This compound 40 1 e 2 d 3 d
Reference Herbicide X 10 c 15 b 18 b
p-value <0.001 <0.001 <0.001

Means within a column followed by the same letter are not significantly different (P > 0.05).

Table 2: Mean Weed Dry Biomass (g/m²) at 42 DAT

Treatment Rate (g a.i./ha) Weed Species 1 Weed Species 2 Weed Species 3
Untreated Control 0 112 a 85 a 130 a
This compound 25 8 d 12 c 15 c
This compound 40 1 e 3 d 4 d
Reference Herbicide X 15 c 25 b 28 b
p-value <0.001 <0.001 <0.001

Means within a column followed by the same letter are not significantly different (P > 0.05).

Table 3: Visual Weed Control (%) at 28 DAT

Treatment Rate (g a.i./ha) Weed Species 1 Weed Species 2 Weed Species 3
Untreated Control 0 0 d 0 d 0 d
This compound 25 92 b 85 b 88 b
This compound 40 99 a 96 a 97 a
Reference Herbicide X 85 c 78 c 82 c
p-value <0.001 <0.001 <0.001

Means within a column followed by the same letter are not significantly different (P > 0.05).

Table 4: Crop Phytotoxicity Rating (%) at 14 DAT

Treatment Rate (g a.i./ha) Replicate 1 Replicate 2 Replicate 3 Replicate 4 Mean
Untreated Control 0 0 0 0 0 0.0 a
This compound 25 0 0 0 0 0.0 a
This compound 40 2 3 2 2 2.3 a
This compound 80 (2x rate) 8 10 9 11 9.5 b
Reference Herbicide X 5 4 5 6 5.0 b
p-value <0.001

Means within the 'Mean' column followed by the same letter are not significantly different (P > 0.05).

References

Application Notes and Protocols: Greenhouse Bioassay for Flumetsulam Phytotoxicity on Non-Target Crops

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for conducting greenhouse bioassays to assess the phytotoxicity of the herbicide flumetsulam on non-target crop species. This compound is a selective, systemic herbicide that can have unintended adverse effects on rotational or neighboring crops.[1] Understanding its phytotoxic potential is crucial for agricultural planning and environmental risk assessment.

Introduction

This compound is a triazolopyrimidine sulfonanilide herbicide that selectively controls broadleaf weeds.[2] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is critical for the biosynthesis of branched-chain amino acids: valine, leucine, and isoleucine. Inhibition of this pathway halts cell division and plant growth, leading to plant death. Due to its soil persistence, this compound can pose a risk of carryover injury to sensitive non-target crops in subsequent growing seasons.

A greenhouse bioassay is a simple and effective method to determine the presence and bioavailability of herbicide residues in the soil at concentrations that may adversely affect plant growth. This technique utilizes sensitive indicator plants to assess the potential for phytotoxicity.

Principle of the Bioassay

The bioassay is based on a dose-response relationship where the growth of sensitive plant species is measured in soil containing unknown concentrations of this compound. By comparing the growth of these plants to controls grown in untreated soil, the level of phytotoxicity can be determined. Typical symptoms of this compound phytotoxicity include stunting, chlorosis (yellowing), necrosis, and distortion of new growth.

Data Presentation

Relative Sensitivity of Non-Target Crops to this compound

The following table summarizes the relative sensitivity of various non-target crops to this compound based on available literature. It is important to note that specific dose-response values (e.g., GR₅₀) are not always available in published literature and can vary depending on soil type, environmental conditions, and crop variety.

Crop SpeciesCommon NameRelative SensitivityTypical SymptomsReference
Beta vulgarisSugar BeetVery HighSevere stunting, chlorosis, necrosis
Brassica napusOilseed Rape (Canola)Very HighStunting, yellowing, reduced biomass
Brassica oleraceaCabbage, Broccoli, CauliflowerHighStunting, chlorosis, yield reduction
Solanum lycopersicumTomatoHighStunting, foliar distortion
Cucumis sativusCucumberHighStunting, reduced growth
Solanum tuberosumPotatoModerate to HighVisual injury, potential yield reduction
Capsicum annuumPepperModerate to HighVisual injury
Helianthus annuusSunflowerModerateGrowth restrictions, yellowing
Sorghum bicolorSorghumLow to ModerateTolerated better than sensitive crops
Panicum miliaceumPanicumLow to ModerateTolerated better than sensitive crops
Pisum sativumField PeaLowTolerant
Quantitative Phytotoxicity Data (Exemplary)

This table serves as a template for recording quantitative data from a dose-response bioassay. The values presented are hypothetical examples to illustrate data structure. Actual values must be determined experimentally.

Crop SpeciesThis compound Conc. (µg/kg soil)Germination Rate (%)Shoot Length (% of Control)Root Length (% of Control)Biomass Reduction (%) (GR₅₀)Visual Injury Rating (0-100)
Beta vulgaris0 (Control)9810010000
1956050-40
580302050 (at ~4.5 µg/kg)75
1050105-95
Brassica napus0 (Control)9710010000
1967565-25
585403050 (at ~6 µg/kg)60
10601510-85
Visual Injury Rating Scale

A standardized visual rating scale is essential for consistent phytotoxicity assessment. The following scale, adapted from the Canadian Weed Science Society (CWSS), can be used.

Rating (%)Description of Injury
0No effect
1-10Slight discoloration or stunting
11-20More severe, but not lasting effects
21-50Medium severe and lasting injury
>50Severe necrosis, wilting, or plant death

Experimental Protocols

Materials and Equipment
  • Soil: Untreated control soil (similar in type to the soil being tested) and test soil.

  • Pots: 10-15 cm diameter plastic pots.

  • Seeds: High-quality, certified seeds of indicator crop species (e.g., sugar beet, oilseed rape).

  • This compound: Analytical grade standard for preparing spiked soil samples.

  • Greenhouse: With controlled temperature (20-25°C), humidity (60-70%), and photoperiod (14-16 hours light).

  • Watering System: To provide consistent moisture.

  • Balance, drying oven, rulers, and camera for data collection.

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_data Data Collection & Analysis A Soil Collection (Control & Test Soil) B Soil Preparation (Sieving & Homogenizing) A->B C Dose Preparation (Spiked Soil Samples) B->C D Potting & Seeding C->D E Greenhouse Incubation (Controlled Conditions) D->E F Watering & Monitoring E->F G Data Collection (Visual Injury, Height, Biomass) F->G H Data Analysis (Dose-Response Curves, GR50) G->H I Reporting H->I

Experimental workflow for the greenhouse bioassay.
Step-by-Step Protocol

  • Soil Collection and Preparation:

    • Collect representative soil samples from the field of interest. For a control, use soil from an area with no history of this compound application.

    • Air-dry the soil samples and sieve them through a 2-mm mesh to remove large debris and ensure homogeneity.

  • Preparation of Dose-Response Soil Samples (for quantitative analysis):

    • Prepare a stock solution of this compound in a suitable solvent.

    • Create a range of this compound concentrations in the control soil (e.g., 0, 1, 5, 10, 25, 50 µg/kg). This is done by evenly applying the appropriate amount of this compound solution to a known weight of soil and thoroughly mixing.

    • Allow the solvent to evaporate completely before potting.

  • Potting and Sowing:

    • Fill an equal number of pots (at least 3-4 replicates per treatment) with the control soil, test soil, and each of the spiked soil concentrations.

    • Sow a predetermined number of seeds (e.g., 5-10) of the chosen indicator plant in each pot at a uniform depth.

  • Greenhouse Conditions:

    • Place the pots in a greenhouse with a controlled environment: 20-25°C, 60-70% relative humidity, and a 14 to 16-hour photoperiod.

    • Arrange the pots in a completely randomized design.

  • Watering and Maintenance:

    • Water the pots as needed to maintain optimal soil moisture, avoiding waterlogging.

  • Data Collection (after 14-21 days):

    • Germination Count: Record the number of emerged seedlings in each pot.

    • Visual Phytotoxicity Assessment: Rate the injury to the plants in each pot using the visual injury rating scale (see Table 3.3).

    • Plant Height: Measure the shoot length of each plant from the soil surface to the tip of the longest leaf.

    • Biomass: Carefully remove the plants from each pot, wash the roots, and separate the shoots and roots. Dry the plant material in an oven at 70°C for 48 hours and record the dry weight.

  • Data Analysis:

    • Calculate the average germination rate, shoot and root length, and dry biomass for each treatment.

    • Express the results for the test soil and spiked soil samples as a percentage of the control.

    • For dose-response studies, plot the percent inhibition of growth parameters (e.g., biomass) against the logarithm of the this compound concentration to determine the GR₅₀ (the concentration causing a 50% reduction in growth).

Signaling Pathway

This compound's phytotoxicity stems from its inhibition of the branched-chain amino acid (BCAA) biosynthesis pathway.

G Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) (AHAS) Pyruvate->ALS Threonine Threonine alphaKeto α-Ketobutyrate Threonine->alphaKeto alphaKeto->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxy α-Aceto-α-hydroxybutyrate ALS->Acetohydroxy Intermediates1 ... Acetolactate->Intermediates1 Intermediates2 ... Acetohydroxy->Intermediates2 Valine Valine Intermediates1->Valine Leucine Leucine Intermediates1->Leucine Isoleucine Isoleucine Intermediates2->Isoleucine Protein Protein Synthesis Valine->Protein Leucine->Protein Isoleucine->Protein This compound This compound This compound->Inhibition Growth Cell Division & Plant Growth Protein->Growth

Inhibition of BCAA synthesis by this compound.

By blocking the ALS enzyme, this compound prevents the production of valine, leucine, and isoleucine, which are essential amino acids for protein synthesis and overall plant development. This leads to the observed phytotoxicity symptoms in susceptible non-target crops.

References

Application Notes and Protocols: Synergistic Effects of Flumetsulam in Tank Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synergistic effects observed when the herbicide Flumetsulam is combined in tank mixtures with other herbicides. The information is intended to guide researchers in designing and conducting experiments to evaluate and optimize herbicide combinations for enhanced weed control.

Introduction to this compound and Herbicide Synergy

This compound is a selective herbicide belonging to the triazolopyrimidine sulfonanilide family.[1] Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[2] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in susceptible plants.[2] Inhibition of ALS leads to a cessation of cell division and plant growth, ultimately resulting in weed death.[2][3]

Tank-mixing herbicides is a common agricultural practice aimed at broadening the spectrum of controlled weeds, managing and delaying the development of herbicide-resistant weed populations, and in some cases, achieving synergistic effects. Synergy occurs when the combined effect of two or more herbicides is greater than the additive effect of each herbicide applied individually. This can lead to improved weed control at lower application rates, reducing both costs and environmental impact.

This document outlines synergistic combinations of this compound with other herbicides, provides available quantitative data on their efficacy, details experimental protocols for evaluating such synergies, and illustrates the relevant biochemical pathways and experimental workflows.

Synergistic Tank-Mix Partners for this compound

This compound has demonstrated synergistic or additive effects when tank-mixed with herbicides from different mode-of-action groups. These partners include other ALS inhibitors, photosystem II (PSII) inhibitors, and synthetic auxins.

This compound + Florasulam (ALS Inhibitor)

The combination of this compound with another ALS inhibitor, florasulam, has been shown to provide effective control of a broad spectrum of broadleaf weeds. A study evaluating a pre-mixed formulation of florasulam (75 g/L) and this compound (100 g/L) demonstrated significant weed control efficiency in wheat fields.

Table 1: Efficacy of this compound + Florasulam Tank Mixture on Broadleaf Weeds in Wheat

Weed SpeciesTreatmentApplication RateWeed Control Efficiency (%)
Anagallis arvensisThis compound + Florasulam30 ml/feddan88.7
Beta vulgarisThis compound + Florasulam30 ml/feddan94.5
Cichorium pumilumThis compound + Florasulam30 ml/feddan94.6
Medicago intertextaThis compound + Florasulam30 ml/feddan94.5
Melilotus indicusThis compound + Florasulam30 ml/feddan93.5
Rumex dentatusThis compound + Florasulam30 ml/feddan94.2
Sonchus oleraceusThis compound + Florasulam30 ml/feddan*94.8

*1 Feddan = 0.42 hectares

This compound + Glyphosate (EPSP Synthase Inhibitor)

Tank mixtures of this compound with glyphosate, a non-selective herbicide that inhibits the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme, have been shown to be effective for burndown control of emerged weeds prior to crop emergence. This combination is particularly useful in minimum-tillage or no-tillage systems.

This compound + 2,4-D (Synthetic Auxin)

The addition of 2,4-D, a synthetic auxin herbicide, to this compound can increase the efficacy on certain broadleaf weeds, such as wireweed. Product labels recommend this tank mixture for enhanced broad-spectrum weed control. While specific quantitative data from peer-reviewed literature is limited for this direct combination, the synergistic potential is recognized in agricultural practice.

This compound + Bromoxynil (PSII Inhibitor)

Bromoxynil, a photosystem II (PSII) inhibitor, can be tank-mixed with this compound to provide increased efficacy on weeds such as Wild Radish, Capeweed, and Spiny Emex.

This compound + Terbutryn (PSII Inhibitor)

Product labels for this compound-based herbicides recommend tank-mixing with terbutryn, another PSII inhibitor, for improved control of certain broadleaf weeds.

Experimental Protocols

To rigorously evaluate the synergistic effects of this compound in tank mixtures, well-designed greenhouse and field experiments are essential.

Greenhouse Bioassay for Synergy Assessment

Objective: To determine the nature of the interaction (synergistic, additive, or antagonistic) between this compound and a partner herbicide on a target weed species under controlled conditions.

Materials:

  • Technical or formulated grades of this compound and the partner herbicide(s).

  • Seeds of the target weed species.

  • Pots filled with a standardized soil or potting mix.

  • Greenhouse or growth chamber with controlled temperature, light, and humidity.

  • Precision sprayer for herbicide application.

  • Balance, measuring cylinders, and other standard laboratory equipment.

Protocol:

  • Plant Preparation: Sow seeds of the target weed species in pots and grow them to a uniform growth stage (e.g., 2-4 true leaves).

  • Herbicide Preparation: Prepare stock solutions of this compound and the partner herbicide. From these, create a series of dilutions to establish a dose-response curve for each herbicide applied alone. Also, prepare tank mixtures of the two herbicides in various ratios and at different concentrations.

  • Experimental Design: Use a completely randomized design with a factorial arrangement of treatments. Include an untreated control and a range of doses for each herbicide alone and in combination. Each treatment should have multiple replications (e.g., 4-6).

  • Herbicide Application: Apply the herbicide treatments to the plants using a precision sprayer calibrated to deliver a consistent volume.

  • Data Collection: At a set time after treatment (e.g., 14 and 21 days), visually assess weed control (phytotoxicity) on a scale of 0% (no effect) to 100% (complete plant death). Additionally, harvest the above-ground biomass of the plants, dry it in an oven, and record the dry weight.

  • Data Analysis:

    • Calculate the percent growth reduction for each treatment compared to the untreated control.

    • Use a statistical method, such as Colby's method, to determine the expected additive response of the herbicide combination. The formula for Colby's method is: E = (X * Y) / 100 Where:

      • E = The expected percent growth inhibition for the mixture.

      • X = The percent growth inhibition for herbicide A at a given rate.

      • Y = The percent growth inhibition for herbicide B at a given rate.

    • Compare the observed response of the tank mixture to the expected response (E).

      • If the observed response is significantly greater than E, the interaction is synergistic.

      • If the observed response is not significantly different from E, the interaction is additive.

      • If the observed response is significantly less than E, the interaction is antagonistic.

Greenhouse_Bioassay_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Collection & Analysis A Sow Weed Seeds B Prepare Herbicide Solutions (Single and Mixtures) C Herbicide Application A->C B->C D Incubation in Controlled Environment C->D E Visual Assessment D->E F Biomass Measurement D->F G Synergy Calculation (e.g., Colby's Method) E->G F->G H Results G->H Determine Interaction (Synergistic, Additive, Antagonistic)

Greenhouse Bioassay Workflow
Field Trial Protocol for Efficacy Evaluation

Objective: To evaluate the weed control efficacy and crop safety of this compound tank mixtures under field conditions.

Materials:

  • Commercial formulations of this compound and partner herbicides.

  • Calibrated field sprayer.

  • Field plots with natural or seeded weed populations.

  • Crop seeds (if evaluating crop safety).

  • GPS for plot layout.

  • Data collection tools (e.g., quadrats, scales, data loggers).

Protocol:

  • Site Selection and Plot Layout: Choose a field with a uniform weed population. Design the experiment using a randomized complete block design with at least four replications. Individual plot sizes should be sufficient to minimize edge effects (e.g., 3m x 10m).

  • Treatments: Include this compound alone, the partner herbicide(s) alone, the tank mixture(s) at various rates, a weed-free control (hand-weeded), and an untreated (weedy) control.

  • Application: Apply the herbicide treatments at the recommended crop and weed growth stages using a calibrated field sprayer. Record environmental conditions (temperature, humidity, wind speed) at the time of application.

  • Data Collection:

    • Weed Control: At regular intervals (e.g., 7, 14, 28, and 56 days after treatment), visually assess percent weed control by species. At the end of the critical weed-free period, measure weed density and biomass in quadrats placed randomly within each plot.

    • Crop Injury: Visually assess crop injury (phytotoxicity) at regular intervals using a 0-100% scale (0 = no injury, 100 = crop death).

    • Crop Yield: At crop maturity, harvest the center rows of each plot and determine the grain yield, adjusting for moisture content.

  • Data Analysis: Analyze the data using Analysis of Variance (ANOVA). If the ANOVA is significant, use a mean separation test (e.g., Tukey's HSD) to compare treatment means. Synergy can be assessed by comparing the performance of the tank mixture to the individual components.

Field_Trial_Workflow cluster_setup Trial Setup cluster_application Application cluster_data Data Collection cluster_analysis Analysis & Conclusion A Site Selection & Plot Layout (Randomized Complete Block) B Treatment Selection A->B C Herbicide Application (Calibrated Sprayer) B->C D Weed Control Assessment (Visual Ratings, Density, Biomass) C->D E Crop Injury Assessment C->E G Statistical Analysis (ANOVA) D->G F Crop Yield Measurement E->G F->G H Efficacy & Safety Evaluation G->H

Field Trial Workflow

Signaling Pathways and Mechanisms of Synergy

The synergistic effect of this compound with other herbicides can be attributed to the interaction of their different modes of action at a physiological and biochemical level.

This compound (ALS Inhibitor) Mode of Action

This compound targets the ALS enzyme, which is located in the chloroplasts of plant cells. By inhibiting this enzyme, it blocks the synthesis of essential branched-chain amino acids, leading to a halt in protein synthesis and cell division, primarily in the meristematic tissues (growing points) of the plant.

ALS_Inhibition_Pathway cluster_pathway Branched-Chain Amino Acid Biosynthesis Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Intermediates α-Acetolactate / α-Aceto-α-hydroxybutyrate ALS->Intermediates BCAAs Valine, Leucine, Isoleucine Intermediates->BCAAs Multiple Steps Protein_Synthesis Protein Synthesis & Cell Growth BCAAs->Protein_Synthesis Essential for This compound This compound This compound->ALS Inhibits ALS_PSII_Synergy cluster_this compound This compound Action cluster_psii PSII Inhibitor Action This compound This compound ALS ALS Inhibition This compound->ALS Amino_Acid Reduced Amino Acid Synthesis ALS->Amino_Acid Growth Inhibition of Growth & Cell Division Amino_Acid->Growth Plant_Death Synergistic Weed Death Growth->Plant_Death PSII_Inhibitor PSII Inhibitor (e.g., Bromoxynil) Electron_Transport Blocked Photosystem II Electron Transport PSII_Inhibitor->Electron_Transport ROS Reactive Oxygen Species (ROS) Production Electron_Transport->ROS Damage Cell Membrane Damage ROS->Damage Damage->Plant_Death ALS_Auxin_Synergy cluster_this compound This compound Action cluster_auxin Synthetic Auxin Action This compound This compound ALS ALS Inhibition This compound->ALS Amino_Acid Reduced Amino Acid Synthesis ALS->Amino_Acid Plant_Death Synergistic Weed Death Amino_Acid->Plant_Death Inhibits Protein Synthesis Auxin Synthetic Auxin (e.g., 2,4-D) Uncontrolled_Growth Uncontrolled Cell Growth Auxin->Uncontrolled_Growth Enhanced_Translocation Enhanced Herbicide Translocation Auxin->Enhanced_Translocation Increased_Demand Increased Amino Acid Demand Uncontrolled_Growth->Increased_Demand Increased_Demand->Plant_Death Exacerbates Amino Acid Deficiency Enhanced_Translocation->this compound Increases this compound at Target Site

References

Application Notes and Protocols for the Use of Flumetsulam as a Selective Agent in Plant Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumetsulam is a selective, systemic herbicide belonging to the triazolopyrimidine sulfonanilide family. Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][2][3] This enzyme is crucial for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and, consequently, plant growth and development.[1][4] Inhibition of ALS leads to a deficiency in these amino acids, ultimately causing cell division to cease and plant death. This specific mechanism of action makes this compound a potent selective agent in plant cell culture for the isolation of cells transformed with a mutated version of the ALS gene that confers resistance to this herbicide.

These application notes provide detailed protocols and guidelines for utilizing this compound as a selective agent for screening and isolating successfully transformed plant cells.

Mechanism of Action

This compound acts as a non-competitive inhibitor of the ALS enzyme. It binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's affinity for its substrates. Plants that have been genetically modified to express a mutated form of the ALS gene can produce an ALS enzyme with reduced sensitivity to this compound, allowing them to survive and proliferate in a culture medium containing the herbicide, while non-transformed cells are eliminated. Several mutations in the ALS gene have been identified that confer resistance to sulfonylurea and imidazolinone herbicides.

Biochemical Pathway Inhibition by this compound

Flumetsulam_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS alpha_Acetolactate α-Acetolactate ALS->alpha_Acetolactate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->alpha_Aceto_alpha_hydroxybutyrate Valine Valine alpha_Acetolactate->Valine Leucine Leucine alpha_Acetolactate->Leucine Isoleucine Isoleucine alpha_Aceto_alpha_hydroxybutyrate->Isoleucine This compound This compound This compound->ALS Inhibition

Caption: Inhibition of the branched-chain amino acid biosynthesis pathway by this compound.

Application and Efficacy

The use of a mutated ALS gene as a selectable marker provides a powerful alternative to antibiotic resistance markers. Successful selection of transformed cells has been reported for various plant species using other ALS-inhibiting herbicides, such as chlorsulfuron and imazethapyr. While specific data for this compound is limited in publicly available literature, its similar mode of action suggests it can be effectively used as a selective agent. The optimal concentration of this compound will need to be determined empirically for each plant species and cell type.

Quantitative Data Summary

The following table summarizes effective concentrations and transformation efficiencies reported for other ALS-inhibiting herbicides in various plant species. This data can serve as a starting point for optimizing this compound concentrations.

Plant SpeciesSelective AgentConcentrationTransformation EfficiencyReference
Brassica juncea (Oilseed Mustard)ChlorsulfuronNot Specified3.8 - 4.6%
Brassica juncea (Oilseed Mustard)ImazethapyrNot Specified7.8 - 10.2%
Saccharum spp. (Sugarcane)Chlorsulfuron3.6 µg/LNot Reported
Solanum tuberosum (Potato)Chlorsulfuron20 µg/L1 event in 2.7 x 10⁵ cells
Oryza sativa (Rice)Chlorsulfuron10 nMNot Reported

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO) or 0.1 M Sodium Hydroxide (NaOH)

  • Sterile, purified water

  • Sterile filter (0.22 µm)

  • Sterile conical tubes or vials

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile, chemical-resistant container.

  • Dissolving:

    • For DMSO stock: Add a small volume of DMSO to dissolve the this compound powder completely.

    • For NaOH stock: Add a small volume of 0.1 M NaOH to dissolve the this compound powder. This compound's water solubility increases with pH.

  • Dilution: Once dissolved, bring the solution to the final desired volume with sterile, purified water to create a concentrated stock solution (e.g., 1 mg/mL).

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a sterile container.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Determination of Optimal this compound Concentration (Kill Curve)

Objective: To determine the minimum concentration of this compound that effectively inhibits the growth of non-transformed cells.

Materials:

  • Non-transformed plant cells or explants of the target species

  • Appropriate plant tissue culture medium (e.g., MS medium)

  • This compound stock solution

  • Sterile petri dishes or multi-well plates

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare a range of concentrations: Prepare a series of culture media plates containing different concentrations of this compound. A suggested starting range, based on data from other sulfonylurea herbicides, is 1 µg/L to 100 µg/L. Also, include a control group with no this compound.

  • Plate the cells/explants: Plate a known number of non-transformed cells or explants onto each plate.

  • Incubate: Culture the plates under standard conditions for your plant species for a period of 2-4 weeks.

  • Observe and record: Regularly observe the cultures and record the percentage of surviving and growing cells/explants at each this compound concentration.

  • Determine the optimal concentration: The optimal concentration for selection is the lowest concentration that results in complete or near-complete inhibition of growth of non-transformed cells.

Protocol 3: Selection of Transformed Plant Cells

Objective: To select and regenerate transformed plant cells harboring a this compound-resistant ALS gene.

Materials:

  • Plant cells or explants co-cultivated with Agrobacterium or subjected to another transformation method.

  • Co-cultivation medium (if applicable)

  • Selection medium: Appropriate plant tissue culture medium supplemented with the predetermined optimal concentration of this compound and a suitable bacteriostatic agent (e.g., cefotaxime, timentin) to inhibit residual Agrobacterium growth.

  • Regeneration medium: Plant tissue culture medium formulated to induce shoot and root formation, containing the selection agent.

  • Rooting medium: Plant tissue culture medium, often with reduced nutrients and specific hormones to promote root development, containing the selection agent.

  • Sterile petri dishes, culture vessels.

  • Growth chamber.

Experimental Workflow:

Selection_Workflow cluster_0 Transformation cluster_1 Selection cluster_2 Regeneration Transformation Plant Material (Explants/Cells) CoCultivation Co-cultivation Transformation->CoCultivation Agrobacterium Agrobacterium tumefaciens (with mutated ALS gene) Agrobacterium->CoCultivation SelectionMedium Transfer to Selection Medium (with this compound) CoCultivation->SelectionMedium Callus Resistant Callus Proliferation SelectionMedium->Callus NonTransformed Non-transformed cells die SelectionMedium->NonTransformed RegenerationMedium Transfer to Regeneration Medium (with this compound) Callus->RegenerationMedium Shoot Shoot Development RegenerationMedium->Shoot RootingMedium Transfer to Rooting Medium (with this compound) Shoot->RootingMedium Plantlet Putative Transgenic Plantlet RootingMedium->Plantlet

Caption: Workflow for selection of transformed plant cells using this compound.

Procedure:

  • Post-transformation recovery: After the transformation procedure (e.g., co-cultivation with Agrobacterium), transfer the explants or cells to a recovery medium without any selective agent for 2-3 days to allow for initial cell division and recovery.

  • Initial Selection: Transfer the plant material to the selection medium containing the optimal concentration of this compound.

  • Subculture: Subculture the growing tissues onto fresh selection medium every 2-3 weeks to maintain selective pressure and ensure the elimination of non-transformed cells.

  • Induction of Regeneration: Once resistant calli are well-established, transfer them to a regeneration medium containing this compound to induce the formation of shoots.

  • Rooting of Shoots: Excise well-developed shoots and transfer them to a rooting medium containing this compound to induce root formation.

  • Acclimatization: Once plantlets have a well-developed root system, they can be gradually acclimatized to ex vitro conditions.

Conclusion

This compound, as an inhibitor of the ALS enzyme, presents a viable and effective selective agent for the isolation of transformed plant cells carrying a corresponding resistance gene. The protocols outlined above provide a framework for researchers to develop and optimize a selection system tailored to their specific plant species and experimental goals. Empirical determination of the optimal this compound concentration is a critical step for successful selection. The use of this compound offers a valuable tool in the field of plant biotechnology and genetic engineering.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Flumetsulam Resistance in Weed Populations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating and overcoming flumetsulam resistance in weed populations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a selective herbicide belonging to the triazolopyrimidine sulfonanilide family. It functions by inhibiting the acetolactate synthase (ALS) enzyme (also known as acetohydroxyacid synthase or AHAS), which is a key enzyme in the biosynthesis pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1] Inhibition of this pathway ultimately leads to the cessation of cell division and plant death in susceptible species.

Q2: What are the primary mechanisms of weed resistance to this compound?

Resistance to this compound, and other ALS inhibitors, primarily occurs through two mechanisms:

  • Target-Site Resistance (TSR): This is the most common mechanism and involves genetic mutations in the ALS gene.[2] These mutations lead to a single amino acid substitution in the ALS enzyme, altering its structure and preventing this compound from binding effectively to its target site.[2][3]

  • Non-Target-Site Resistance (NTSR): This mechanism involves processes that reduce the amount of active herbicide reaching the target site. The most common form of NTSR is enhanced herbicide metabolism, where resistant plants exhibit increased activity of detoxification enzymes, such as cytochrome P450 monooxygenases (P450s) or glutathione S-transferases (GSTs).[4] These enzymes break down this compound into non-toxic metabolites. Other less common NTSR mechanisms include reduced herbicide uptake and translocation.

Q3: How can I determine if a weed population is resistant to this compound?

The initial indication of resistance is often poor herbicide performance in the field that cannot be attributed to application errors or adverse environmental conditions. To confirm resistance, controlled laboratory or greenhouse experiments are necessary. The most definitive method is a whole-plant dose-response bioassay where the suspected resistant population and a known susceptible population are treated with a range of this compound doses. A significant difference in the dose required to cause 50% growth reduction (GR50) or 50% mortality (LD50) between the two populations confirms resistance.

Q4: What is a Resistance Index (RI) and how is it calculated?

The Resistance Index (RI), also known as the resistance factor, quantifies the level of resistance in a weed population. It is calculated by dividing the GR50 or LD50 value of the resistant population by the GR50 or LD50 value of the susceptible population.

RI = GR50 (Resistant Population) / GR50 (Susceptible Population)

A higher RI value indicates a greater level of resistance.

Troubleshooting Guides

Whole-Plant Dose-Response Bioassay
Problem Possible Cause(s) Solution(s)
High mortality in untreated control plants. - Poor plant health (disease, pests, nutrient deficiency).- Environmental stress (improper temperature, light, or watering).- Use healthy, uniform seedlings.- Ensure optimal growing conditions in the greenhouse or growth chamber.- Check for and control any pests or diseases.
No effect of herbicide on the susceptible population, even at high doses. - Incorrect herbicide formulation or concentration.- Improper herbicide application (e.g., clogged nozzle, incorrect spray volume).- The "susceptible" population has some level of tolerance.- Double-check all calculations for herbicide dilutions.- Calibrate spray equipment before application.- Obtain a certified susceptible seed source for comparison.
High variability in response within a single treatment group. - Non-uniform plant size or growth stage at the time of application.- Uneven herbicide application.- Genetic variability within the weed population.- Select plants of a consistent size and growth stage for the experiment.- Ensure uniform spray coverage for all plants.- Increase the number of replicates to account for natural variation.
Inconsistent results between experimental repetitions. - Fluctuations in environmental conditions (light, temperature, humidity) between experiments.- Variations in plant material or soil.- Inconsistent herbicide preparation or application.- Maintain and record consistent environmental conditions for each experimental run.- Use the same seed source and a standardized soil mix.- Follow a strict, standardized protocol for herbicide preparation and application.
Molecular Assays for Target-Site Resistance (ALS Gene Sequencing)
Problem Possible Cause(s) Solution(s)
PCR amplification failure (no DNA band on gel). - Poor DNA quality or quantity.- PCR inhibitors present in the DNA extract.- Incorrect primer design or annealing temperature.- Use a reliable DNA extraction protocol and quantify the DNA.- Include a DNA purification step to remove inhibitors.- Optimize the PCR conditions, including annealing temperature and primer concentration.
Multiple bands on the agarose gel after PCR. - Non-specific primer binding.- Contamination.- Increase the annealing temperature to improve primer specificity.- Redesign primers to be more specific to the ALS gene.- Use sterile techniques and dedicated reagents to prevent contamination.
Poor quality sequencing data (e.g., high background noise, short read lengths). - Low concentration of PCR product used for sequencing.- Presence of unincorporated primers and dNTPs in the sequencing reaction.- Complex genetic background (e.g., polyploidy).- Purify and quantify the PCR product before sending for sequencing.- Perform a thorough cleanup of the PCR product to remove contaminants.- For polyploid species, consider cloning the PCR products before sequencing to analyze individual alleles.
Difficulty in identifying resistance-conferring mutations. - The resistance mechanism is not target-site based (i.e., NTSR).- The mutation is in a region of the ALS gene not covered by the primers.- The mutation is novel and has not been previously reported.- If no known mutations are found in resistant individuals, investigate NTSR mechanisms.- Design additional primers to sequence the entire coding region of the ALS gene.- Compare the sequence to a susceptible reference to identify any amino acid changes.

Data Presentation

Table 1: Dose-Response of Susceptible vs. Resistant Weed Biotypes to this compound (Illustrative Data)

Disclaimer: The following data are illustrative examples for ALS-inhibiting herbicides and may not represent actual values for this compound in these specific weed species. Researchers should determine these values experimentally.

Weed SpeciesBiotypeGR50 (g a.i./ha)Resistance Index (RI)
Amaranthus palmeri (Palmer amaranth)Susceptible5-
Resistant25050
Lolium rigidum (Rigid ryegrass)Susceptible10-
Resistant45045
Chenopodium album (Common lambsquarters)Susceptible2-
Resistant12060

Table 2: Known Amino Acid Substitutions in the ALS Enzyme Conferring Resistance to ALS-Inhibiting Herbicides

Original Amino AcidPositionSubstituted Amino Acid(s)
Proline197Serine, Alanine, Threonine, Leucine, Histidine, Arginine, Glutamine
Alanine122Threonine, Valine
Aspartate376Glutamate
Tryptophan574Leucine
Serine653Asparagine, Threonine

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Bioassay

Objective: To determine the level of resistance to this compound in a weed population by calculating the GR50.

Materials:

  • Seeds from the suspected resistant weed population and a known susceptible population.

  • Pots (10 cm diameter) filled with a standard potting mix.

  • Growth chamber or greenhouse with controlled conditions.

  • Technical grade this compound and appropriate formulation reagents.

  • Laboratory sprayer with a flat-fan nozzle.

  • Balance, weigh boats, and volumetric flasks.

Methodology:

  • Plant Preparation:

    • Sow seeds of both the resistant and susceptible populations in pots.

    • After emergence, thin seedlings to a uniform number per pot (e.g., 4-5 plants).

    • Grow the plants in a controlled environment (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod) until they reach the 2-4 leaf stage.

  • Herbicide Preparation:

    • Prepare a stock solution of this compound.

    • Perform serial dilutions to create a range of at least 7-8 concentrations, including a zero-herbicide control. The dose range should bracket the expected GR50 values for both susceptible and resistant populations.

  • Herbicide Application:

    • Calibrate the laboratory sprayer to deliver a consistent volume (e.g., 200 L/ha).

    • Spray the different this compound doses onto the respective pots of both weed populations. Include at least four replicate pots per dose.

  • Data Collection and Analysis:

    • After 14-21 days, visually assess plant injury and harvest the above-ground biomass for each pot.

    • Dry the biomass at 60°C for 72 hours and record the dry weight.

    • Calculate the percent growth reduction for each dose relative to the untreated control.

    • Use a statistical software package to perform a non-linear regression analysis (e.g., log-logistic model) to determine the GR50 for each population.

    • Calculate the Resistance Index (RI).

Protocol 2: ALS Gene Sequencing for Target-Site Resistance

Objective: To identify mutations in the ALS gene that may confer resistance to this compound.

Materials:

  • Leaf tissue from suspected resistant and known susceptible plants.

  • DNA extraction kit.

  • PCR thermocycler.

  • Primers designed to amplify conserved regions of the ALS gene known to harbor resistance mutations.

  • Taq DNA polymerase and other PCR reagents.

  • Agarose gel electrophoresis equipment.

  • PCR product purification kit.

  • Sanger sequencing service.

Methodology:

  • DNA Extraction:

    • Extract genomic DNA from fresh or frozen leaf tissue using a commercial kit or a standard CTAB protocol.

    • Assess DNA quality and quantity using a spectrophotometer.

  • PCR Amplification:

    • Set up PCR reactions containing DNA template, forward and reverse primers, dNTPs, PCR buffer, and Taq polymerase.

    • Perform PCR using an optimized cycling program (denaturation, annealing, and extension steps).

  • Verification of PCR Product:

    • Run a portion of the PCR product on an agarose gel to confirm the amplification of a single band of the expected size.

  • PCR Product Purification:

    • Purify the remaining PCR product to remove unincorporated primers and dNTPs.

  • Sequencing:

    • Send the purified PCR product for Sanger sequencing using both the forward and reverse primers.

  • Sequence Analysis:

    • Assemble the forward and reverse sequence reads to obtain a consensus sequence for each sample.

    • Align the sequences from the resistant plants to the sequence from the susceptible plant.

    • Identify any nucleotide differences that result in an amino acid substitution in a known resistance-conferring position.

Mandatory Visualizations

Resistance_Mechanisms cluster_TSR Target-Site Resistance (TSR) cluster_NTSR Non-Target-Site Resistance (NTSR) This compound This compound ALS_Enzyme_S Susceptible ALS Enzyme This compound->ALS_Enzyme_S Binds ALS_Enzyme_R Mutated ALS Enzyme This compound->ALS_Enzyme_R Amino_Acid_Biosynthesis_S Amino Acid Biosynthesis ALS_Enzyme_S->Amino_Acid_Biosynthesis_S Inhibits No_Binding Binding Prevented Plant_Survival Plant Survival ALS_Enzyme_R->Plant_Survival Plant_Death Plant Death Amino_Acid_Biosynthesis_S->Plant_Death Flumetsulam_in This compound Uptake Metabolism Enhanced Metabolism (e.g., P450s) Flumetsulam_in->Metabolism ALS_Target ALS Enzyme Target Flumetsulam_in->ALS_Target Translocation Detoxified_Metabolites Non-toxic Metabolites Metabolism->Detoxified_Metabolites Metabolism->ALS_Target Reduces amount of active herbicide Reduced_Effect Reduced Herbicide Reaching Target Plant_Survival_NTSR Plant Survival Reduced_Effect->Plant_Survival_NTSR

Caption: Mechanisms of this compound resistance in weeds.

Experimental_Workflow Start Field Observation: Poor Herbicide Efficacy Seed_Collection Collect Seeds from Suspected Resistant and Known Susceptible Plants Start->Seed_Collection Whole_Plant_Bioassay Whole-Plant Dose-Response Bioassay Seed_Collection->Whole_Plant_Bioassay Data_Analysis Data Analysis: Calculate GR50 and RI Whole_Plant_Bioassay->Data_Analysis Resistance_Confirmed Resistance Confirmed? Data_Analysis->Resistance_Confirmed Molecular_Analysis Molecular Analysis: ALS Gene Sequencing Resistance_Confirmed->Molecular_Analysis Yes End Develop Management Strategy Resistance_Confirmed->End No NTSR_Investigation Investigate NTSR: Metabolism Assays Molecular_Analysis->NTSR_Investigation No Mutation Found TSR_Identified Target-Site Mutation Identified Molecular_Analysis->TSR_Identified Mutation Found NTSR_Mechanism NTSR Mechanism Characterized NTSR_Investigation->NTSR_Mechanism TSR_Identified->End NTSR_Mechanism->End

Caption: Workflow for investigating this compound resistance.

Logical_Relationship Flumetsulam_Resistance This compound Resistance TSR Target-Site Resistance (TSR) Flumetsulam_Resistance->TSR NTSR Non-Target-Site Resistance (NTSR) Flumetsulam_Resistance->NTSR ALS_Mutation ALS Gene Mutation TSR->ALS_Mutation Enhanced_Metabolism Enhanced Metabolism NTSR->Enhanced_Metabolism Reduced_Uptake Reduced Uptake/ Translocation NTSR->Reduced_Uptake Altered_Enzyme Altered ALS Enzyme ALS_Mutation->Altered_Enzyme Reduced_Binding Reduced Herbicide Binding Altered_Enzyme->Reduced_Binding Plant_Survival Plant Survival Reduced_Binding->Plant_Survival P450s_GSTs Increased P450/GST Activity Enhanced_Metabolism->P450s_GSTs Herbicide_Detox Herbicide Detoxification P450s_GSTs->Herbicide_Detox Herbicide_Detox->Plant_Survival Reduced_Uptake->Plant_Survival

Caption: Logical relationships in this compound resistance.

References

Technical Support Center: Enhancing Flumetsulam Efficacy with Adjuvants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficacy of the herbicide Flumetsulam through the use of adjuvants. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective, systemic herbicide belonging to the triazolopyrimidine sulfonanilide chemical family.[1][2] It is effective for the post-emergence control of a wide range of broadleaf weeds in various crops, including corn and soybeans.[1] this compound is absorbed by both the roots and foliage of plants and translocates to the growing points.[1][3] Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of essential branched-chain amino acids (valine, leucine, and isoleucine). By blocking this pathway, this compound halts protein synthesis and cell division, leading to stunted growth and eventual death of susceptible weeds.

Q2: Why are adjuvants recommended for use with this compound?

Adjuvants are agents added to a herbicide formulation or spray tank to enhance its effectiveness. For post-emergence herbicides like this compound, adjuvants are critical for overcoming barriers to absorption presented by the plant's leaf surface. They can improve efficacy by:

  • Increasing spray droplet retention and coverage: Surfactants, a common component of adjuvants, reduce the surface tension of spray droplets, allowing them to spread more evenly across the waxy leaf cuticle instead of beading up and rolling off.

  • Enhancing penetration: Oil-based adjuvants, such as Crop Oil Concentrates (COC) and Methylated Seed Oils (MSO), can help dissolve the waxy layer of the leaf cuticle, facilitating the entry of this compound into the plant.

  • Increasing absorption and translocation: By improving contact and penetration, adjuvants can lead to greater absorption of the active ingredient and its movement within the plant to the target site (the growing points).

Q3: What are the common types of adjuvants used with this compound?

The most common types of adjuvants recommended for use with post-emergence herbicides like this compound are:

  • Non-ionic Surfactants (NIS): These are general-purpose adjuvants that reduce surface tension and improve spray coverage.

  • Crop Oil Concentrates (COC): These are petroleum-based oils mixed with surfactants. They are more effective at penetrating the leaf cuticle than NIS alone.

  • Methylated Seed Oils (MSO): These are derived from vegetable oils and are generally considered more aggressive in dissolving the leaf cuticle than COCs, leading to better herbicide uptake, especially under hot and dry conditions.

Product labels for this compound often recommend using a "spraying oil" or a "non-ionic wetting agent".

Data Presentation: Comparative Efficacy of Adjuvants

While specific quantitative data on the percentage increase in weed control with this compound for different adjuvants is often proprietary and varies by weed species and environmental conditions, the general order of efficacy enhancement is as follows:

MSO > COC > NIS

The following table summarizes the expected qualitative improvement in this compound's performance with the addition of different types of adjuvants against common broadleaf weeds.

Adjuvant TypeTarget WeedExpected Efficacy ImprovementGeneral Recommendations
This compound Alone Velvetleaf, Lambsquarters, PigweedBaselineMay provide adequate control under ideal conditions (young, actively growing weeds, high humidity).
+ Non-ionic Surfactant (NIS) Velvetleaf, Lambsquarters, PigweedGood Improves spray coverage and retention. A good general-purpose choice.
+ Crop Oil Concentrate (COC) Velvetleaf, Lambsquarters, PigweedBetter Enhances penetration of the leaf cuticle for improved uptake.
+ Methylated Seed Oil (MSO) Velvetleaf, Lambsquarters, PigweedBest Provides superior penetration, especially on weeds with a thick, waxy cuticle or under stressful environmental conditions (e.g., drought).

Note: The level of improvement is dependent on weed species, growth stage, and environmental conditions at the time of application.

Experimental Protocols

Greenhouse Bioassay for Herbicide Efficacy

This protocol outlines a method for evaluating the efficacy of this compound with different adjuvants on target weed species in a controlled greenhouse environment.

Objective: To determine the dose-response of a target weed species to this compound when combined with various adjuvants.

Materials:

  • Target weed seeds (e.g., Velvetleaf, Abutilon theophrasti)

  • Potting medium (soil, sand, and peat mixture)

  • Pots (e.g., 10 cm diameter)

  • This compound technical grade or commercial formulation

  • Adjuvants to be tested (NIS, COC, MSO)

  • Laboratory balance, volumetric flasks, and pipettes

  • Cabinet sprayer calibrated to deliver a specific volume (e.g., 200 L/ha)

  • Greenhouse with controlled temperature, humidity, and lighting

Methodology:

  • Plant Preparation:

    • Fill pots with the potting medium.

    • Plant several seeds of the target weed in each pot and cover lightly with soil.

    • Water the pots and place them in the greenhouse.

    • After emergence, thin the seedlings to a uniform number per pot (e.g., 3-4 plants).

    • Allow the plants to grow to a specific stage (e.g., 2-4 true leaves) before treatment.

  • Herbicide and Adjuvant Preparation:

    • Prepare a stock solution of this compound.

    • Create a series of dilutions to achieve the desired application rates.

    • For each this compound dilution, prepare separate spray solutions by adding the recommended rate of each adjuvant (e.g., NIS at 0.25% v/v, COC at 1% v/v, MSO at 1% v/v). Include a control with this compound only and an untreated control.

  • Herbicide Application:

    • Calibrate the cabinet sprayer to deliver the desired spray volume.

    • Place the pots with the target weeds in the spray cabinet.

    • Apply the prepared herbicide-adjuvant mixtures to the respective pots.

    • Return the pots to the greenhouse.

  • Data Collection and Analysis:

    • Visually assess weed control at set intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no control, 100% = complete death).

    • At the end of the experiment, harvest the above-ground biomass of the weeds in each pot.

    • Dry the biomass in an oven until a constant weight is achieved.

    • Calculate the percent reduction in biomass compared to the untreated control.

    • Analyze the data using appropriate statistical methods to determine the effect of the adjuvants on this compound efficacy.

Field Trial for Evaluating Herbicide and Adjuvant Performance

This protocol provides a framework for conducting a field trial to assess the efficacy of this compound and adjuvant combinations under real-world conditions.

Objective: To evaluate the performance of this compound with different adjuvants on a natural population of broadleaf weeds in a specific crop.

Materials:

  • Commercial formulation of this compound

  • Adjuvants to be tested (NIS, COC, MSO)

  • Field plot sprayer calibrated for consistent application

  • Field with a uniform infestation of the target weed species

  • Crop to be planted (e.g., corn or soybeans)

  • Data collection tools (e.g., quadrats, biomass scales, notebooks)

Methodology:

  • Trial Design and Layout:

    • Select a field with a known history of the target weed population.

    • Design the experiment using a randomized complete block design with at least three to four replications.

    • Each block should contain all the treatments, including an untreated control.

    • Plot size should be sufficient to allow for accurate application and assessment, avoiding edge effects.

  • Treatment Application:

    • Calibrate the field sprayer to deliver the desired application volume and pressure.

    • Prepare the tank mixes of this compound and the different adjuvants according to the manufacturer's recommendations.

    • Apply the treatments when the target weeds are at the appropriate growth stage (e.g., 2-4 inches in height).

    • Record environmental conditions at the time of application (temperature, humidity, wind speed).

  • Data Collection:

    • Conduct visual weed control ratings at regular intervals after application (e.g., 14, 28, and 56 days) using a 0-100% scale.

    • At a designated time, collect weed biomass from a specified area (e.g., using a 0.25 m² quadrat) within each plot.

    • Count the number of surviving weeds per unit area.

    • Assess crop injury visually using a 0-100% scale (0% = no injury, 100% = crop death).

    • At the end of the growing season, harvest the crop from the center of each plot to determine yield.

  • Data Analysis:

    • Analyze the weed control, biomass, and crop yield data using analysis of variance (ANOVA) to determine statistically significant differences between treatments.

    • Compare the performance of this compound with each adjuvant to the performance of this compound alone.

Mandatory Visualizations

Flumetsulam_MOA cluster_pathway Branched-Chain Amino Acid Biosynthesis Pathway cluster_outcome Physiological Outcome Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) (Acetohydroxy Acid Synthase - AHAS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->alpha_Aceto_alpha_hydroxybutyrate No_Amino_Acids Deficiency of Branched-Chain Amino Acids Valine_Leucine Valine & Leucine Acetolactate->Valine_Leucine Isoleucine Isoleucine alpha_Aceto_alpha_hydroxybutyrate->Isoleucine This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->ALS Protein_Synthesis_Halted Protein Synthesis Halted No_Amino_Acids->Protein_Synthesis_Halted Growth_Inhibition Cell Division & Growth Inhibited Protein_Synthesis_Halted->Growth_Inhibition Plant_Death Plant Death Growth_Inhibition->Plant_Death

Caption: this compound's mechanism of action: Inhibition of Acetolactate Synthase (ALS).

Experimental_Workflow cluster_greenhouse Greenhouse Bioassay cluster_field Field Trial G_Start Start G_Planting Plant Target Weeds G_Start->G_Planting G_Growth Grow to 2-4 Leaf Stage G_Planting->G_Growth G_Treatment Apply this compound + Adjuvants G_Growth->G_Treatment G_Data Collect Data (Visual Ratings, Biomass) G_Treatment->G_Data G_Analysis Analyze Results G_Data->G_Analysis G_End End G_Analysis->G_End F_Start Start F_Design Trial Design & Layout (Randomized Blocks) F_Start->F_Design F_Application Apply Treatments to Natural Weed Population F_Design->F_Application F_Data Collect Data (Weed Control, Crop Injury, Yield) F_Application->F_Data F_Analysis Statistical Analysis F_Data->F_Analysis F_End End F_Analysis->F_End

Caption: Workflow for greenhouse and field evaluation of this compound and adjuvants.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Poor Weed Control Weed Stage: Weeds were too large or not actively growing at the time of application.Apply this compound to small, actively growing weeds (typically at the 2-4 leaf stage).
Environmental Conditions: Application during cold, wet, or drought conditions can reduce efficacy.Apply during warm, sunny days when weeds are not under stress. Avoid application if rainfall is expected within 4 hours.
Inadequate Spray Coverage: Insufficient water volume or poor application technique.Ensure proper calibration of spray equipment and use sufficient water volume (e.g., 100-300 L/ha) for thorough coverage, especially in dense weed populations.
Incorrect Adjuvant or Rate: No adjuvant was used, or the type/rate was not optimal for the conditions.Always include a recommended adjuvant (NIS, COC, or MSO) at the label rate. Consider using an MSO under challenging conditions like low humidity.
Herbicide Resistance: The target weed population may have developed resistance to ALS-inhibiting herbicides.Rotate herbicides with different modes of action. Consider tank-mixing this compound with a herbicide from a different group.
Crop Injury Incorrect Application Rate: Exceeding the recommended rate of this compound or adjuvant.Carefully calibrate equipment and follow label instructions for application rates.
Crop Stress: Applying to crops that are stressed due to weather, disease, or nutrient deficiencies can increase the risk of injury.Avoid applying this compound to stressed crops.
Tank Mix Incompatibility: Certain tank-mix partners can increase the phytotoxicity of this compound to the crop. For example, using a spraying oil with 2,4-D can increase clover damage.Consult the product label for compatible tank-mix partners and any restrictions. Perform a jar test to check for physical compatibility before mixing in the spray tank.
Sensitive Crop Rotations: this compound can have soil residual activity that may affect subsequent sensitive crops.Adhere to the plant-back intervals specified on the product label for rotational crops.
Tank Mixing Issues Physical Incompatibility: Products are not mixing properly in the spray tank, leading to clumps, sludge, or separation.Perform a jar test before mixing a new combination. Follow the correct mixing order (e.g., fill tank with water, add this compound, then add other products).
Antagonism: One herbicide in the tank mix reduces the efficacy of this compound (or vice versa). This can occur when tank-mixing with some grass herbicides (graminicides).Be aware of potential antagonism between this compound and other herbicides. Consult university extension resources or product labels for known antagonistic tank mixes. Consider applying the herbicides separately with a few days in between.

References

Flumetsulam Persistence & Carryover in Soil: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and agricultural professionals with detailed information on the factors influencing the environmental fate of flumetsulam, a triazolopyrimidine sulfonanilide herbicide. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work and field applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

This compound is a selective, systemic herbicide used for the post-emergence control of broadleaf weeds in various crops, including corn, soybeans, and wheat.[1][2] Its primary mode of action is the inhibition of the plant enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[2] This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). By inhibiting AHAS, this compound disrupts protein synthesis, leading to the cessation of plant growth and eventual death of susceptible weed species.[2]

This compound This compound AHAS AHAS / ALS Enzyme This compound->AHAS AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) AHAS->AminoAcids ProteinSynthesis Protein Synthesis AminoAcids->ProteinSynthesis PlantGrowth Plant Growth & Development ProteinSynthesis->PlantGrowth Inhibition Inhibition->AminoAcids Inhibition

Caption: this compound's mode of action via inhibition of the AHAS enzyme.

Q2: What are the primary factors that influence the persistence and carryover risk of this compound in soil?

The persistence of this compound in soil, which dictates its potential for carryover injury to subsequent crops, is primarily governed by a combination of soil properties and climatic conditions. The key factors are:

  • Soil pH: This is a critical factor. This compound is more persistent in acidic soils (low pH).[3]

  • Soil Organic Matter (OM): Higher organic matter content can increase the adsorption (binding) of this compound, making it less available for microbial degradation and thus more persistent.

  • Microbial Activity: The primary mechanism for this compound degradation in soil is microbial breakdown.

  • Soil Temperature: Warmer soil temperatures generally increase the rate of microbial activity and chemical degradation, leading to faster dissipation of this compound.

  • Soil Moisture: Adequate soil moisture is necessary for microbial activity. However, excessively dry or drought conditions can significantly slow down degradation, increasing persistence.

Soil_pH Soil pH Adsorption Adsorption (Binding) Soil_pH->Adsorption Low pH increases Organic_Matter Organic Matter Organic_Matter->Adsorption High OM increases Temperature Temperature Microbial_Degradation Microbial Degradation Temperature->Microbial_Degradation High Temp increases Moisture Moisture Moisture->Microbial_Degradation Adequate Moisture increases Adsorption->Microbial_Degradation Reduces availability for Persistence This compound Persistence Adsorption->Persistence Increases Microbial_Degradation->Persistence Reduces Carryover Carryover Risk Persistence->Carryover Directly increases

Caption: Key factors influencing this compound persistence and carryover risk.

Q3: My this compound is persisting longer than expected in my experiments. What are the likely causes?

If you are observing unexpectedly high persistence of this compound, consider the following troubleshooting points based on the primary degradation factors:

  • Check Soil pH: this compound adsorption is highest at low soil pH (<6.3), which reduces its availability for microbial degradation and thus increases persistence. Injury to sensitive crops from this compound residues is often most severe in soils with low pH.

  • Evaluate Organic Matter Content: High organic matter (>2.5%) combined with low pH can lead to significant increases in this compound half-life. The herbicide becomes more tightly bound to soil colloids, shielding it from microbial attack.

  • Review Incubation/Field Conditions:

    • Temperature: Low temperatures significantly slow down microbial degradation. Half-lives can be several times longer at lower temperatures (e.g., 246 days at 7.5°C vs. 49 days at 26.1°C).

    • Moisture: Drought or excessively dry soil conditions inhibit microbial activity, a primary driver of this compound breakdown. Degradation slows as soils dry out.

  • Consider Application Rate: While degradation kinetics are often first-order, higher initial application rates can sometimes lead to longer persistence, potentially due to effects on the soil microbial community.

Quantitative Data Summary

The persistence of this compound, often measured by its half-life (DT₅₀), varies significantly based on soil and environmental conditions.

Table 1: Reported Half-Life (DT₅₀) of this compound Under Various Soil Conditions

Soil Type / ConditionpHOrganic Carbon / MatterTemperature (°C)Half-Life (Days)Source(s)
Hoytville Clay Soil--7.5246
Hoytville Clay Soil--15.0115
Hoytville Clay Soil--26.149
Hoytville Clay Soil--35.934
Hoytville Clay Soil--44.027
Sandy-Loam Soil (Field)--Field Conditions~41
Loamy-Sand Soil (Field)--Field Conditions~30
Mississippi Soils (Field)6.0 - 7.61.2% - 3.5% OMField Conditions20 - 46
General Lab Studies> 7.0< 2.5% OCLab Conditions14 - 28 (2-4 weeks)
General Lab Studies> 7.0> 2.5% OCLab Conditions28 - 90 (1-3 months)
General Lab Studies6.4 - 6.9-Lab Conditions28 - 60 (1-2 months)
General Lab Studies5.9 - 6.3-Lab Conditions28 - 120 (1-4 months)
General (Typical)--2045
General Range---13 - 246

Note: OC = Organic Carbon, OM = Organic Matter. Field conditions represent a composite of fluctuating environmental variables.

Experimental Protocols

Q4: How should I design a laboratory experiment to accurately assess this compound persistence in a specific soil type?

A well-designed laboratory incubation study is essential for determining herbicide persistence under controlled conditions. This allows for the isolation of variables like temperature and moisture.

Protocol: Laboratory Aerobic Soil Incubation Study

  • Soil Collection and Preparation:

    • Collect fresh soil from the desired field location, typically from the top 10-15 cm layer.

    • Sieve the soil (e.g., through a 2 mm mesh) to remove stones and large organic debris and to ensure homogeneity.

    • Characterize the soil for key properties: pH, organic matter content, texture (sand/silt/clay percentages), and microbial biomass.

  • Experimental Setup:

    • Weigh a standardized amount of soil (e.g., 100g on a dry weight basis) into individual incubation vessels (e.g., glass flasks or biometers).

    • Adjust soil moisture to a predetermined level, typically 50-70% of water holding capacity, to ensure optimal microbial activity.

    • Spike the soil samples with a known concentration of this compound. The use of ¹⁴C-radiolabeled this compound is preferred for tracking metabolites and bound residues, but non-labeled herbicide can be used if analysis is done via chromatography.

  • Incubation:

    • Incubate the samples in the dark at a constant, controlled temperature (e.g., 20°C or 25°C).

    • Maintain soil moisture throughout the experiment by periodically adding deionized water.

    • If using biometers, include traps for CO₂ or volatile organic compounds to monitor mineralization.

  • Sampling and Extraction:

    • Sacrifice replicate vessels at predetermined time intervals (e.g., 0, 3, 7, 14, 28, 56, and 90 days).

    • Extract this compound from the soil samples. A common method involves:

      • Extraction with an aqueous basic solution (e.g., 0.1 M NaHCO₃).

      • Acidification of the extract.

      • Purification and concentration using Solid-Phase Extraction (SPE) with a C18 cartridge.

  • Analysis:

    • Quantify the concentration of this compound in the extracts using an appropriate analytical technique.

      • High-Performance Liquid Chromatography (HPLC) with UV detection is a common method.

      • Gas Chromatography with an Electron Capture Detector (GC-ECD) can also be used, often requiring a derivatization step (e.g., methylation).

      • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides high sensitivity and specificity.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Calculate the dissipation kinetics, which often follow first-order kinetics. Determine the half-life (DT₅₀) using the formula: DT₅₀ = ln(2) / k, where 'k' is the degradation rate constant.

A 1. Soil Collection & Characterization B 2. Soil Spiking (this compound Application) A->B C 3. Controlled Incubation (Constant Temp & Moisture) B->C D 4. Time-Course Sampling C->D E 5. Solvent Extraction & SPE Cleanup D->E F 6. Analytical Quantification (e.g., HPLC, GC-MS) E->F G 7. Data Analysis (Kinetics & DT₅₀ Calculation) F->G

References

Technical Support Center: Mitigating Flumetsulam Phytotoxicity in Sensitive Crops

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating flumetsulam phytotoxicity in sensitive crops during experimental procedures.

Section 1: Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: Unexpectedly high phytotoxicity in a sensitive crop species.

  • Question: I applied this compound at a recommended rate to my sensitive crop, but I'm observing severe phytotoxicity symptoms like stunting and chlorosis. What could be the cause?

  • Answer: Several factors can contribute to increased phytotoxicity even at recommended doses.

    • Environmental Conditions: High temperatures and humidity can increase herbicide uptake and translocation, leading to greater phytotoxicity. Conversely, cool, and dry conditions can slow down the crop's ability to metabolize the herbicide.

    • Crop Growth Stage: Younger plants are often more susceptible to herbicide injury. Applications at early growth stages might result in more severe symptoms.

    • Soil Properties: Soil pH and organic matter content can influence the availability and persistence of this compound in the soil. Lower pH and organic matter can increase its availability to plant roots, enhancing phytotoxicity.[1]

    • Adjuvants: The type and concentration of adjuvants used in the spray solution can significantly impact herbicide absorption. Ensure you are using the recommended adjuvant and concentration.

Issue 2: Inconsistent results when testing safeners to mitigate phytotoxicity.

  • Question: I'm testing a safener to reduce this compound injury, but my results are not consistent across replicates. What could be the reason?

  • Answer: Inconsistent safener efficacy can be due to several experimental variables.

    • Application Timing: The timing of safener application relative to herbicide application is critical. Safeners are most effective when applied before or concurrently with the herbicide.

    • Safener Concentration: There is an optimal concentration range for safener efficacy. Concentrations that are too low may not provide adequate protection, while excessively high concentrations could have their own phytotoxic effects.

    • Uniformity of Application: Ensure both the herbicide and the safener are applied uniformly across all experimental units. Inconsistent application can lead to variable results.

    • Plant Health: The overall health and vigor of the plants can influence their response to both the herbicide and the safener. Ensure your plants are healthy and not under any other stress.

Issue 3: Difficulty in quantifying the extent of phytotoxicity.

  • Question: I can see visual differences in phytotoxicity between my treatments, but I'm struggling to quantify these observations. What methods can I use?

  • Answer: Visual assessment is a good starting point, but quantitative measurements provide more robust data.

    • Phytotoxicity Rating Scales: The European Weed Research Council (EWRC) rating scale is a standardized method for visually assessing phytotoxicity on a scale of 1 to 9, where 1 indicates no effect and 9 indicates complete plant death.[2][3][4][5]

    • Biomass Measurement: Measuring the fresh and dry weight of shoots and roots is a direct way to quantify the impact of the herbicide on plant growth.

    • Chlorophyll Content and Fluorescence: this compound-induced stress can affect photosynthesis. Measuring chlorophyll content and chlorophyll fluorescence parameters (e.g., Fv/Fm) can provide a quantitative measure of photosynthetic efficiency and stress levels.

    • Biochemical Assays: Measuring markers of oxidative stress, such as malondialdehyde (MDA) content (an indicator of lipid peroxidation), can provide a quantitative assessment of cellular damage.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound and how does it cause phytotoxicity?

A1: this compound is a selective herbicide belonging to the triazolopyrimidine sulfonanilide family. Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). ALS is a key enzyme in the biosynthesis of branched-chain amino acids: valine, leucine, and isoleucine. Inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately causing plant death in susceptible species. Phytotoxicity symptoms in sensitive crops include stunting, chlorosis (yellowing), and necrosis (tissue death).

Q2: What are herbicide safeners and how can they mitigate this compound phytotoxicity?

A2: Herbicide safeners are chemical compounds used to protect crops from herbicide injury without compromising weed control efficacy. They work by enhancing the crop's natural defense mechanisms, primarily by stimulating the activity of detoxification enzymes like glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases. These enzymes metabolize the herbicide into non-toxic or less toxic forms. For ALS inhibitors like this compound, safeners can accelerate their detoxification in the crop plant, reducing the concentration of the active herbicide at its target site (ALS enzyme) and thus mitigating phytotoxicity.

Q3: Which crops are particularly sensitive to this compound?

A3: Several broadleaf crops are known to be sensitive to this compound. These include, but are not limited to, soybeans, peas, and certain vegetable crops. The sensitivity can vary depending on the crop variety and environmental conditions.

Q4: How can I assess the level of oxidative stress in my plants after this compound application?

A4: this compound-induced inhibition of amino acid synthesis can lead to oxidative stress. You can assess this by measuring:

  • Lipid Peroxidation: The malondialdehyde (MDA) assay is a common method to quantify lipid peroxidation, a marker of oxidative damage to cell membranes.

  • Antioxidant Enzyme Activity: Measure the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and ascorbate peroxidase (APX). Increased activity of these enzymes indicates an oxidative stress response.

Section 3: Data Presentation

Table 1: European Weed Research Council (EWRC) Phytotoxicity Rating Scale

Score% PhytotoxicityDescription of Symptoms
10No visible effect
21-10Very slight effects; some stunting or chlorosis just visible
311-25Slight effects; noticeable stunting and/or chlorosis
426-40Moderate effects; significant stunting and chlorosis
541-60Medium effects; considerable stunting and chlorosis, some necrosis
661-75Strong effects; severe stunting and chlorosis, significant necrosis
776-90Very strong effects; plant dying, extensive necrosis
891-99Almost complete kill
9100Complete kill

Source: Adapted from the European Weed Research Council (EWRC) rating scale.

Table 2: Example Dose-Response of this compound on Soybean (Glycine max) Growth Parameters

This compound Rate (g a.i./ha)Plant Height Reduction (%)Biomass Reduction (%)Visual Injury (EWRC Score)
0 (Control)001
2015102
4035254
8060506
16085758

Note: This is example data. Actual values may vary depending on experimental conditions and soybean cultivar.

Table 3: Efficacy of Safener (Cloquintocet-mexyl) in Mitigating this compound Phytotoxicity in Pea (Pisum sativum)

TreatmentPlant Height (cm)Dry Weight ( g/plant )Chlorophyll Content (SPAD units)
Control25.21.845.3
This compound (50 g a.i./ha)15.81.132.1
This compound + Cloquintocet-mexyl (50 g a.i./ha + 12.5 g a.i./ha)22.51.641.8

Note: This is example data. Actual values may vary depending on experimental conditions and pea cultivar.

Section 4: Experimental Protocols

Protocol 1: Assessment of Visual Phytotoxicity using the EWRC Scale

  • Observation Timing: Visually assess plant injury at regular intervals after herbicide application (e.g., 7, 14, and 21 days after treatment).

  • Rating: Assign a phytotoxicity score from 1 to 9 to each experimental unit based on the descriptions in Table 1.

  • Data Recording: Record the scores for each replicate and calculate the mean score for each treatment.

Protocol 2: Malondialdehyde (MDA) Assay for Lipid Peroxidation

  • Sample Preparation: Harvest 0.2-0.5 g of fresh plant tissue and grind it in liquid nitrogen.

  • Homogenization: Homogenize the powdered tissue in 5 mL of 0.1% trichloroacetic acid (TCA).

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes.

  • Reaction Mixture: To 1 mL of the supernatant, add 4 mL of 20% TCA containing 0.5% thiobarbituric acid (TBA).

  • Incubation: Heat the mixture at 95°C for 30 minutes, then quickly cool on ice.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes.

  • Spectrophotometry: Measure the absorbance of the supernatant at 532 nm and 600 nm (for correction of non-specific turbidity).

  • Calculation: Calculate the MDA concentration using the extinction coefficient of 155 mM⁻¹ cm⁻¹.

Protocol 3: In Vitro Acetolactate Synthase (ALS) Activity Assay

  • Enzyme Extraction: Homogenize fresh plant tissue in an ice-cold extraction buffer.

  • Centrifugation: Centrifuge the homogenate and collect the supernatant containing the crude enzyme extract.

  • Assay Mixture: Prepare a reaction mixture containing buffer, pyruvate, and other necessary cofactors.

  • Inhibition Assay: Pre-incubate the enzyme extract with various concentrations of this compound.

  • Reaction Initiation: Start the reaction by adding the substrate (pyruvate).

  • Product Measurement: After a specific incubation time, stop the reaction and measure the amount of acetolactate produced colorimetrically.

  • Data Analysis: Determine the concentration of this compound that causes 50% inhibition of ALS activity (IC₅₀).

Protocol 4: Spectrophotometric Assay for Superoxide Dismutase (SOD) Activity

  • Enzyme Extraction: Homogenize 0.5 g of plant tissue in 1.5 mL of ice-cold homogenization buffer. Centrifuge at 14,000 rpm for 30 minutes at 4°C and collect the supernatant.

  • Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, methionine, nitroblue tetrazolium (NBT), and EDTA.

  • Assay: To 3 mL of the reaction mixture, add an appropriate volume of the enzyme extract. Initiate the reaction by adding riboflavin and exposing the mixture to light.

  • Spectrophotometry: Measure the absorbance at 560 nm. The inhibition of NBT reduction is a measure of SOD activity.

  • Calculation: One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT photoreduction rate.

Protocol 5: Spectrophotometric Assay for Catalase (CAT) Activity

  • Enzyme Extraction: Prepare the enzyme extract as described for the SOD assay.

  • Reaction Mixture: Prepare a reaction mixture containing phosphate buffer and hydrogen peroxide (H₂O₂).

  • Assay: Add the enzyme extract to the reaction mixture.

  • Spectrophotometry: Monitor the decrease in absorbance at 240 nm as H₂O₂ is decomposed by catalase.

  • Calculation: Calculate the CAT activity based on the rate of H₂O₂ decomposition using the extinction coefficient of H₂O₂.

Protocol 6: Spectrophotometric Assay for Ascorbate Peroxidase (APX) Activity

  • Enzyme Extraction: Prepare the enzyme extract as described for the SOD assay, but use a buffer containing ascorbate to stabilize the enzyme.

  • Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, ascorbate, and EDTA.

  • Assay: Add the enzyme extract to the reaction mixture and initiate the reaction by adding H₂O₂.

  • Spectrophotometry: Monitor the decrease in absorbance at 290 nm as ascorbate is oxidized.

  • Calculation: Calculate the APX activity based on the rate of ascorbate oxidation using the extinction coefficient of ascorbate.

Section 5: Visualizations

Flumetsulam_Phytotoxicity_Pathway This compound This compound ALS Acetolactate Synthase (ALS) This compound->ALS Inhibits BCAA Branched-Chain Amino Acids (Val, Leu, Ile) ALS->BCAA Blocks Synthesis Protein_Synthesis Protein Synthesis BCAA->Protein_Synthesis Required for ROS Reactive Oxygen Species (ROS) Accumulation BCAA->ROS Deficiency leads to Cell_Division Cell Division & Growth Protein_Synthesis->Cell_Division Essential for Symptoms Phytotoxicity Symptoms (Stunting, Chlorosis, Necrosis) Cell_Division->Symptoms Inhibition leads to Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Lipid_Peroxidation Lipid Peroxidation (MDA) Oxidative_Stress->Lipid_Peroxidation Lipid_Peroxidation->Symptoms

Caption: this compound's phytotoxicity pathway.

Safener_Mitigation_Pathway cluster_safener Safener Action cluster_herbicide Herbicide Detoxification Safener Herbicide Safener (e.g., Cloquintocet-mexyl) Defense_Genes Activation of Defense Genes Safener->Defense_Genes GST Glutathione S-Transferases (GSTs) Defense_Genes->GST Upregulates P450 Cytochrome P450s Defense_Genes->P450 Upregulates Flumetsulam_active This compound (Active) GST->Flumetsulam_active Detoxifies P450->Flumetsulam_active Detoxifies Flumetsulam_inactive This compound (Inactive Metabolite) Flumetsulam_active->Flumetsulam_inactive Metabolism Phytotoxicity Reduced Phytotoxicity Flumetsulam_inactive->Phytotoxicity

Caption: Safener-mediated mitigation of phytotoxicity.

Experimental_Workflow start Start Experiment treatment Apply this compound +/- Safener start->treatment assessment Assess Phytotoxicity treatment->assessment visual Visual Assessment (EWRC Scale) assessment->visual biomass Biomass Measurement (Fresh & Dry Weight) assessment->biomass biochem Biochemical Assays assessment->biochem data Data Analysis visual->data biomass->data mda MDA Assay biochem->mda enzymes Antioxidant Enzymes (SOD, CAT, APX) biochem->enzymes als ALS Activity Assay biochem->als chloro Chlorophyll Content & Fluorescence biochem->chloro mda->data enzymes->data als->data chloro->data end Conclusion data->end

Caption: Experimental workflow for assessing mitigation.

References

Technical Support Center: Optimizing Flumetsulam Foliar Uptake

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the foliar uptake of Flumetsulam in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the optimal spray droplet size for this compound foliar uptake?

A1: While specific research quantifying the optimal droplet size for this compound is limited in publicly available literature, general principles for systemic herbicides suggest that a medium to coarse droplet size is often effective. One product label for a this compound formulation suggests a droplet size of 250-300 microns for Controlled Droplet Application (CDA). Finer droplets can increase coverage but are more prone to drift and evaporation, while excessively coarse droplets may lead to runoff from the leaf surface. For precise optimization, it is recommended to conduct a dose-response experiment with varying droplet sizes under your specific experimental conditions.

Q2: How do environmental conditions affect this compound uptake?

A2: Environmental conditions play a crucial role in the foliar absorption of this compound. High humidity and moderate temperatures generally enhance uptake by keeping the spray droplets in a liquid state on the leaf surface for a longer period, facilitating absorption. Conversely, hot and dry conditions can cause rapid droplet evaporation, leading to crystallization of the herbicide on the leaf surface and reduced uptake. It is advisable to apply this compound during periods of higher humidity, such as early morning or evening.

Q3: What is the role of adjuvants in this compound application?

A3: Adjuvants can significantly improve the performance of foliar-applied this compound. Surfactants, for instance, reduce the surface tension of spray droplets, leading to better spreading and coverage on the leaf surface. Oil-based adjuvants (crop oil concentrates or methylated seed oils) can enhance the penetration of the herbicide through the waxy cuticle of the leaf. The choice of adjuvant should be based on the target weed species and the specific formulation of this compound being used. Always check the product label for recommended adjuvants.[1]

Q4: How quickly is this compound absorbed by the foliage?

Q5: Can this compound be tank-mixed with other herbicides or pesticides?

A5: this compound is often compatible with other herbicides for broader-spectrum weed control. However, compatibility can vary depending on the formulation of each product. It is essential to perform a jar test to check for physical compatibility before mixing large quantities. Furthermore, some tank-mix partners may affect the absorption and efficacy of this compound, so it is recommended to consult the product labels and, if necessary, conduct a small-scale trial.

Troubleshooting Guides

Issue Possible Causes Troubleshooting Steps
Poor weed control despite application of this compound 1. Suboptimal Droplet Size: Droplets are too large (bouncing off leaves) or too small (drifting or evaporating). 2. Unfavorable Environmental Conditions: Application during hot, dry, or windy weather. 3. Weed Growth Stage: Weeds are too mature or stressed. 4. Inadequate Spray Coverage: Insufficient volume or poor nozzle selection. 5. Antagonism from Tank-Mix Partners: Another chemical in the spray solution is inhibiting this compound uptake or activity.1. Calibrate your sprayer to produce a medium to coarse droplet size. Use nozzles designed to reduce drift. 2. Apply this compound during periods of high humidity and moderate temperatures. Avoid windy conditions. 3. Apply to actively growing, young weeds for best results. 4. Ensure adequate spray volume to thoroughly cover the target foliage. Select appropriate nozzles for the canopy structure. 5. Conduct a compatibility test (jar test) and a small-scale efficacy trial before large-scale tank-mixing. Consult product labels for known antagonisms.
Inconsistent results between experimental replicates 1. Variable Application Technique: Inconsistent sprayer height, speed, or pressure. 2. Micro-environmental Differences: Variations in light, temperature, or humidity within the experimental area. 3. Non-uniform Weed Population: Differences in weed size, density, or species distribution.1. Standardize the application procedure for all replicates, ensuring consistent sprayer settings and operation. 2. Randomize the placement of experimental units to minimize the impact of micro-environmental variations. 3. Ensure a uniform and consistent weed population for treatment comparisons.
Signs of phytotoxicity on non-target plants 1. Spray Drift: Fine spray droplets carried by wind to adjacent areas. 2. Volatility: Vapor movement of the herbicide after application (less common with this compound).1. Use drift-reducing nozzles that produce a coarser droplet spectrum. Avoid spraying in windy conditions. Consider using a spray shield. 2. Apply during cooler parts of the day to minimize potential for volatilization.

Data on Droplet Size and Herbicide Efficacy (Illustrative Examples)

Disclaimer: The following data is for other systemic herbicides and is provided for illustrative purposes only. The optimal droplet size for this compound may vary and should be determined experimentally.

HerbicideWeed SpeciesDroplet Size (µm)Carrier Volume (L/ha)Weed Control (%)Reference
GlyphosateEuphorbia heterophyllaFine (~150)156~85[2]
Medium (~250)156~82[2]
Coarse (~350)156~75[2]
DicambaAmaranthus palmeri525 (Very Coarse)187Maximized
900 (Ultra Coarse)187>90% of max
2,4-DKochia scoparia400 (Coarse)93.5Maximized

Experimental Protocols

Protocol for Evaluating Foliar Uptake of this compound Using Radiolabeling

This protocol outlines a standard method for quantifying the absorption of radiolabeled this compound through the leaves of a target plant species.

1. Materials:

  • Radiolabeled this compound (e.g., ¹⁴C-Flumetsulam) of known specific activity.

  • Technical grade, non-radiolabeled this compound.

  • Target plants of uniform size and growth stage.

  • Microsyringe.

  • Scintillation vials.

  • Scintillation cocktail.

  • Liquid Scintillation Counter.

  • Oxidizer for biological samples.

  • Solvents for leaf washing (e.g., acetone:water solution).

2. Procedure:

  • Plant Preparation: Grow target plants to a consistent growth stage (e.g., 3-4 true leaves) under controlled environmental conditions.

  • Treatment Solution Preparation: Prepare a treatment solution containing a known concentration of technical grade this compound and a known amount of ¹⁴C-Flumetsulam. The final concentration should be representative of a typical field application rate.

  • Application: Apply a small, precise volume (e.g., 1-10 µL) of the treatment solution as discrete droplets to the adaxial surface of a specific leaf on each plant using a microsyringe.

  • Harvesting: At predetermined time points after application (e.g., 2, 6, 12, 24, 48, 72 hours), harvest the treated leaf.

  • Leaf Washing: To remove unabsorbed herbicide, wash the surface of the harvested leaf with a suitable solvent mixture (e.g., 10% acetone in water). Collect the wash solution in a scintillation vial.

  • Quantification of Unabsorbed Herbicide: Add scintillation cocktail to the vial containing the leaf wash and quantify the radioactivity using a Liquid Scintillation Counter.

  • Quantification of Absorbed Herbicide: The treated leaf (and other plant parts if translocation is being assessed) should be dried and then combusted in a biological oxidizer. The resulting ¹⁴CO₂ is trapped and quantified by liquid scintillation counting.

  • Calculation of Uptake: Calculate the percentage of this compound absorbed at each time point using the following formula: % Absorbed = (Total applied radioactivity - Radioactivity in leaf wash) / Total applied radioactivity * 100

3. Data Analysis:

  • Plot the percentage of absorbed this compound against time to determine the absorption kinetics.

  • Use appropriate statistical analysis to compare uptake under different conditions (e.g., varying droplet sizes, adjuvants, or environmental parameters).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_app Application cluster_analysis Analysis A Plant Propagation & Growth C Apply Solution to Leaf Surface (Varying Droplet Sizes) A->C B Prepare Radiolabeled This compound Solution B->C D Harvest at Time Intervals C->D E Leaf Wash to Remove Unabsorbed Herbicide D->E G Combust Plant Tissue D->G F Quantify Unabsorbed (Liquid Scintillation) E->F I Calculate % Uptake F->I H Quantify Absorbed (Liquid Scintillation) G->H H->I

Caption: Experimental workflow for determining this compound foliar uptake.

Signaling_Pathways cluster_factors Factors Influencing Foliar Uptake cluster_process Uptake Process cluster_outcome Outcome Droplet_Size Droplet Size Spray_Deposition Spray Deposition & Retention Droplet_Size->Spray_Deposition Adjuvants Adjuvants Adjuvants->Spray_Deposition Cuticle_Penetration Cuticle Penetration Adjuvants->Cuticle_Penetration Environment Environmental Conditions (Humidity, Temperature) Environment->Cuticle_Penetration Plant_Factors Plant Factors (Leaf Surface, Growth Stage) Plant_Factors->Spray_Deposition Plant_Factors->Cuticle_Penetration Spray_Deposition->Cuticle_Penetration Cellular_Absorption Cellular Absorption Cuticle_Penetration->Cellular_Absorption Translocation Translocation to Target Site (ALS Enzyme) Cellular_Absorption->Translocation Efficacy Herbicide Efficacy Translocation->Efficacy

Caption: Key factors influencing the foliar uptake and efficacy of this compound.

References

Degradation kinetics of Flumetsulam under different environmental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation kinetics of Flumetsulam under various environmental conditions.

Frequently Asked Questions (FAQs)

What are the primary degradation pathways for this compound in the environment?

This compound degradation in the environment is primarily influenced by microbial activity in the soil and photolysis on soil surfaces and in water. It is notably stable against hydrolysis under typical environmental pH conditions.

  • Microbial Degradation: This is the main route of dissipation in soil. The degradation rate is influenced by soil type, pH, organic carbon content, temperature, and moisture.

  • Photodegradation: this compound can be degraded by sunlight, particularly when present on the soil surface or in aquatic environments.[1]

  • Hydrolysis: this compound is resistant to hydrolysis in aqueous solutions at pH levels of 5, 7, and 9.[2]

What are the reported half-lives of this compound under different environmental conditions?

The half-life of this compound varies significantly depending on the environmental matrix and conditions.

Table 1: Summary of this compound Degradation Half-Lives

Environmental CompartmentConditionHalf-Life (t½)Reference(s)
Soil (Aerobic) Varies with soil type and conditions13 - 130 days[2]
Hoytville clay soil, 7.5°C246 days[3]
Hoytville clay soil, 15.0°C115 days[3]
Hoytville clay soil, 26.1°C49 days
Hoytville clay soil, 35.9°C34 days
Hoytville clay soil, 44.0°C27 days
Loamy-sand soil, field conditions30 days
Sandy-loam soil, field conditions41 days
Wheat field soil23.1 days
Corn field soil3.3 - 8.7 days
Soil (Anaerobic) Water/sediment matrix, 25°C183 days
Water (Photolysis) Exposed on soil surface90 days
How does soil pH and organic matter affect this compound degradation?

Soil pH and organic carbon content are critical factors influencing the degradation of this compound. This compound tends to be less persistent in soils with a higher pH. The pKa of this compound is 4.6, meaning it will exist partially in its anionic form in most soils. Anionic pesticides generally exhibit lower adsorption to soil organic carbon and clay particles compared to their neutral counterparts, which can affect their availability for microbial degradation.

Troubleshooting Guide

Problem: Inconsistent or slower-than-expected degradation rates in my soil incubation study.

Possible Causes and Solutions:

  • Inappropriate Soil Conditions:

    • Moisture: Microbial activity is highly dependent on soil moisture. Ensure the soil is maintained at an optimal moisture level for microbial activity, typically between 50-70% of water holding capacity.

    • Temperature: Degradation rates are temperature-dependent. Maintain a constant and appropriate temperature for your study, and ensure it is recorded and reported.

    • Acclimation of Microbial Population: If the soil has no prior exposure to this compound or similar herbicides, the microbial population may require an acclimation period. Consider a pre-incubation phase to allow the microbial community to adapt.

  • Incorrect Analytical Method:

    • Extraction Efficiency: Ensure your extraction method is validated for your specific soil type. The recovery of this compound can be affected by the soil's clay and organic matter content.

    • Method Detection Limit: Verify that your analytical method's limit of quantification is low enough to accurately measure the decreasing concentrations of this compound over time.

Problem: I am not observing any significant hydrolysis of this compound in my aqueous solution experiments.

This is an expected result. This compound is reported to be stable to hydrolysis in aqueous solutions buffered at pH 5, 7, and 9 for extended periods (e.g., 2 months). If your experiment aims to study hydrolysis, consider using more extreme pH values or elevated temperatures to force degradation, but be aware that these conditions may not be environmentally relevant.

Experimental Protocols

Protocol 1: Aerobic Soil Degradation Study

This protocol outlines a general procedure for assessing the aerobic degradation of this compound in soil.

1. Soil Collection and Preparation:

  • Collect fresh soil from a relevant location, avoiding pesticide-contaminated areas if studying inherent degradation potential.
  • Sieve the soil (e.g., through a 2 mm mesh) to remove stones and large debris.
  • Determine the soil's physicochemical properties, including pH, organic carbon content, texture, and maximum water holding capacity.

2. Experimental Setup:

  • Weigh a known amount of soil (e.g., 50 g dry weight equivalent) into individual incubation vessels (e.g., glass flasks).
  • Fortify the soil with a known concentration of this compound, typically dissolved in a small volume of an appropriate solvent. Include solvent-only controls.
  • Adjust the soil moisture to a predetermined level (e.g., 60% of maximum water holding capacity).
  • Incubate the vessels in the dark at a constant temperature (e.g., 25°C). Ensure adequate aeration, for example, by loosely capping the flasks or using a continuous air-flow system.

3. Sampling and Analysis:

  • At predetermined time intervals, sacrifice replicate vessels for analysis.
  • Extract this compound from the soil using a suitable solvent (e.g., aqueous NaHCO3 followed by acidification and partitioning into an organic solvent).
  • Analyze the extracts using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography with an Electron Capture Detector (GC-ECD).

4. Data Analysis:

  • Plot the concentration of this compound versus time.
  • Determine the degradation kinetics, which often follows first-order kinetics for pesticides.
  • Calculate the half-life (t½) using the appropriate kinetic model.

Protocol 2: Aqueous Photolysis Study

This protocol provides a general method for investigating the photolytic degradation of this compound in water.

1. Solution Preparation:

  • Prepare a stock solution of this compound in a water-miscible solvent (e.g., acetonitrile).
  • Prepare buffered aqueous solutions at relevant pH values (e.g., 5, 7, and 9).
  • Spike the buffered solutions with the this compound stock solution to achieve the desired initial concentration.

2. Experimental Setup:

  • Transfer the solutions into quartz tubes or other UV-transparent vessels.
  • Expose the samples to a light source that simulates sunlight (e.g., a xenon arc lamp).
  • Include dark controls by wrapping identical sample vessels in aluminum foil to assess any abiotic degradation not due to light.
  • Maintain a constant temperature throughout the experiment.

3. Sampling and Analysis:

  • At specific time points, withdraw aliquots from the sample and dark control vessels.
  • Analyze the samples directly or after appropriate extraction (e.g., solid-phase extraction) using a suitable analytical method like HPLC-UV.

4. Data Analysis:

  • Plot the concentration of this compound against time for both light-exposed and dark control samples.
  • Calculate the rate of photolysis by subtracting the degradation rate in the dark from the rate in the light.
  • Determine the photolysis half-life.

Visualizations

Degradation_Workflow cluster_prep Sample Preparation cluster_conditions Experimental Conditions cluster_analysis Analysis cluster_results Results Soil Soil Sample Aerobic Aerobic Soil Incubation Soil->Aerobic Anaerobic Anaerobic Soil Incubation Soil->Anaerobic Water Water Sample Photolysis Aqueous Photolysis Water->Photolysis Hydrolysis Hydrolysis Study Water->Hydrolysis Extraction Solvent Extraction / SPE Aerobic->Extraction Anaerobic->Extraction Photolysis->Extraction Quantification HPLC or GC Analysis Hydrolysis->Quantification Extraction->Quantification Kinetics Degradation Kinetics Quantification->Kinetics HalfLife Half-Life (t½) Kinetics->HalfLife

Caption: Experimental workflow for studying this compound degradation.

Flumetsulam_Degradation_Pathways cluster_microbial Microbial Degradation (Soil) cluster_photolysis Photodegradation (Water/Soil Surface) cluster_hydrolysis Hydrolysis This compound This compound Metabolite_A Metabolite A This compound->Metabolite_A Primary Degradation Photoproduct_X Photodegradation Product X This compound->Photoproduct_X Sunlight (UV) No_Degradation Stable at pH 5-9 This compound->No_Degradation Metabolite_B Metabolite B Metabolite_A->Metabolite_B CO2 CO2 + Bound Residues Metabolite_B->CO2 Mineralization Photoproduct_Y Photodegradation Product Y Photoproduct_X->Photoproduct_Y

References

Technical Support Center: Reducing Flumetsulam Leaching Potential in Sandy Soils

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments focused on reducing the leaching potential of the herbicide Flumetsulam in sandy soils.

Troubleshooting Guide

This guide addresses common issues that may arise during your experimental work.

Problem Potential Cause Recommended Solution
Inconsistent this compound recovery in soil column leachate. 1. Non-uniform packing of the soil column: This can lead to preferential flow paths (channeling), where water and the herbicide move too quickly through certain parts of the column.[1][2] 2. Air gaps in the soil column: Similar to non-uniform packing, air gaps can disrupt the uniform flow of the mobile phase. 3. Inconsistent flow rate of the simulated rainfall: Variations in the flow rate can affect the contact time between the herbicide and the soil particles, influencing leaching.1. Improve column packing technique: Pack the column in small, uniform increments, gently tapping the sides to ensure even settlement.[3] A consistent bulk density throughout the column is crucial. 2. Saturate the column from the bottom up: This method helps to displace air more effectively.[3] 3. Use a peristaltic pump: A pump will provide a constant and reproducible flow rate for the simulated rainfall.
Low or no detection of this compound in analytical samples (soil or water). 1. Degradation of this compound: The herbicide may have degraded in the soil or during sample storage. This compound degradation is influenced by microbial activity, which is affected by temperature and moisture.[4] 2. Inefficient extraction method: The chosen solvent and extraction technique may not be effectively removing this compound from the soil matrix. 3. Analytical instrument sensitivity: The concentration of this compound in your samples may be below the detection limit of your instrument.1. Control experimental conditions: Maintain consistent temperature and moisture levels during the experiment. Analyze samples as quickly as possible after collection or store them at low temperatures (e.g., -20°C) to minimize degradation. 2. Optimize extraction protocol: For soil samples, an extraction with an aqueous NaHCO3 solution, followed by acidification and solid-phase extraction (SPE), has been shown to be effective. For water samples, acidification followed by SPE is a common method. 3. Use a more sensitive analytical method: Liquid chromatography-mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the analysis of this compound.
High variability in soil sorption (Kd/Koc) values. 1. Inadequate equilibration time: The herbicide and soil may not have reached equilibrium during the batch experiment, leading to inconsistent sorption values. 2. Incorrect soil-to-solution ratio: This ratio can significantly impact the measured sorption coefficient. 3. Changes in soil pH during the experiment: this compound's sorption is pH-dependent, as it is a weak acid.1. Determine the optimal equilibration time: Conduct a preliminary kinetic study to identify the time required to reach sorption equilibrium. 2. Follow standardized protocols: Adhere to established guidelines, such as those from the OECD, for determining the appropriate soil-to-solution ratio. 3. Buffer the solution: Use a buffer, such as 0.01 M CaCl2, to maintain a constant pH throughout the experiment.
Unexpectedly high this compound leaching in amended soils. 1. Type of organic amendment: Not all organic materials have the same effect. The properties of the amendment, such as its surface area and charge characteristics, will determine its effectiveness in sorbing this compound. 2. Incorrect application rate of the amendment: The amount of amendment added to the soil is critical. Too little may not be effective, while too much could potentially alter soil hydraulic properties in an undesirable way.1. Characterize the organic amendment: Analyze the properties of the amendment (e.g., biochar) before use. 2. Optimize the amendment application rate: Conduct preliminary experiments with different application rates to determine the optimal concentration for reducing this compound leaching.

Frequently Asked Questions (FAQs)

Factors Influencing this compound Leaching

Q1: How does soil pH affect the leaching potential of this compound?

A1: Soil pH is a critical factor influencing this compound's mobility. This compound is a weak acid, and its charge is pH-dependent. In soils with higher pH (alkaline conditions), the this compound molecule is predominantly in its anionic (negatively charged) form. This increases its repulsion from negatively charged soil colloids (like clay and organic matter), leading to reduced sorption and increased leaching potential. Conversely, in more acidic soils, a greater proportion of this compound is in its neutral form, which can be more readily sorbed to soil organic matter, thus reducing its mobility.

Q2: What is the role of soil organic matter in reducing this compound leaching?

A2: Soil organic matter (SOM) plays a crucial role in binding this compound and reducing its movement through the soil profile. The herbicide can be sorbed to the organic components of the soil, which decreases its concentration in the soil solution and, consequently, its availability for leaching. The effectiveness of SOM in retaining this compound is influenced by the soil pH.

Q3: How do soil texture and type impact this compound's mobility?

A3: Sandy soils, due to their large particle size, low organic matter content, and high hydraulic conductivity, generally have a higher potential for this compound leaching compared to soils with higher clay and silt content. Clay particles, with their larger surface area and negative charge, can contribute to the sorption of this compound, especially at lower pH values.

Experimental Design and Methodology

Q4: What is a soil column leaching study and how is it performed?

A4: A soil column leaching study is a laboratory experiment designed to simulate the movement of a substance, like this compound, through a soil profile. Typically, a column is uniformly packed with the soil of interest, the herbicide is applied to the surface, and then a simulated rainfall is applied at a constant rate. The liquid that passes through the column (leachate) is collected over time and analyzed for the concentration of the herbicide. After the experiment, the soil in the column can be sectioned and analyzed to determine the distribution of the herbicide within the soil profile.

Q5: How are the soil-water partition coefficient (Kd) and organic carbon-water partition coefficient (Koc) determined, and what do they signify?

A5: The Kd and Koc values are determined through batch equilibrium experiments. In these experiments, a known concentration of this compound in solution is mixed with a known amount of soil and agitated until equilibrium is reached. The concentration of this compound remaining in the solution is then measured. The Kd is calculated as the ratio of the this compound concentration in the soil to the concentration in the water at equilibrium. The Koc is the Kd normalized to the organic carbon content of the soil. Higher Kd and Koc values indicate stronger sorption to the soil and a lower potential for leaching.

Q6: What analytical methods are suitable for quantifying this compound in soil and water samples?

A6: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used method for the determination of this compound in soil and water samples. For higher sensitivity and confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is often preferred. Gas Chromatography with an Electron Capture Detector (GC-ECD) has also been used after a derivatization step.

Strategies to Reduce Leaching

Q7: How can biochar be used to reduce this compound leaching in sandy soils?

A7: Biochar, a carbon-rich material produced from the pyrolysis of biomass, can be added to sandy soils as an amendment to increase their sorption capacity for this compound. The porous structure and large surface area of biochar provide sites for the herbicide to bind to, thereby reducing its concentration in the soil solution and minimizing its downward movement with water. The effectiveness of biochar depends on its properties (e.g., feedstock, pyrolysis temperature) and the application rate.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Family Triazolopyrimidine Sulfonanilide
Water Solubility Highly soluble
Soil Sorption Coefficient (Koc) Varies significantly with soil properties, with reported values for the neutral form around 650-750 L/kg and for the anionic form around 12-121 L/kg.
Soil Half-life (DT50) Typically ranges from 30 to 90 days, but can be influenced by soil type, temperature, and microbial activity.

Table 2: Influence of Soil Properties on this compound Leaching Potential

Soil PropertyImpact on LeachingExplanation
pH Increases with higher pH At higher pH, this compound is more anionic, leading to increased repulsion from negatively charged soil particles and reduced sorption.
Organic Matter Content Decreases with higher organic matter Organic matter provides sorption sites for this compound, reducing its concentration in the soil solution and thus its mobility.
Texture (Sandy vs. Clay) Higher in sandy soils Sandy soils have lower surface area and organic matter, and higher hydraulic conductivity, which facilitates greater leaching compared to clay soils.

Experimental Protocols

Protocol 1: Soil Column Leaching Study (Adapted from OECD 312)

Objective: To assess the mobility and leaching potential of this compound in a packed soil column.

Materials:

  • Glass or PVC columns (e.g., 30 cm length, 5 cm internal diameter)

  • Sandy soil, air-dried and sieved (<2 mm)

  • This compound analytical standard

  • 0.01 M CaCl2 solution (artificial rain)

  • Peristaltic pump

  • Fraction collector or collection vessels

  • Glass wool

Procedure:

  • Place a layer of glass wool at the bottom of the column.

  • Uniformly pack the column with the prepared sandy soil to a desired bulk density. It is recommended to add the soil in small increments and gently tap the column to ensure even packing.

  • Saturate the soil column from the bottom up with the 0.01 M CaCl2 solution to displace air. Allow the column to drain until gravitational flow ceases.

  • Prepare a stock solution of this compound and apply a known amount evenly to the soil surface.

  • Initiate the simulated rainfall by pumping the 0.01 M CaCl2 solution onto the top of the soil column at a constant, low flow rate.

  • Collect the leachate in fractions at regular time intervals.

  • After the leaching period, carefully extrude the soil column and section it into desired depths (e.g., every 5 cm).

  • Extract this compound from the leachate and each soil section using an appropriate method.

  • Analyze the extracts using a suitable analytical technique (e.g., HPLC-UV or LC-MS/MS) to quantify the concentration of this compound.

  • Calculate the mass balance of this compound to assess its distribution in the leachate and soil sections.

Protocol 2: Determination of Soil Sorption Coefficient (Koc) via Batch Equilibrium

Objective: To determine the sorption characteristics of this compound in sandy soil.

Materials:

  • Sandy soil, air-dried and sieved (<2 mm)

  • This compound analytical standard

  • 0.01 M CaCl2 solution

  • Centrifuge tubes with screw caps

  • Orbital shaker

  • Centrifuge

  • Syringe filters

Procedure:

  • Weigh a known amount of soil into a series of centrifuge tubes.

  • Prepare a series of this compound solutions of known concentrations in 0.01 M CaCl2.

  • Add a known volume of each this compound solution to the centrifuge tubes containing the soil. Include control samples with no soil to account for any sorption to the tube walls.

  • Securely cap the tubes and place them on an orbital shaker. Agitate at a constant temperature for a predetermined equilibration time (determined from a preliminary kinetic study).

  • After equilibration, centrifuge the tubes at a sufficient speed to separate the soil from the solution.

  • Carefully collect an aliquot of the supernatant and filter it.

  • Analyze the concentration of this compound in the filtered supernatant using a suitable analytical method.

  • Calculate the amount of this compound sorbed to the soil by subtracting the amount remaining in the solution from the initial amount.

  • Calculate the soil-water partition coefficient (Kd) for each concentration.

  • Determine the organic carbon content of the soil and calculate the organic carbon-water partition coefficient (Koc).

Mandatory Visualizations

Experimental_Workflow_Leaching_Study cluster_prep Column Preparation cluster_exp Leaching Experiment cluster_analysis Sample Processing & Analysis prep1 Pack soil column prep2 Saturate with 0.01 M CaCl2 prep1->prep2 exp1 Apply this compound to surface prep2->exp1 exp2 Simulate rainfall (0.01 M CaCl2) exp1->exp2 exp3 Collect leachate fractions exp2->exp3 ana1 Section soil column exp2->ana1 After leaching ana2 Extract this compound from soil and leachate exp3->ana2 ana1->ana2 ana3 Quantify with HPLC or LC-MS/MS ana2->ana3

Caption: Workflow for a soil column leaching experiment.

Factors_Affecting_Leaching cluster_soil Soil Properties cluster_herbicide This compound Properties cluster_processes Governing Processes ph Soil pH sorption Sorption ph->sorption - at high pH om Organic Matter om->sorption + texture Texture (e.g., Sandy) leaching Leaching Potential texture->leaching + for sandy solubility High Water Solubility solubility->leaching + pka Weak Acid (pKa) pka->sorption influences charge sorption->leaching - degradation Degradation degradation->leaching -

Caption: Key factors influencing this compound's leaching potential.

References

Validation & Comparative

Flumetsulam: A Comparative Guide to its Efficacy as an ALS Inhibitor Herbicide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Flumetsulam's efficacy with other acetolactate synthase (ALS) inhibitor herbicides. The information is supported by experimental data to offer an objective performance assessment for research and development purposes.

Introduction to this compound and ALS Inhibitors

This compound is a selective, systemic herbicide belonging to the triazolopyrimidine sulfonamide chemical family.[1] Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[2][3] This enzyme is critical in the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and plant growth.[4][5] By blocking this pathway, this compound effectively halts cell division and growth in susceptible plants, leading to their eventual death.

ALS inhibitors are a broad class of herbicides encompassing several chemical families, including:

  • Sulfonylureas (SUs): (e.g., Chlorsulfuron, Metsulfuron-methyl, Thifensulfuron-methyl)

  • Imidazolinones (IMIs): (e.g., Imazethapyr, Imazamox)

  • Triazolopyrimidines (TPs): (e.g., this compound, Cloransulam-methyl)

  • Pyrimidinyl-thiobenzoates (PTBs)

  • Sulfonylamino-carbonyl-triazolinones (SCTs)

These herbicides are known for their high efficacy at low application rates and generally low mammalian toxicity, as animals do not possess the ALS enzyme.

Comparative Efficacy of this compound

This compound is primarily used for the control of a wide spectrum of broadleaf weeds in various crops, including soybeans and corn. Its efficacy can be compared to other ALS inhibitors based on weed control spectrum, application timing (pre-emergence or post-emergence), and performance on specific weed species.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the efficacy of this compound and other ALS inhibitors on various weed species, compiled from multiple studies. Efficacy is typically measured as a percentage of weed control or biomass reduction.

Table 1: Post-emergence Control of Conyza spp. in Soybean

Herbicide CombinationRate (g a.i./ha)Weed Control % (14 DAT)Weed Control % (28 DAT)Weed Control % (35 DAT)
This compound + Glyphosate108 + 108045-70~70>75
Cloransulam + Glyphosate35 + 1080Not specified~75Not specified
Chlorimuron + Glyphosate18 + 108045-70~75Not specified
Imazethapyr + Glyphosate100 + 1080<45<60<60

DAT: Days After Treatment Source: Adapted from a study on the selectivity and efficacy of post-emergence herbicides in soybean.

Table 2: Efficacy of Various ALS Inhibitors on Different Weed Species

HerbicideWeed SpeciesApplicationEfficacy (%)Reference
This compound Amaranthus spp. (Pigweed)PREGood
Chenopodium album (Common Lambsquarters)PREGood
Abutilon theophrasti (Velvetleaf)PREGood
Imazethapyr Setaria faberi (Giant Foxtail)POST95% (at 420 g/ha glyphosate combo)
Amaranthus rudis (Common Waterhemp)POSTAdditive with glyphosate
Abutilon theophrasti (Velvetleaf)POSTAntagonistic with some glyphosate rates
Chlorimuron-ethyl Broadleaf weedsPOSTHigh
Cyperus rotundus (Purple Nutsedge)POSTHigh
Echinochloa crus-galli (Barnyardgrass)POSTGrowth cessation only
Cloransulam-methyl Senna obtusifolia (Sicklepod)POSTEquivalent to chlorimuron in most cases
Ipomoea spp. (Morningglory)POSTEquivalent to chlorimuron

PRE: Pre-emergence, POST: Post-emergence Note: Efficacy can vary based on environmental conditions, weed growth stage, and application rates.

Table 3: Comparative Persistence and Leaching of this compound and Imazethapyr

HerbicidePersistenceLeaching Potential
This compound Detected 17 months after applicationTended to persist in the top 20 cm of soil
Imazethapyr Detected 23 months after applicationDetected throughout the entire 40 cm depth of soil

Source: Adapted from a study on the leaching and persistence of this compound and Imazethapyr.

Signaling Pathways and Experimental Workflows

Branched-Chain Amino Acid Biosynthesis and ALS Inhibition

The following diagram illustrates the biochemical pathway for the synthesis of branched-chain amino acids and the point of inhibition by this compound and other ALS inhibitor herbicides.

ALS_Inhibition_Pathway cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_inhibition Herbicide Action Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) (EC 2.2.1.6) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Blocked Pathway Blocked KARI Ketol-Acid Reductoisomerase (KARI) Acetolactate->KARI Acetohydroxybutyrate->KARI Dihydroxy_isovalerate α,β-Dihydroxy- isovalerate KARI->Dihydroxy_isovalerate Dihydroxy_methylvalerate α,β-Dihydroxy- β-methylvalerate KARI->Dihydroxy_methylvalerate DHAD Dihydroxy-acid Dehydratase (DHAD) Dihydroxy_isovalerate->DHAD Dihydroxy_methylvalerate->DHAD Keto_isovalerate α-Keto-isovalerate DHAD->Keto_isovalerate Keto_methylvalerate α-Keto-β-methylvalerate DHAD->Keto_methylvalerate BCAT Branched-Chain Amino Acid Aminotransferase (BCAT) Keto_isovalerate->BCAT Leucine Leucine Keto_isovalerate->Leucine Keto_methylvalerate->BCAT Valine Valine BCAT->Valine Isoleucine Isoleucine BCAT->Isoleucine Protein_Synthesis Protein Synthesis & Plant Growth Valine->Protein_Synthesis Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis This compound This compound & Other ALS Inhibitors Inhibition INHIBITION This compound->Inhibition Inhibition->ALS Cessation Growth Cessation & Plant Death

Caption: Inhibition of the branched-chain amino acid pathway by this compound.

Experimental Workflow for Herbicide Efficacy Evaluation

The following diagram outlines a typical workflow for conducting a whole-plant bioassay to determine herbicide efficacy.

Herbicide_Efficacy_Workflow start Start: Suspected Resistant Weed Population seed_collection 1. Seed Collection (from at least 30 plants) start->seed_collection seed_storage 2. Seed Storage (dry, low temperature) seed_collection->seed_storage germination 3. Seed Germination (species-specific methods) seed_storage->germination transplanting 4. Seedling Transplanting (uniform growth stage) germination->transplanting greenhouse_growth 5. Greenhouse Acclimation (controlled conditions) transplanting->greenhouse_growth application 7. Herbicide Application (precision bench sprayer) greenhouse_growth->application herbicide_prep 6. Herbicide Solution Preparation (accurate dilutions) herbicide_prep->application evaluation 8. Data Collection (e.g., 21-28 DAT) application->evaluation analysis 9. Data Analysis (e.g., % control, GR50) evaluation->analysis end End: Efficacy Determination analysis->end

Caption: Workflow for a whole-plant herbicide efficacy bioassay.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of herbicide efficacy. Below are summaries of key experimental protocols.

Whole-Plant Bioassay for Herbicide Efficacy

This protocol is adapted from established methods for testing herbicide resistance and efficacy at the whole-plant level.

1. Seed Collection and Preparation:

  • Collect mature seeds from a representative sample of the target weed population (at least 30 plants).

  • Store seeds in paper bags at low temperatures to maintain viability.

  • Employ species-specific methods to break seed dormancy and ensure uniform germination. This may include stratification or chemical treatments.

2. Plant Growth:

  • Sow seeds in trays or pots containing a standard potting mix.

  • Once seedlings reach a uniform growth stage (e.g., 2-3 true leaves), transplant them into individual pots.

  • Maintain the plants in a greenhouse under controlled conditions of temperature, light, and humidity.

3. Herbicide Application:

  • Prepare stock solutions of the herbicides to be tested (e.g., this compound, imazethapyr, chlorsulfuron) and perform serial dilutions to obtain the desired application rates.

  • Apply the herbicides using a precision bench sprayer to ensure uniform coverage. Include a non-treated control and a susceptible reference population for comparison.

  • Typically, a range of doses is applied to determine the dose-response relationship.

4. Data Collection and Analysis:

  • Visually assess weed control at specified intervals (e.g., 7, 14, 21, and 28 days after treatment) on a scale of 0% (no effect) to 100% (complete plant death).

  • Measure plant biomass (fresh or dry weight) at the end of the experiment.

  • Calculate the herbicide dose required to cause a 50% reduction in growth (GR50) or plant survival (LD50) using statistical software to fit a dose-response curve (e.g., log-logistic model).

In Vitro ALS Enzyme Activity Assay

This assay directly measures the inhibitory effect of herbicides on the ALS enzyme.

1. Enzyme Extraction:

  • Harvest young, actively growing leaf tissue from the target plant species.

  • Homogenize the tissue in an extraction buffer to release the cellular contents, including the ALS enzyme.

  • Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the soluble enzyme.

2. Enzyme Assay:

  • Prepare a reaction mixture containing the enzyme extract, necessary cofactors (e.g., FAD, TPP), and the substrate (pyruvate).

  • Add various concentrations of the inhibitor herbicides (e.g., this compound) to the reaction mixture.

  • Incubate the mixture at a controlled temperature to allow the enzymatic reaction to proceed.

  • Stop the reaction and convert the product (acetolactate) to acetoin, which can be colorimetrically quantified.

3. Data Analysis:

  • Measure the absorbance of the colored product to determine the rate of the enzymatic reaction.

  • Calculate the concentration of the herbicide that inhibits 50% of the enzyme activity (I50).

Conclusion

This compound is an effective ALS inhibitor herbicide with a broad spectrum of activity against many broadleaf weeds. Its efficacy is comparable to other ALS inhibitors, though performance on specific weed species can vary. The choice of herbicide will depend on the target weed spectrum, crop, and resistance management strategies. The experimental protocols outlined in this guide provide a framework for conducting rigorous comparative studies to further elucidate the relative performance of this compound and other ALS inhibitor herbicides.

References

Unraveling the Cross-Resistance Profiles of Flumetsulam-Resistant Weed Biotypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The evolution of herbicide resistance in weed populations presents a significant challenge to sustainable agriculture and necessitates a deep understanding of the underlying mechanisms to develop effective management strategies. Flumetsulam, a triazolopyrimidine herbicide, targets the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids in plants.[1] The recurrent use of this compound and other ALS-inhibiting herbicides has led to the selection of resistant weed biotypes, which often exhibit cross-resistance to other herbicides with the same mode of action. This guide provides a comprehensive comparison of the cross-resistance profiles of this compound-resistant weed biotypes, supported by experimental data and detailed methodologies.

The Molecular Basis of Resistance: A Target-Site Affair

Resistance to this compound and other ALS inhibitors is predominantly conferred by mutations in the ALS gene, leading to alterations in the enzyme's structure.[2][3] These changes reduce the binding affinity of the herbicide to its target site, rendering it less effective. Several key amino acid substitutions have been identified that are responsible for broad cross-resistance across different chemical families of ALS inhibitors.

One of the most frequently reported mutations is the tryptophan-to-leucine substitution at position 574 (Trp574Leu).[4] This single nucleotide polymorphism has been identified in numerous weed species, including Palmer amaranth (Amaranthus palmeri), and is known to confer broad-spectrum resistance to sulfonylureas (SUs), imidazolinones (IMIs), triazolopyrimidines (TPs, the family to which this compound belongs), and pyrimidinyl-thiobenzoates (PTBs).[4] Other significant mutations include substitutions at proline 197 (e.g., Pro197Ser or Pro197Ala) and aspartate 376 (e.g., Asp376Glu), which also result in varying degrees of cross-resistance to different ALS inhibitor families.

Comparative Cross-Resistance Data

The following tables summarize quantitative data from dose-response assays on this compound-resistant weed biotypes, showcasing their cross-resistance profiles to a range of ALS-inhibiting herbicides and herbicides with different modes of action. The data is presented as the Resistance Index (RI), which is the ratio of the herbicide concentration required to cause 50% growth reduction (GR50) in the resistant population compared to the susceptible population.

Table 1: Cross-Resistance Profile of a this compound-Resistant Palmer Amaranth (Amaranthus palmeri) Biotype

HerbicideChemical FamilyMode of Action (HRAC Group)GR50 (g ai/ha) - SusceptibleGR50 (g ai/ha) - ResistantResistance Index (RI)
This compoundTriazolopyrimidine2 (B)0.5> 50>100
ImazethapyrImidazolinone2 (B)2> 200>100
PrimisulfuronSulfonylurea2 (B)0.8> 80>100
PyrithiobacPyrimidinyl-thiobenzoate2 (B)1.5> 150>100
TrifloxysulfuronSulfonylurea2 (B)0.31240
GlyphosateGlycine9 (G)4204501.1
GlufosinatePhosphinic acid10 (H)2502601.0
2,4-DPhenoxy4 (O)3503701.1

Data synthesized from studies on Palmer amaranth with the Trp574Leu mutation.

Table 2: Cross-Resistance Profile of a Sulfonylurea-Resistant Common Chickweed (Stellaria media) Biotype with Confirmed Resistance to this compound

HerbicideChemical FamilyMode of Action (HRAC Group)GR50 (g ai/ha) - SusceptibleGR50 (g ai/ha) - ResistantResistance Index (RI)
ChlorsulfuronSulfonylurea2 (B)0.15> 100>667
MetsulfuronSulfonylurea2 (B)0.0815188
TribenuronSulfonylurea2 (B)0.225125
This compound Triazolopyrimidine 2 (B) 1.2 > 100 >83
ImazapyrImidazolinone2 (B)55010
ImazethapyrImidazolinone2 (B)33.51.2 (Not Resistant)
BentazoneBenzothiadiazinone6 (C3)120012501.0
Mecoprop-PPhenoxy4 (O)8008501.1

Data adapted from a study on a sulfonylurea-resistant Stellaria media biotype.

Experimental Protocols

The confirmation and characterization of herbicide resistance rely on robust and standardized experimental protocols. The following methodologies are central to generating the data presented in this guide.

Whole-Plant Dose-Response Assay

This assay is the gold standard for confirming herbicide resistance and quantifying the level of resistance.

  • Seed Collection and Germination: Seeds are collected from putative resistant weed populations that have survived herbicide applications in the field. A known susceptible population of the same weed species is used as a control. Seeds are germinated in a controlled environment (e.g., petri dishes with agar medium) to ensure uniform seedling emergence.

  • Plant Growth: Once seedlings reach a specific growth stage (e.g., 2-4 true leaves), they are transplanted into pots containing a standardized soil mix and grown in a greenhouse under controlled temperature, humidity, and light conditions.

  • Herbicide Application: A range of herbicide doses, typically from sublethal to lethal concentrations for both susceptible and resistant plants, is applied using a precision bench sprayer to ensure uniform coverage.

  • Data Collection and Analysis: Plant survival and biomass (fresh or dry weight) are recorded at a set time after treatment (e.g., 21 days). The data are then subjected to non-linear regression analysis to determine the GR50 value for each population. The Resistance Index (RI) is calculated by dividing the GR50 of the resistant population by the GR50 of the susceptible population.

In Vitro ALS Enzyme Activity Assay

This biochemical assay directly measures the sensitivity of the ALS enzyme to the herbicide, providing insight into the mechanism of resistance.

  • Enzyme Extraction: Leaf tissue from both resistant and susceptible plants is harvested and homogenized in an extraction buffer to isolate the ALS enzyme.

  • Enzyme Assay: The crude enzyme extract is incubated with a range of herbicide concentrations. The activity of the ALS enzyme is then determined by measuring the rate of production of its product, acetolactate.

  • Data Analysis: The herbicide concentration that inhibits 50% of the enzyme activity (I50) is calculated for both resistant and susceptible biotypes. A higher I50 value in the resistant biotype indicates target-site resistance.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the mechanism of ALS inhibitor action and resistance, as well as the experimental workflow for resistance testing.

ALS_Inhibitor_Mechanism cluster_Susceptible Susceptible Plant cluster_Resistant Resistant Plant Amino_Acid_Precursors_S Amino Acid Precursors ALS_Enzyme_S Functional ALS Enzyme Amino_Acid_Precursors_S->ALS_Enzyme_S Branched_Chain_Amino_Acids_S Branched-Chain Amino Acids (Val, Leu, Ile) ALS_Enzyme_S->Branched_Chain_Amino_Acids_S Protein_Synthesis_S Protein Synthesis & Plant Growth Branched_Chain_Amino_Acids_S->Protein_Synthesis_S Flumetsulam_S This compound Flumetsulam_S->ALS_Enzyme_S Binds & Inhibits Amino_Acid_Precursors_R Amino Acid Precursors ALS_Enzyme_R Mutated ALS Enzyme Amino_Acid_Precursors_R->ALS_Enzyme_R Branched_Chain_Amino_Acids_R Branched-Chain Amino Acids (Val, Leu, Ile) ALS_Enzyme_R->Branched_Chain_Amino_Acids_R Protein_Synthesis_R Protein Synthesis & Plant Growth Branched_Chain_Amino_Acids_R->Protein_Synthesis_R Flumetsulam_R This compound Flumetsulam_R->ALS_Enzyme_R Binding Reduced

Caption: Mechanism of this compound action and target-site resistance.

Herbicide_Resistance_Workflow A Field Observation: Poor herbicide efficacy B Seed Collection: Suspected resistant & known susceptible populations A->B C Controlled Environment Growth: Uniform seedlings B->C D Dose-Response Assay: Apply range of herbicide concentrations C->D E Data Collection: Assess survival and biomass D->E F Statistical Analysis: Calculate GR50 and Resistance Index (RI) E->F G Molecular Analysis (Optional): Sequence ALS gene to identify mutations F->G H Confirmation of Resistance F->H G->H

Caption: Experimental workflow for herbicide resistance testing.

Conclusion

The cross-resistance profile of this compound-resistant weed biotypes is primarily dictated by the specific mutation(s) within the ALS gene. Target-site mutations, such as Trp574Leu, can confer broad resistance to multiple chemical families of ALS inhibitors. Understanding these cross-resistance patterns is crucial for devising effective and sustainable weed management programs. The use of herbicides with different modes of action in rotation or as tank mixtures is essential to mitigate the evolution and spread of herbicide-resistant weeds. Continued research into the molecular basis of resistance and the development of rapid diagnostic tools will be vital in addressing this ongoing challenge in agriculture.

References

Flumetsulam's Performance in Conventional vs. No-Till Farming: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and agricultural scientists on the efficacy and environmental fate of the herbicide flumetsulam under different soil management practices. This report synthesizes available data on this compound and related ALS inhibitor herbicides to compare their performance in conventional tillage and no-till farming systems, providing insights into weed control, crop yield, and soil persistence.

This compound, a selective herbicide widely used for broadleaf weed control in various crops, belongs to the triazolopyrimidine sulfonanilide family. Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, a key player in the biosynthesis of essential branched-chain amino acids in plants. This inhibition ultimately leads to the cessation of plant growth and death of susceptible weed species.[1][2][3] The choice of farming system, particularly the tillage method, can significantly influence the performance and environmental behavior of soil-applied herbicides like this compound. This guide provides a comparative overview of this compound's expected performance in conventional versus no-till systems, drawing upon available research on this compound and other herbicides with the same mode of action.

Mode of Action: Inhibition of Acetolactate Synthase (ALS)

This compound's herbicidal activity stems from its ability to block the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. By inhibiting ALS, this compound disrupts protein synthesis and cell division, leading to the death of susceptible plants.

Caption: this compound inhibits the ALS enzyme, blocking amino acid synthesis and leading to plant death.

Performance Comparison: Conventional vs. No-Till Systems

Direct comparative studies on the performance of this compound in conventional versus no-till systems are limited. However, research on other ALS inhibitor herbicides, such as sulfonylureas and imidazolinones, provides valuable insights into the expected behavior of this compound under these different tillage regimes.

Factors Influencing Herbicide Performance in Different Tillage Systems:

FactorConventional TillageNo-Till Farming
Herbicide Incorporation Mechanical incorporation (e.g., plowing, disking) leads to a more uniform distribution of the herbicide in the soil profile.Herbicide is applied to the soil surface and relies on rainfall for incorporation. Crop residues can intercept a portion of the applied herbicide.
Soil Organic Matter Lower organic matter at the surface due to mixing of the soil profile.Higher organic matter content at the soil surface due to the accumulation of crop residues.
Soil Moisture Can have lower moisture retention at the surface due to increased evaporation.Generally higher soil moisture retention due to the mulch effect of crop residues.
Microbial Activity Microbial populations may be more evenly distributed throughout the tilled layer.Microbial activity is often concentrated in the upper few centimeters of the soil, where organic matter is highest.
Weed Spectrum Tillage can bury weed seeds and control emerged weeds, often leading to a different weed spectrum compared to no-till.Tillage is absent, leading to a greater reliance on herbicides for weed control and potentially a shift in weed species.
Weed Control Efficacy

The efficacy of soil-applied herbicides like this compound can be influenced by the presence of crop residue in no-till systems. While residue can intercept the herbicide, subsequent rainfall can wash it into the soil. The higher organic matter and microbial activity at the surface in no-till systems can also affect herbicide availability and degradation. Some studies on other herbicides have shown that minimum-tillage systems may require a more intensive herbicide program to achieve acceptable weed control compared to conventional tillage.

Table 1: Hypothetical Weed Control Efficacy of an ALS Inhibitor Herbicide (%)

Weed SpeciesConventional TillageNo-Till
Broadleaf Weed A 90-9585-90
Broadleaf Weed B 85-9080-85
Broadleaf Weed C 92-9788-93

Note: This table is a hypothetical representation based on general trends observed with ALS inhibitor herbicides and is not based on direct this compound data.

Crop Yield

Crop yield in both systems is a complex interplay of weed control, soil health, and moisture availability. While conventional tillage can provide a clean seedbed, no-till systems can offer benefits in terms of soil moisture conservation, which can be crucial in drier climates. Studies comparing different tillage systems have shown varied results on crop yields. For instance, one study found that conventional-tillage peanuts produced higher yields than those in minimum-tillage systems, a difference not attributed to weed control alone. Conversely, another study on spelt grain found that yields under reduced tillage were comparable to conventional tillage, but herbicide application significantly improved yields in both systems compared to mechanical weed control alone.

Table 2: Hypothetical Crop Yield ( kg/ha ) with an ALS Inhibitor Herbicide

CropConventional TillageNo-Till
Corn 8000 - 90007800 - 8800
Soybean 3000 - 35002900 - 3400

Note: This table is a hypothetical representation and actual yields can vary significantly based on numerous factors.

Soil Residue and Persistence

The persistence of herbicides in the soil is a critical factor for rotational crop safety. Tillage practices can influence the degradation and movement of herbicides in the soil profile. Research on sulfonylurea herbicides, another class of ALS inhibitors, has suggested that in fully tilled soils, the speed of residue leaching into the soil profile increased. In contrast, a study on imidazolinone herbicides found that they were often uniformly distributed within the top 15 cm of the soil profile, regardless of the tillage system. The higher organic matter in no-till systems can sometimes lead to increased adsorption of herbicides, potentially reducing their leaching but also their immediate availability for plant uptake and degradation.

Table 3: Hypothetical Soil Residue of an ALS Inhibitor Herbicide (µg/kg) 60 Days After Application

Soil DepthConventional TillageNo-Till
0-5 cm 5 - 1010 - 20
5-15 cm 2 - 55 - 10
15-30 cm < 1< 2

Note: This table is a hypothetical representation. Actual residue levels depend on application rate, soil type, climate, and other factors.

Experimental Protocols

To evaluate the performance of this compound or other herbicides in different tillage systems, a standardized experimental protocol is essential.

Experimental Workflow for Herbicide Evaluation in Tillage Systems

G A Site Selection and Characterization (Soil type, history) B Establishment of Tillage Plots (Conventional vs. No-Till) A->B C Herbicide Application (this compound at specified rates) B->C D Weed Control Efficacy Assessment (Weed counts, biomass) C->D E Crop Injury and Yield Measurement (Visual ratings, harvest data) C->E F Soil Sampling for Residue Analysis (Multiple depths and time points) C->F G Data Analysis and Comparison D->G E->G F->G

Caption: A typical workflow for comparing herbicide performance in different tillage systems.

Key Methodologies:
  • Experimental Design: A randomized complete block design with a split-plot arrangement is often used, with tillage systems as the main plots and herbicide treatments as the sub-plots.

  • Plot Establishment:

    • Conventional Tillage: Involves primary tillage (e.g., moldboard plowing) followed by secondary tillage (e.g., disking, harrowing) to prepare the seedbed.

    • No-Till: Seeding is done directly into the undisturbed soil with specialized no-till planters.

  • Herbicide Application: Herbicides should be applied using a calibrated sprayer to ensure accurate and uniform application rates. Application timing (pre-emergence or post-emergence) should be consistent with the product label.

  • Weed Efficacy Assessment: Weed control is typically assessed by counting the number of weeds per unit area and/or by collecting and weighing the above-ground weed biomass. Visual ratings of percent weed control are also common.

  • Crop Response: Crop injury is visually assessed on a scale of 0% (no injury) to 100% (crop death). Crop yield is determined by harvesting a designated area from the center of each plot and adjusting for moisture content.

  • Soil Residue Analysis: Soil samples are collected at various depths and at different time intervals after herbicide application. Herbicide residues are extracted from the soil and quantified using analytical techniques such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS). Bioassays using sensitive plant species can also be used to detect the presence of phytotoxic residues.

Conclusion

Further research is critically needed to provide quantitative data on the performance of this compound in these distinct farming systems. Such studies will be invaluable for developing best management practices that optimize weed control while minimizing environmental impact and ensuring long-term agricultural sustainability. Researchers are encouraged to utilize standardized experimental protocols to generate robust and comparable data that can inform the recommendations for this compound use in both conventional and no-till agriculture.

References

Multiple Herbicide Resistance in Ranunculus acris: A Comparative Analysis of Flumetsulam and MCPA Resistance

Author: BenchChem Technical Support Team. Date: November 2025

A growing body of research confirms the evolution of multiple herbicide resistance in Ranunculus acris (giant buttercup), a problematic weed in pastures, particularly in New Zealand. This guide provides a comparative overview of the resistance to flumetsulam, an acetolactate synthase (ALS) inhibitor, and MCPA, a phenoxy carboxylic acid herbicide, drawing upon key experimental findings to inform researchers and weed management professionals.

Recent studies have provided unequivocal evidence that individual Ranunculus acris plants can exhibit resistance to both this compound and MCPA.[1][2][3] This multiple resistance poses a significant challenge for selective control of this weed in pasture settings. The evolution of resistance is linked to the repeated use of these herbicide groups.[4]

Comparative Efficacy and Resistance Levels

Dose-response experiments have been crucial in quantifying the level of resistance in different R. acris populations. The lethal dose required to kill 50% of a population (LD50) is a key metric for comparison.

Table 1: Comparison of LD50 Values for this compound and MCPA in Susceptible and Resistant Ranunculus acris Populations

HerbicidePopulation/CloneHistorical ExposureLD50 ValueFold ResistanceReference
This compoundSusceptible (P1 - roadside)None42 g a.i. ha⁻¹-[4]
This compoundResistant (P15 - dairy farm)High222 g a.i. ha⁻¹5.3
This compoundPopulation DLow96 g a.i. ha⁻¹-
This compoundPopulation PLow101 g a.i. ha⁻¹-
This compoundPopulation BModerate210 g a.i. ha⁻¹-
This compoundPopulation GHigh463 g a.i. ha⁻¹-
MCPAPopulation DLow0.79 kg a.i. ha⁻¹-
MCPAPopulation BModerate1.15 kg a.i. ha⁻¹-
MCPAPopulation RHigh1.2 kg a.i. ha⁻¹-
MCPAPopulation GHigh2.48 kg a.i. ha⁻¹-

Note: Fold resistance is calculated by dividing the LD50 of the resistant population by the LD50 of the susceptible population.

Studies have also demonstrated that some R. acris clones with a history of exposure to both MCPA and this compound were unaffected by this compound and showed high survival rates when treated with MCPA. In contrast, these resistant clones showed no evidence of resistance to aminopyralid or glyphosate.

Experimental Protocols

The following are detailed methodologies for key experiments used to identify and characterize herbicide resistance in Ranunculus acris.

Plant Material Collection and Propagation
  • Source: Ranunculus acris plants are collected from field populations with varying histories of herbicide exposure.

  • Clonal Propagation: To ensure genetic uniformity for testing, individual mother plants are clonally propagated by repeatedly splitting the rhizomes. This method provides a unique opportunity to test for multiple resistances within the same plant genotype.

Herbicide Dose-Response Assays (Whole Plant Pot Trials)

This method is a standard for confirming herbicide resistance and determining the level of resistance.

  • Plant Growth: Seedlings or clonal ramets are grown in pots containing a suitable potting mix until they reach a specific growth stage (e.g., 2-4 true leaves).

  • Herbicide Application: A logarithmic series of herbicide doses, typically including rates below and above the recommended field rate, are applied using a laboratory sprayer to simulate field application. Control plants are sprayed with water only.

  • Experimental Design: A completely randomized design with multiple replications for each dose and population is typically used.

  • Data Collection: Plant mortality is assessed at set time intervals after treatment (e.g., 50 and 119 days).

  • Statistical Analysis: Probit analysis is used to model the dose-response relationship and calculate the LD50 values for each population and herbicide.

Petri Dish Assay for Rapid Resistance Detection

This method offers a quicker, lower-cost alternative to pot trials for initial resistance screening.

  • Assay Setup: Seeds or cotyledonary seedlings are placed in Petri dishes containing an agar medium amended with a range of herbicide concentrations.

  • Incubation: The Petri dishes are incubated under controlled light and temperature conditions.

  • Data Assessment: The percentage of green biomass is assessed visually or through image analysis at a specific time point (e.g., 28-29 days after treatment).

  • Validation: Results from the Petri dish assay are correlated with the LD50 values obtained from whole-plant pot trials to validate the accuracy of the quick test.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for identifying and characterizing multiple herbicide resistance in Ranunculus acris.

experimental_workflow cluster_assays node_collection Field Collection of R. acris Plants node_propagation Clonal Propagation (Rhizome Division) node_collection->node_propagation node_pot_trial Dose-Response Pot Trial node_propagation->node_pot_trial node_petri_dish Rapid Petri Dish Assay node_propagation->node_petri_dish node_application Herbicide Application (Logarithmic Doses) node_pot_trial->node_application node_assessment_pot Mortality Assessment node_application->node_assessment_pot node_assessment_petri Biomass Assessment node_application->node_assessment_petri node_analysis Statistical Analysis (Probit, LD50 Calculation) node_assessment_pot->node_analysis node_assessment_petri->node_analysis node_confirmation Confirmation of Multiple Resistance node_analysis->node_confirmation

Caption: Experimental workflow for resistance testing in R. acris.

Herbicide Modes of Action and Potential Resistance Mechanisms

The distinct modes of action of this compound and MCPA suggest that different resistance mechanisms may be involved.

resistance_mechanisms cluster_herbicides cluster_pathways node_this compound This compound (ALS Inhibitor) node_als Acetolactate Synthase (ALS) Enzyme node_this compound->node_als Inhibits node_mcpa MCPA (Synthetic Auxin) node_auxin Auxin Signaling Pathway node_mcpa->node_auxin Mimics node_amino_acid Branched-Chain Amino Acid Synthesis node_als->node_amino_acid Catalyzes node_plant_death1 Plant Death node_als->node_plant_death1 Leads to node_growth Uncontrolled Cell Division and Growth node_auxin->node_growth Disrupts node_plant_death2 Plant Death node_growth->node_plant_death2 Leads to node_tsr Target-Site Resistance (Altered ALS Enzyme) node_tsr->node_als Prevents Inhibition node_survival1 Plant Survival node_tsr->node_survival1 node_ntsr_mcpa Non-Target-Site Resistance (e.g., Metabolism) node_ntsr_mcpa->node_mcpa Degrades node_survival2 Plant Survival node_ntsr_mcpa->node_survival2

Caption: Putative herbicide resistance mechanisms in R. acris.

While the exact mechanisms of resistance in R. acris are still under investigation, it is hypothesized that resistance to this compound may be target-site based, while resistance to MCPA could be due to non-target-site mechanisms such as enhanced metabolism. The presence of multiple resistance in the same individual suggests either the co-occurrence of two distinct resistance mechanisms or a single, more complex mechanism conferring resistance to both herbicide groups. Further research is needed to elucidate the biochemical and genetic basis of this multiple resistance.

References

Safety Operating Guide

Essential Safety Precautions for Handling Flumetsulam in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling Flumetsulam to mitigate potential health risks. This compound can cause serious eye irritation and may be harmful if inhaled or in contact with skin.[1][2][3] The following guidelines provide essential information on personal protective equipment (PPE), handling procedures, and disposal methods to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary defense against exposure to this compound.[4] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. Below is a summary of recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Guidelines
Eyes/Face Chemical safety goggles or a face shieldShould be worn when there is a risk of splashing or dust generation.[1] Contact lenses are not a form of eye protection.
Hands Chemical-resistant glovesImpervious rubber or nitrile rubber gloves are recommended. Leather or fabric gloves should not be worn as they can absorb the chemical. Always wash the outside of gloves before removal and discard disposable gloves after each use.
Body Protective clothing/CoverallsWear a long-sleeved shirt, long pants, or a lab coat. For tasks with a higher risk of contamination, chemical-resistant coveralls should be used. Clothing should be loose-fitting.
Feet Closed-toe shoes and bootsChemical-resistant boots should be worn, especially when handling larger quantities or during spill cleanup. Pants should be worn over the top of boots.
Respiratory Approved respiratorA respirator suitable for protection from pesticide mists and dust is recommended, particularly in poorly ventilated areas or when dust may be generated.
Handling and First Aid Procedures

Safe Handling:

  • Always work in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • Avoid contact with eyes and skin. Do not breathe in dust or spray mist.

  • Wash hands thoroughly with soap and water after handling and before eating, drinking, smoking, or using the toilet.

  • Contaminated clothing should be removed immediately and washed separately before reuse.

First Aid:

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.

  • If on skin: Wash with plenty of water and non-abrasive soap. If skin irritation occurs, get medical help.

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if breathing problems develop.

  • If swallowed: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Waste Collection: All this compound waste, including contaminated PPE and empty containers, should be collected in designated, properly labeled, and sealed containers.

  • Disposal Route: Dispose of contents and containers in accordance with local, regional, and national regulations. Do not discard chemical waste down the sink.

  • Spill Management: In case of a spill, wear appropriate PPE, contain the spill, and collect the material using an absorbent, non-combustible material. Prevent the spilled product from entering sewers or waterways.

Procedural Workflow for Handling this compound

The following diagram outlines the step-by-step process for safely handling this compound in a laboratory setting, from preparation to disposal.

Flumetsulam_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal A Conduct Risk Assessment B Review Safety Data Sheet (SDS) A->B C Select & Inspect Required PPE B->C D Don PPE C->D E Work in Ventilated Area (Fume Hood) D->E F Handle this compound E->F G Segregate Waste F->G H Doff & Decontaminate/ Dispose of PPE G->H J Store Waste in Designated Area G->J I Wash Hands Thoroughly H->I

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.